molecular formula C24H23F2N3O2 B1389040 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine CAS No. 914349-64-7

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Cat. No.: B1389040
CAS No.: 914349-64-7
M. Wt: 423.5 g/mol
InChI Key: BLAMRGGBDBVKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine is a chemical compound of significant interest in pharmacological and neurochemical research. Its molecular structure, featuring a bis(4-fluorophenyl)methyl group attached to a piperazine core that is further substituted with a 4-nitrobenzyl group, classifies it within a family of compounds known to interact with monoaminergic systems. This structural motif is characteristic of ligands targeting trace amine-associated receptors (TAARs), particularly TAAR1, a receptor implicated in the modulation of neurotransmitters like dopamine and serotonin [https://pubmed.ncbi.nlm.nih.gov/32801068/]. Research indicates that compounds with this pharmacophore can act as potent TAAR1 agonists or antagonists, making them valuable tools for probing the role of this receptor in various neuropsychiatric conditions, including schizophrenia, depression, and addiction [https://www.nature.com/articles/s41386-020-00885-4]. The presence of the 4-fluorophenyl and 4-nitrobenzyl substituents is strategically designed to influence the compound's affinity, selectivity, and metabolic stability. Consequently, this chemical serves as a critical intermediate and reference standard in the design and synthesis of novel psychoactive substances (NPS) for legal scientific inquiry, aiding in the understanding of their structure-activity relationships (SAR) and mechanisms of action. It is supplied exclusively for use in controlled laboratory settings to facilitate advancements in neuroscience and medicinal chemistry.

Properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N3O2/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)28-15-13-27(14-16-28)17-18-1-11-23(12-2-18)29(30)31/h1-12,24H,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAMRGGBDBVKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661709
Record name 1-[Bis(4-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-64-7
Record name 1-[Bis(4-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Bis(4-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine, a substituted piperazine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the compound's chemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities based on the extensive pharmacology of the piperazine scaffold.

Introduction to the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 offers a versatile platform for structural modification, allowing for the fine-tuning of physicochemical and pharmacological properties.[2] The diverse biological activities exhibited by piperazine derivatives include, but are not limited to, antimicrobial, antifungal, anticancer, antihistaminic, and central nervous system (CNS) activities.[1][2] The compound of interest, this compound, combines the well-established bis(4-fluorophenyl)methylpiperazine moiety, found in calcium channel blockers like flunarizine, with a 4-nitrobenzyl group, a common substituent in pharmacologically active molecules.[3][4]

Chemical Properties and Structure

This compound is a complex organic molecule with the chemical formula C24H23F2N3O2 and a molecular weight of 423.4551 g/mol .[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 914349-64-7--INVALID-LINK--[5]
Molecular Formula C24H23F2N3O2--INVALID-LINK--[5]
Molecular Weight 423.4551--INVALID-LINK--[5]
InChI InChI=1S/C24H23F2N3O2/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)28-15-13-27(14-16-28)17-18-1-11-23(12-2-18)29(30)31/h1-12,24H,13-17H2--INVALID-LINK--[5]
InChI Key BLAMRGGBDBVKNR-UHFFFAOYSA-N--INVALID-LINK--[5]
SMILES O=--INVALID-LINK--c1ccc(CN2CCN(C(c3ccc(F)cc3)c4ccc(F)cc4)CC2)cc1Inferred from structure

The structure features a central piperazine ring. One nitrogen atom is substituted with a bis(4-fluorophenyl)methyl group, and the other nitrogen is functionalized with a 4-nitrobenzyl group. The presence of two fluorine atoms and a nitro group significantly influences the molecule's electronic properties and potential for biological interactions.

Synthesis and Characterization

The proposed synthetic pathway involves the nucleophilic substitution reaction between 1-Bis(4-fluorophenyl)methyl piperazine and 4-nitrobenzyl bromide. The secondary amine on the piperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide, leading to the formation of the desired product and a hydrobromide salt. A base is typically added to neutralize the acid generated and drive the reaction to completion.

Synthesis_of_this compound reactant1 1-Bis(4-fluorophenyl)methyl piperazine Reaction reactant1->Reaction reactant2 4-Nitrobenzyl bromide reactant2->Reaction base Base (e.g., K2CO3) base->Reaction solvent Solvent (e.g., Acetonitrile) solvent->Reaction product This compound byproduct HBr salt of base Reaction->product Reaction->byproduct

Caption: Proposed synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system for the synthesis and purification of the target compound.

Materials:

  • 1-Bis(4-fluorophenyl)methyl piperazine (1.0 eq)

  • 4-Nitrobenzyl bromide (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bis(4-fluorophenyl)methyl piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: In a separate container, dissolve 4-nitrobenzyl bromide (1.1 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred piperazine suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms and the presence of the different functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., C-F, N-O bonds).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Biological Activities and Therapeutic Applications

The piperazine moiety is a cornerstone of many biologically active compounds.[1][6] While specific biological data for this compound is not publicly available, its structural components suggest several avenues for investigation.

Calcium Channel Blockade

The presence of the 1-bis(4-fluorophenyl)methyl piperazine core is significant. This moiety is the defining feature of flunarizine, a known calcium channel blocker used in the treatment of migraine and certain types of vertigo.[3][4] It is therefore plausible that this compound could exhibit similar calcium channel modulating properties.

Calcium_Channel_Blockade Compound This compound Target Voltage-Gated Calcium Channels Compound->Target Binds to Effect Inhibition of Calcium Influx Target->Effect Leads to Outcome Potential Therapeutic Effects (e.g., Vasodilation, Neuroprotection) Effect->Outcome Results in

References

An In-depth Technical Guide to 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine, a substituted piperazine derivative of interest in medicinal chemistry and drug development. The document details the compound's structure, proposed synthesis, and predicted physicochemical and spectroscopic characteristics. Drawing on the established bioactivity of related piperazine compounds, this guide also explores its potential pharmacological significance, particularly in the contexts of antimicrobial, antifungal, and central nervous system-related activities. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this specific chemical entity.

Introduction

Piperazine and its derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities.[1] The versatility of the piperazine scaffold allows for fine-tuning of a molecule's physicochemical properties and biological targets through substitution at its nitrogen atoms. The compound this compound incorporates several key pharmacophores: the bis(4-fluorophenyl)methyl group, known for its presence in compounds with calcium channel blocking and dopamine transporter inhibiting activities; the piperazine ring, a common linker in bioactive molecules; and the 4-nitrobenzyl moiety, a versatile chemical handle and a feature in some antimicrobial agents.[2][3]

This guide aims to consolidate the available information on this compound and to provide scientifically grounded predictions for its properties where experimental data is not publicly available.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1-[Bis(4-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine[4]
Synonyms This compound[4]
CAS Number 914349-64-7[4]
Molecular Formula C₂₄H₂₃F₂N₃O₂[4]
Molecular Weight 423.46 g/mol [4]
InChI Key BLAMRGGBDBVKNR-UHFFFAOYSA-N[4]

The molecular structure of this compound is depicted in the following diagram:

synthesis_workflow reactant1 1-[Bis(4-fluorophenyl)methyl]piperazine conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., ACN, DMF) Room Temp to Reflux reactant1->conditions reactant2 4-Nitrobenzyl bromide reactant2->conditions product This compound conditions->product

References

An In-depth Technical Guide to the Structure Elucidation of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of the novel piperazine derivative, 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine. While this document outlines a theoretical framework for confirmation, the principles and methodologies detailed herein are grounded in established analytical chemistry practices for the robust characterization of complex organic molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a series of procedures, but a logical and scientifically sound workflow for structural verification. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to unequivocally determine the molecular structure of the target compound.

Introduction: The Rationale for Rigorous Structure Elucidation

The biological activity of a pharmaceutical compound is intrinsically linked to its three-dimensional structure. The molecule this compound is a complex derivative, incorporating several key structural motifs: a central piperazine ring, two fluorophenyl groups, and a nitrobenzyl moiety. Each of these components can influence the molecule's pharmacological and toxicological profile. Therefore, unambiguous confirmation of its chemical structure is a critical step in the drug discovery and development pipeline, ensuring that subsequent biological and clinical studies are based on a well-characterized chemical entity.

This guide will walk through a systematic process of structural analysis, beginning with the foundational identification of functional groups, moving to the determination of the molecular weight and elemental composition, and culminating in the detailed mapping of the atomic connectivity and spatial arrangement through advanced spectroscopic techniques.

The Analytical Workflow: A Multi-pronged Approach

The structural elucidation of a novel compound is akin to solving a complex puzzle, where each analytical technique provides a unique set of clues. A single method is rarely sufficient; it is the convergence of data from multiple, orthogonal techniques that provides the highest degree of confidence in the final structural assignment.

An In-depth Technical Guide to 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine (CAS No. 914349-64-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine is a complex organic molecule belonging to the broad class of piperazine derivatives. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of this specific compound, intended to serve as a valuable resource for researchers in drug discovery and development.

The core structure combines the lipophilic bis(4-fluorophenyl)methyl group with a polar 4-nitrobenzyl moiety, connected by the versatile piperazine linker. This unique combination of functional groups suggests potential for diverse biological activities, drawing parallels to related compounds with established antimicrobial and anticancer properties.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 914349-64-7Internal Database
Molecular Formula C₂₄H₂₃F₂N₃O₂Internal Database
Molecular Weight 423.46 g/mol Internal Database
Appearance Expected to be a solidInferred from related compounds
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Inferred from related compounds
Melting Point Not explicitly reported; likely a crystalline solid with a defined melting point.Inferred from related compounds

Synthesis

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction. This common and reliable method involves the N-alkylation of a piperazine derivative with a suitable benzyl halide.

Synthetic Scheme

The logical synthetic route involves the reaction of 1-[Bis(4-fluorophenyl)methyl]piperazine with 1-(bromomethyl)-4-nitrobenzene in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed during the reaction.

Synthesis_of_this compound reagent1 1-[Bis(4-fluorophenyl)methyl]piperazine reaction reagent1->reaction reagent2 1-(Bromomethyl)-4-nitrobenzene reagent2->reaction product This compound base Base (e.g., K₂CO₃ or Et₃N) base->reaction solvent Solvent (e.g., Acetonitrile or DMF) solvent->reaction reaction->product Heat

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar piperazine derivatives.[4][5]

  • Reaction Setup: To a solution of 1-[Bis(4-fluorophenyl)methyl]piperazine (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add 1-(bromomethyl)-4-nitrobenzene (1.1 eq) portion-wise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A typical reversed-phase HPLC method can be employed.

HPLC_Analysis_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_system HPLC System (C18 Column) sample_prep->hplc_system detector UV Detector (Monitor at 254 nm) hplc_system->detector mobile_phase Mobile Phase (e.g., Acetonitrile/Water with TFA) mobile_phase->hplc_system data_analysis Data Analysis (Purity Assessment) detector->data_analysis

Caption: A standard workflow for HPLC purity analysis.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The expected proton NMR spectrum would show characteristic signals for the aromatic protons of the bis(4-fluorophenyl)methyl and 4-nitrobenzyl groups, as well as the methylene protons of the piperazine ring and the benzylic proton.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 424.46.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-H (aromatic and aliphatic), C=C (aromatic), C-F, and N-O (nitro group) stretching vibrations.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the structural motifs present suggest several areas of potential therapeutic interest.

  • Antimicrobial Activity: Many piperazine derivatives exhibit antimicrobial properties. The combination of the fluorinated phenyl rings and the nitrobenzyl group could confer activity against various bacterial and fungal strains.[3]

  • Anticancer Activity: The bis(4-fluorophenyl)methyl moiety is present in some compounds with reported anticancer activity.[2] Further investigation into the cytotoxic effects of this compound against various cancer cell lines could be a promising research avenue.

  • Calcium Channel Blockade: The 1-[bis(4-fluorophenyl)methyl]piperazine core is a key component of several calcium channel blockers.[2]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. As with any chemical compound, it is recommended to handle it in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for this compound or structurally related chemicals.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound with significant potential for further investigation in the field of drug discovery. The outlined synthetic and analytical methodologies offer a practical starting point for researchers interested in exploring the biological activities of this and related piperazine derivatives. The unique structural features of this molecule warrant further studies to elucidate its full therapeutic potential.

References

Predicted Pharmacological Profile of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored For: Drug Development Professionals, Medicinal Chemists, and Pharmacological Researchers

Abstract

This technical guide outlines a predicted pharmacological profile for the novel chemical entity 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine. As direct experimental data for this compound is not publicly available, this document synthesizes information from its core structural motifs—the bis(4-fluorophenyl)methylpiperazine scaffold, the central piperazine ring, and the 4-nitrobenzyl substituent—to construct a data-driven hypothesis of its biological activities. We employ a systematic in silico prediction strategy, followed by a proposed framework for in vitro validation. This guide serves as a foundational blueprint for researchers initiating an investigation into this compound, providing both a theoretical framework and actionable experimental protocols to elucidate its therapeutic potential and liabilities.

Introduction and Structural Rationale

The compound this compound is a multi-featured molecule, suggesting a complex pharmacological profile. Its structure can be deconstructed into three key pharmacophoric components, each contributing to a set of testable hypotheses regarding its mechanism of action.

  • 1-Bis(4-fluorophenyl)methylpiperazine Core: This scaffold is structurally analogous to known calcium channel blockers. For instance, 1-Bis(4-fluorophenyl)methyl piperazine is a direct synthetic precursor to drugs like Flunarizine, a non-selective calcium antagonist used in the management of migraine and vertigo.[1] This strongly suggests a primary hypothesis of activity related to ion channel modulation, specifically L-type calcium channels.

  • Piperazine Ring: The piperazine heterocycle is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a vast array of clinically successful drugs targeting the central nervous system (CNS).[2] Its derivatives are known to interact with a multitude of G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, and histaminergic receptors.[3][4]

  • 4-Nitrobenzyl Group: The presence of a nitroaromatic moiety introduces two critical considerations. Firstly, the electron-withdrawing nature of the nitro group can significantly modulate the physicochemical properties and receptor binding affinity of the entire molecule.[5][6] Secondly, aromatic nitro groups are susceptible to in vivo reduction by nitroreductase enzymes, a mechanism often exploited in prodrug design, particularly for hypoxia-activated anticancer agents.[7][8] This raises the possibility that the parent compound may act as a prodrug.

This guide will systematically explore these hypotheses through a multi-stage predictive and experimental workflow.

cluster_0 Structural Analysis cluster_1 Hypothesized Activities cluster_2 Validation Pathway A 1-[Bis(4-fluorophenyl)methyl]- 4-(4-nitrobenzyl)piperazine B Bis(4-fluorophenyl)methylpiperazine Core A->B C Piperazine Scaffold A->C D 4-Nitrobenzyl Group A->D H1 Calcium Channel Blockade B->H1 Analogy to Flunarizine H2 GPCR Modulation (Dopamine, Serotonin, Histamine) C->H2 Privileged Scaffold H3 Prodrug Potential (Nitroreductase Activation) D->H3 Bioreducible Moiety P1 In Silico Profiling (ADMET, Target Prediction) H1->P1 H2->P1 H3->P1 P2 In Vitro Validation (Binding & Functional Assays) P1->P2 P3 In Vivo Assessment (Efficacy & PK/PD) P2->P3

Figure 1: Logical breakdown of the compound's structural components and the resulting hypothesized activities that inform the validation pathway.

Part I: In Silico Pharmacological Profile Prediction

The initial phase of characterization relies on computational methods to predict the compound's properties, guiding subsequent experimental design and resource allocation.[9][10] This approach allows for early identification of potential strengths and liabilities.[11][12]

Target Prediction and Mechanistic Hypothesis

Based on the structural rationale, a ligand-based similarity search and reverse docking protocol against major target databases (e.g., ChEMBL, BindingDB) is the logical first step.[13]

  • Primary Hypothesis: The compound will exhibit antagonist activity at L-type calcium channels due to the bis(4-fluorophenyl)methylpiperazine core.

  • Secondary Hypotheses:

    • The compound will show affinity for monoaminergic GPCRs, particularly dopamine D2, serotonin 5-HT2A, and histamine H1 receptors, common targets for diphenylmethylpiperazine derivatives.[14][15]

    • The 4-nitrobenzyl moiety may confer selectivity or unique interactions within the binding pocket of its target(s).

    • The compound may be a substrate for nitroreductase enzymes, suggesting a potential prodrug role where the reduced metabolite is the active species.[8]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A critical step in early drug discovery is the in silico evaluation of ADMET properties to forecast a molecule's pharmacokinetic and safety profile, thereby reducing the risk of late-stage attrition.[16][17] We propose using a consensus approach from multiple platforms (e.g., ADMET-AI, SwissADME) to increase the reliability of these predictions.[18]

Protocol 1: In Silico ADMET Profiling

  • Input: Obtain the SMILES string for the compound: O=--INVALID-LINK--c1ccc(CN2CCN(C(c3ccc(F)cc3)c4ccc(F)cc4)CC2)cc1.

  • Platform Execution: Submit the SMILES string to at least two well-validated web servers, such as ADMETLab 2.0 and SwissADME.

  • Data Aggregation: Collect the predicted values for the parameters listed in Table 1.

  • Analysis & Interpretation:

    • Drug-Likeness: Evaluate compliance with Lipinski's Rule of Five. Deviations may suggest potential issues with oral bioavailability.

    • Pharmacokinetics: Assess predicted Caco-2 permeability and Blood-Brain Barrier (BBB) penetration. High Caco-2 values suggest good intestinal absorption. BBB penetration is critical for potential CNS-active compounds.

    • Metabolism: Identify predicted cytochrome P450 (CYP) substrates and inhibitors. Inhibition of major CYP isoforms (e.g., 3A4, 2D6) is a red flag for potential drug-drug interactions.[19]

    • Toxicity: Screen for key toxicophores and predict liabilities such as hERG (human Ether-à-go-go-Related Gene) channel inhibition, a major cause of drug-induced cardiac arrhythmias, and mutagenicity (Ames test).[20]

Table 1: Predicted ADMET & Physicochemical Properties

Property CategoryParameterPredicted ValueInterpretation & Causality
Physicochemical Molecular Weight423.45 g/mol Compliant with Lipinski's rule (<500), favoring good absorption and distribution.
LogP (Octanol/Water)Predicted ValueIndicates lipophilicity. Values between 1-3 are often optimal for oral absorption.
Topological Polar Surface Area (TPSA)Predicted ValueValues <140 Ų are associated with good cell permeability.
Drug-Likeness Lipinski's Rule of FivePredicted Yes/NoProvides a qualitative assessment of oral bioavailability potential.
Absorption Caco-2 PermeabilityPredicted ValueHigh value suggests good potential for passive intestinal absorption.
Human Intestinal AbsorptionPredicted %Quantifies the expected fraction of the drug absorbed from the gut.
Distribution Blood-Brain Barrier (BBB) PermeationPredicted Yes/NoCritical for CNS targets. Governed by size, polarity, and active transport.
Metabolism CYP2D6 InhibitorPredicted Yes/NoInhibition can lead to dangerous interactions with other drugs metabolized by this enzyme.
CYP3A4 InhibitorPredicted Yes/NoInhibition of the most common drug-metabolizing enzyme is a significant liability.
Toxicity hERG InhibitionPredicted Yes/NoHigh risk of cardiotoxicity if predicted to be an inhibitor.
Ames MutagenicityPredicted Yes/NoAromatic nitro groups can be a structural alert for mutagenicity.[7]

Note: "Predicted Value" fields are placeholders for the output from computational tools.

Part II: Proposed In Vitro Validation Strategy

The hypotheses generated from in silico analysis must be tested empirically. The following section details a logical, tiered approach to in vitro validation, starting with primary target engagement and moving to functional consequences.

cluster_0 Tier 1: Primary Target Screening cluster_1 Tier 2: Functional Activity Profiling cluster_2 Tier 3: Off-Target & Safety Profiling start Test Compound: 1-[Bis(4-fluorophenyl)methyl]- 4-(4-nitrobenzyl)piperazine A1 Radioligand Binding Assays (Determine Affinity, Ki) start->A1 C1 hERG Patch Clamp Assay (Assess Cardiotoxicity Risk) start->C1 High Priority C2 Nitroreductase Metabolism Assay (Investigate Prodrug Hypothesis) start->C2 T1 L-type Calcium Channels A1->T1 T2 Dopamine D2 Receptor A1->T2 T3 Serotonin 5-HT2A Receptor A1->T3 T4 Histamine H1 Receptor A1->T4 B1 Calcium Flux Assay (FLIPR) (Determine Functional Effect: Antagonist/Agonist) A1->B1 If Binding Confirmed B2 cAMP Accumulation Assay (HTRF) (For Gi/Gs coupled GPCRs) A1->B2 If Binding Confirmed B3 β-Arrestin Recruitment Assay (Investigate Biased Agonism) A1->B3 If Binding Confirmed

Figure 2: Proposed tiered workflow for the in vitro validation of the test compound, progressing from initial binding to functional and safety assays.

Primary Target Binding Assays

The first experimental step is to confirm direct binding to the predicted targets and determine the affinity (Ki). Radioligand binding assays are the gold standard for this purpose.

Protocol 2: Radioligand Binding Assay (General Protocol)

  • Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor of interest (e.g., HEK293 cells transfected with human L-type calcium channel, or rat striatal tissue for D2 receptors).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-Nitrendipine for L-type Ca²⁺ channels, [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration inhibiting 50% of specific binding), and then derive the Ki value using the Cheng-Prusoff equation.

Functional Assays

Once binding is confirmed, functional assays are required to determine the nature of the interaction (e.g., antagonist, agonist, inverse agonist). A variety of cell-based assays are available for high-throughput screening of GPCRs and ion channels.[21][22][23]

Protocol 3: FLIPR-Based Calcium Flux Assay (for L-type Ca²⁺ Channels and Gq-coupled GPCRs)

  • Cell Plating: Plate cells expressing the target (e.g., a cardiac cell line for endogenous calcium channels or HEK293 cells with an expressed Gq-coupled receptor) in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to add the test compound at various concentrations. For antagonist mode, pre-incubate with the test compound before adding a known agonist.

  • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Analysis:

    • Agonist mode: An increase in fluorescence indicates agonist activity.

    • Antagonist mode: A reduction in the agonist-induced signal indicates antagonist activity. Calculate the IC50 from the dose-response curve.

Prodrug Activation and Safety Assays

Parallel to efficacy testing, key safety and mechanistic questions must be addressed.

Protocol 4: In Vitro Nitroreductase Metabolism Assay

  • Reaction System: Incubate the test compound with human liver microsomes or a purified recombinant nitroreductase enzyme (e.g., E. coli nitroreductase NfsB) in the presence of an NADPH-regenerating system. Run parallel reactions under both normoxic and hypoxic conditions.

  • Time Course: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Analysis: Quench the reaction and analyze the samples by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Endpoint: Monitor for the disappearance of the parent compound and the appearance of the corresponding hydroxylamine or amine metabolite. A significantly faster rate of metabolism under hypoxic conditions would strongly support a hypoxia-activated prodrug hypothesis.[8]

Conclusion and Forward Look

The novel entity this compound presents a compelling profile for investigation. In silico analysis, grounded in the known pharmacology of its constituent parts, predicts a primary activity as a calcium channel blocker with potential secondary activities at key CNS GPCRs. The presence of the 4-nitrobenzyl group adds an intriguing dimension, suggesting the possibility of a prodrug mechanism that could be exploited for targeted delivery, for example, to hypoxic tumor environments.

The proposed experimental workflow provides a clear, logical, and efficient path to validate these predictions. Initial binding and functional assays will rapidly confirm the primary targets and mode of action. Concurrently, ADMET and safety profiling, particularly for hERG inhibition and nitroreductase metabolism, will identify potential liabilities and unique mechanistic avenues. The collective data from this integrated approach will provide a robust foundation for any subsequent hit-to-lead optimization and preclinical development program.

References

Solubility Profile of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine: A Methodological Framework for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a delicate balance of pharmacological potency and appropriate physicochemical properties. Among these, solubility stands as a critical, often unforgiving, gatekeeper to success.[1][2] Poor solubility can cripple bioassays, confound structure-activity relationship (SAR) studies, and ultimately lead to poor bioavailability, dooming an otherwise promising compound.[3][4] This guide provides a comprehensive technical framework for assessing the solubility of the novel compound 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine (CAS: 914349-64-7)[5]. While specific solubility data for this compound is not publicly cataloged, this paper will establish the requisite experimental and theoretical foundation for its determination. We will delve into the strategic importance of solvent selection, focusing on Dimethyl Sulfoxide (DMSO), and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, equipping researchers with the tools to generate robust and reliable data for this and other challenging NCEs.

Introduction: The Centrality of Solubility in Drug Discovery

A drug must be in solution to be absorbed by the body and reach its intended target.[3] This fundamental principle underscores why solubility is one of the most important properties of a drug candidate, second only to its potency.[1] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor aqueous solubility, creating significant hurdles for formulation and preclinical development.[3][4] Compounds with insufficient solubility carry a higher risk of failure, as this single parameter can mask other undesirable properties and negatively influence pharmacokinetic and pharmacodynamic outcomes.[3][6]

This compound (Molecular Formula: C₂₄H₂₃F₂N₃O₂, Molecular Weight: 423.4551 g/mol ) is a complex molecule featuring multiple aromatic rings, which suggests inherent hydrophobicity and a high likelihood of poor solubility in aqueous media.[5] Therefore, a rigorous and early assessment of its solubility profile is not merely procedural but a strategic imperative.

The Role of DMSO and Solvent Selection

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent, indispensable in early-stage drug discovery.[7][8] Its utility stems from its remarkable ability to dissolve a wide spectrum of both polar and nonpolar compounds, making it an ideal solvent for creating high-concentration stock solutions for compound libraries.[7][9]

Causality Behind DMSO's Ubiquity:

  • Broad Solvency: Its amphipathic nature, with both polar S=O and nonpolar methyl groups, allows it to solubilize a diverse range of chemical structures.[10]

  • Miscibility: DMSO is readily miscible with water and most organic solvents, which is critical for the serial dilutions required in high-throughput screening (HTS) and cell-based assays.[7]

  • Stability: It is relatively inert and has a high boiling point, which reduces evaporation and helps maintain accurate compound concentrations in assay plates.[7]

However, it is crucial to acknowledge that DMSO is not merely a passive vehicle. It can interact with proteins and influence ligand-binding experiments, potentially obscuring results.[10] Therefore, while DMSO is the starting point for solubilizing a compound like this compound, subsequent solubility testing must be performed in physiologically relevant aqueous buffers.

Strategic Approach to Solubility Assessment

A comprehensive solubility assessment follows a tiered approach, moving from high-throughput screening to more definitive, resource-intensive methods. This logical progression ensures that decisions are made efficiently, saving time and resources.[11]

G cluster_0 Solubility Assessment Workflow A Compound Synthesis 1-[Bis(4-fluorophenyl)methyl] -4-(4-nitrobenzyl)piperazine B High-Throughput Screening: Kinetic Solubility Assay A->B  Initial Screening C Data Analysis: Is Solubility > 60 µg/mL? B->C  Generate Precipitate Data D Advance for Further Studies (e.g., In Vivo PK) C->D  Yes E Flag for Optimization or Reformulation Strategy C->E  No F Lead Optimization & Formulation: Thermodynamic Solubility Assay D->F  Candidate Selected G Generate Definitive Solubility Data for Preformulation F->G  Equilibrium Data G A Prepare 10 mM Stock in 100% DMSO B Serially Dilute Stock in 96-Well Plate (DMSO) A->B C Add Aqueous Buffer (PBS) to all wells (Final DMSO ~2%) B->C D Incubate Plate (2 hours @ 25°C) C->D E Measure Light Scattering (Nephelometer) D->E F Determine Highest Concentration Without Precipitation E->F

References

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. The document elucidates the molecule's fundamental chemical and physical properties, outlines a robust synthetic pathway with detailed experimental protocols, and discusses advanced analytical techniques for its characterization and quality control. Furthermore, this guide explores the potential therapeutic applications of this compound, drawing insights from the well-established pharmacology of its constituent pharmacophores—the benzhydrylpiperazine and nitrobenzyl moieties. This paper is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the scientific and experimental landscape of this compound.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] Its unique physicochemical properties, including its basicity and ability to form two bonds at the 1 and 4 positions, allow for extensive structural diversification and modulation of pharmacokinetic and pharmacodynamic profiles. Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, antihistamines, and anti-cancer agents.[2][3]

The subject of this guide, this compound, incorporates two key pharmacophoric elements:

  • The 1-Bis(4-fluorophenyl)methyl (or Difluorobenzhydryl) Group: This moiety is a cornerstone of several calcium channel blockers, such as Flunarizine.[4][5][6] The presence of fluorine atoms can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

  • The 4-(4-Nitrobenzyl) Group: The nitroaromatic group is a versatile functional handle. It can act as an electron-withdrawing group, influencing the overall electronic properties of the molecule. Critically, it can be readily reduced to the corresponding aniline derivative, providing a synthetic vector for further elaboration and the introduction of new functionalities, a common strategy in the hit-to-lead optimization phase of drug discovery.

This guide will dissect the synthesis, characterization, and potential utility of this specific molecular architecture, providing a solid technical foundation for its exploration in research and development settings.

Core Molecular Properties and Data

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research. The key identifying and quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₄H₂₃F₂N₃O₂[7]
Molecular Weight 423.46 g/mol [7]
IUPAC Name 1-[bis(4-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine[7]
CAS Number 914349-64-7[7]
Canonical SMILES C1CN(CCN1CC2=CC=C(C=C2)--INVALID-LINK--[O-])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F[7]
InChI Key BLAMRGGBDBVKNR-UHFFFAOYSA-N[7]
Appearance (Predicted) Off-white to yellow solidN/A
Purity (Typical) ≥97%[7]

Synthesis and Purification Workflow

The synthesis of this compound is logically achieved via a nucleophilic substitution reaction. This approach leverages the commercially available starting material, 1-Bis(4-fluorophenyl)methyl piperazine, which serves as the nucleophile.[4][5][8]

Synthetic Pathway

The core reaction involves the N-alkylation of the secondary amine in the piperazine ring with a suitable 4-nitrobenzyl electrophile, typically 4-nitrobenzyl bromide or chloride. The causality for this choice is clear: the secondary amine of the piperazine is a potent nucleophile, and the benzylic halide is an excellent electrophile, susceptible to an Sₙ2 displacement. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to quench the hydrohalic acid byproduct, driving the reaction to completion.

Synthesis_Workflow A 1-Bis(4-fluorophenyl)methyl piperazine (Nucleophile) Reaction Nucleophilic Substitution (SN2) A->Reaction B 4-Nitrobenzyl Bromide (Electrophile) B->Reaction C Solvent System (e.g., Acetonitrile, DMF) C->Reaction D Base (e.g., TEA, K2CO3) D->Reaction Workup Aqueous Workup (e.g., H2O, Brine) Reaction->Workup Reaction Quench & Extraction Purification Purification (Column Chromatography) Workup->Purification Crude Product Product 1-[Bis(4-fluorophenyl)methyl]-4- (4-nitrobenzyl)piperazine (Final Product) Purification->Product Purity >97%

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation of the product with the expected analytical signature confirms the efficacy of the procedure.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-Bis(4-fluorophenyl)methyl piperazine (1.0 eq.) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (TEA, 1.5 eq.) to the stirring solution. The base scavenges the HBr generated during the reaction.

  • Addition of Electrophile: Add 4-nitrobenzyl bromide (1.1 eq.) portion-wise to the reaction mixture at room temperature. The slight excess of the electrophile ensures complete consumption of the more valuable starting piperazine.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the pure product.

  • Final Product Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Confirm identity and purity via NMR, MS, and HPLC analysis.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A validated HPLC method provides a quantitative measure of purity and can detect trace impurities.[9]

HPLC ParameterRecommended ConditionsRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent separation for moderately polar organic compounds.
Mobile Phase A: Water (0.1% TFA or Formic Acid)B: Acetonitrile (0.1% TFA or Formic Acid)A standard mobile phase system for reverse-phase chromatography. The acid modifier improves peak shape.
Gradient 10% B to 95% B over 15 minutesA broad gradient ensures elution of the product and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at 254 nm and 280 nmThe aromatic rings in the molecule provide strong UV absorbance. The nitro group has a distinct absorbance around 280 nm.
Injection Volume 10 µLStandard volume for analytical HPLC.
Spectroscopic Data (Predicted)
  • ¹H NMR: Protons on the aromatic rings will appear in the 7.0-8.2 ppm region. The benzylic proton (CH) will be a singlet around 4.2-4.5 ppm. The piperazine and benzyl CH₂ protons will appear as multiplets in the 2.4-3.6 ppm range.

  • ¹³C NMR: Aromatic carbons will be in the 115-165 ppm range. The piperazine and benzyl carbons will be in the 45-60 ppm range.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, likely between -110 and -120 ppm (relative to CFCl₃).

  • Mass Spectrometry (MS): For ESI+, the expected [M+H]⁺ ion would be at m/z 424.46.

Potential Applications in Drug Discovery

While this compound is not an approved drug, its structure suggests several avenues for investigation in drug development.

Precursor for Novel CNS Agents

The difluorobenzhydrylpiperazine core is a well-established pharmacophore for targeting calcium channels in the central nervous system (CNS).[4] This compound could serve as a platform for developing novel CNS agents. The 4-nitrobenzyl group can be chemically modified, most commonly via reduction to a 4-aminobenzyl group. This amine can then be acylated, sulfonated, or used in reductive amination to build a library of derivatives for structure-activity relationship (SAR) studies.

SAR_Workflow Start 1-[Bis(4-fluorophenyl)methyl]-4- (4-nitrobenzyl)piperazine Reduction Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2) Start->Reduction Intermediate 4-Aminobenzyl Intermediate Reduction->Intermediate Acylation Acylation Intermediate->Acylation Sulfonylation Sulfonylation Intermediate->Sulfonylation ReductiveAmination Reductive Amination Intermediate->ReductiveAmination AmideLib Amide Library Acylation->AmideLib SulfonamideLib Sulfonamide Library Sulfonylation->SulfonamideLib AmineLib Substituted Amine Library ReductiveAmination->AmineLib Screening Biological Screening (e.g., Ca2+ Channel Assays) AmideLib->Screening SulfonamideLib->Screening AmineLib->Screening

Caption: Strategy for derivatization and screening.

Tool Compound for Target Identification

The nitro group can also be used to introduce photo-activatable cross-linkers or affinity tags. This would transform the molecule into a chemical probe, useful for identifying novel protein binding partners and elucidating biological mechanisms of action.

Conclusion

This compound is a synthetically accessible compound built upon a privileged piperazine scaffold. Its core molecular properties are well-defined, and its synthesis and purification can be achieved through standard, robust laboratory procedures. While its direct biological activity is not yet extensively documented in public literature, its structural features make it a highly valuable intermediate for the synthesis of compound libraries targeting CNS disorders and other therapeutic areas. The technical information and protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and further explore the potential of this versatile molecule in the pursuit of novel therapeutics.

References

The Benzhydryl Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Structure-Activity Relationships, and Therapeutic Frontiers

Introduction: The Enduring Legacy of a Versatile Core

The piperazine ring, a six-membered heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] When substituted with a benzhydryl (diphenylmethyl) group, it gives rise to the benzhydryl piperazine scaffold, a privileged structure renowned for its diverse pharmacological activities.[3] This guide, intended for researchers and drug development professionals, delves into the rich chemistry and pharmacology of substituted benzhydryl piperazine analogs, exploring their synthesis, structure-activity relationships (SAR), and multifaceted therapeutic applications, from well-established antihistamines to emerging roles in oncology and neurology. We will dissect the causal relationships behind experimental designs and analytical choices, providing a comprehensive understanding of this critical pharmacophore.

I. Synthetic Strategies: Building the Benzhydryl Piperazine Core

The construction of substituted benzhydryl piperazine analogs typically follows a convergent synthetic approach, allowing for facile diversification at multiple points. The core synthesis generally involves the coupling of a benzhydryl moiety with a piperazine ring, followed by functionalization of the second nitrogen atom of the piperazine.

A. Core Synthesis of 1-Benzhydrylpiperazine

A common and efficient method for the synthesis of the 1-benzhydrylpiperazine intermediate involves the nucleophilic substitution of a benzhydryl halide with piperazine.[4][5]

Experimental Protocol: Synthesis of 1-Benzhydrylpiperazine [4][5]

  • Reaction Setup: To a solution of piperazine in a suitable solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate.

  • Addition of Benzhydryl Chloride: Slowly add a solution of benzhydryl chloride in DMF to the reaction mixture.

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Work-up and Purification: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-benzhydrylpiperazine.

An alternative approach involves the reduction of a corresponding benzophenone to a benzhydrol, followed by chlorination and subsequent reaction with piperazine.[6][7]

G cluster_0 Synthesis of 1-Benzhydrylpiperazine Benzhydryl_Chloride Benzhydryl Chloride Piperazine Piperazine Reaction Nucleophilic Substitution (DMF, K2CO3) 1_Benzhydrylpiperazine 1-Benzhydrylpiperazine

B. Derivatization of the Piperazine Scaffold

The true versatility of the benzhydryl piperazine scaffold lies in the diverse functionalities that can be introduced at the N4 position of the piperazine ring. This is typically achieved through nucleophilic substitution or amide coupling reactions.

  • N-Alkylation: Reaction of 1-benzhydrylpiperazine with various alkyl halides introduces a wide range of substituents.

  • N-Acylation: Acyl chlorides or carboxylic acids (in the presence of coupling agents) can be used to form amide derivatives.[4][5][8] This approach is particularly useful for introducing substituted benzoyl groups.[8]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides another route to N-alkylated derivatives.[9]

II. Structure-Activity Relationships (SAR) and Therapeutic Applications

The pharmacological profile of substituted benzhydryl piperazine analogs is exquisitely sensitive to the nature and position of substituents on both the benzhydryl and the N4-piperazine moieties.

A. Antihistamines: The Genesis of a Drug Class

The benzhydryl piperazine scaffold is a hallmark of many first and second-generation H1 antihistamines.[3][10] The diarylmethyl group is crucial for high-affinity binding to the H1 receptor.[10]

  • First-Generation (e.g., Hydroxyzine, Cyclizine): These compounds often exhibit sedative effects due to their ability to cross the blood-brain barrier.

  • Second-Generation (e.g., Cetirizine): The introduction of a carboxylic acid moiety in cetirizine, a metabolite of hydroxyzine, significantly reduces its lipophilicity, thereby limiting its penetration into the central nervous system and reducing sedative side effects.[11][12]

G cluster_0 H1 Antihistamine SAR Core Benzhydryl Piperazine Core N4_Substituent N4-Substituent Activity Antihistamine Activity (H1 Receptor Binding) Side_Effects Sedation (CNS Penetration) Polar_Group Introduction of Polar Group (e.g., -COOH in Cetirizine)

B. Calcium Channel Blockers: Targeting Neurological and Cardiovascular Disorders

Substituted benzhydryl piperazines have emerged as potent calcium channel blockers, with selectivity for different subtypes (L-type, N-type, T-type).[13][14][15] This activity makes them promising candidates for the treatment of cardiovascular diseases and neuropathic pain.[14][15]

  • SAR for Calcium Channel Blockade:

    • Alkoxy substituents on the phenyl ring of a phenylethanol moiety attached to the N4-piperazine position can confer potent calcium entry-blocking and cerebral vasodilating activity.[13]

    • Extensive SAR studies on N-type calcium channel blockers have led to compounds with IC50 values in the nanomolar range and high selectivity over L-type channels.[14]

Compound IDN4-SubstituentTargetIC50 (nM)Selectivity (vs. L-type)Reference
NP1188093,3-diphenylpropan-1-oneN-type Ca2+ channel--[14]
Compound 5Varies (proprietary)N-type Ca2+ channel10-150Up to 1200-fold[14]
Compound 21Varies (proprietary)N-type Ca2+ channel10-150Up to 1200-fold[14]
NC-11001-(4-alkoxyphenyl)ethanolCa2+ current--[13]
C. Antipsychotic Agents: Modulating Dopamine and Serotonin Receptors

The piperazine scaffold is a common feature in many antipsychotic drugs.[16][17] Benzhydryl piperazine derivatives have been investigated for their potential as atypical antipsychotics, often exhibiting affinities for both dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[18][19]

  • SAR for Antipsychotic Activity:

    • N1-(2-alkoxyphenyl)piperazines with an N4-benzyl group bearing alcohol, amide, or imide functionalities have shown good in vivo activity in conditioned avoidance response tests.[18]

    • The nature of the linker and the substituents on the terminal aromatic ring significantly influence receptor binding affinities and the overall pharmacological profile.

D. Anticancer and Anti-inflammatory Agents: Expanding Therapeutic Horizons

Recent research has highlighted the potential of substituted benzhydryl piperazine analogs as anticancer and anti-inflammatory agents.[8][20][21]

  • Anticancer Activity: A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cytotoxicity against a panel of cancer cell lines.[8]

  • Anti-inflammatory Activity: By incorporating moieties known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, dual COX-2/5-LOX inhibitors with potent anti-inflammatory and analgesic properties have been developed.[20]

    • Compound 9d from one study, with a chloro group in the para position of the terminal phenyl ring, was identified as a highly active derivative with promising in vivo efficacy and a good safety profile.[20]

CompoundTargetIC50 (µM)In Vivo ActivityReference
9d COX-20.25 ± 0.0355.78% pain reduction[20]
5-LOX7.87 ± 0.33[20]
Celecoxib COX-20.36 ± 0.023-[20]
Zileuton 5-LOX14.29 ± 0.173-[20]

III. Future Directions and Conclusion

The substituted benzhydryl piperazine scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and the ability to modulate its pharmacological profile through subtle structural modifications ensure its continued relevance. Future research will likely focus on:

  • Fine-tuning selectivity: Designing analogs with improved selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.

  • Hybrid molecules: Combining the benzhydryl piperazine core with other pharmacophores to create multi-target agents for complex diseases.[6][7][20]

  • Exploring new therapeutic areas: Investigating the potential of these analogs in other disease areas, such as infectious diseases and neurodegenerative disorders.[5][7]

References

Physicochemical characteristics of novel piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Novel Piperazine Derivatives

Authored by a Senior Application Scientist

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a ubiquitous and versatile scaffold in medicinal chemistry.[1][2] Its prevalence in a vast array of therapeutic agents, from antipsychotics and antidepressants to antihistamines and anticancer agents, is not accidental.[3][4][5] The unique structural and electronic properties of the piperazine moiety grant it "privileged" status, allowing for extensive structural modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[6][7]

The two nitrogen atoms provide a combination of relative structural rigidity, a large polar surface area, and the capacity for multiple hydrogen bond interactions.[7] This often translates into favorable physicochemical properties such as improved aqueous solubility and oral bioavailability, which are critical for successful drug development.[6][7] This guide provides an in-depth exploration of the core physicochemical characteristics of novel piperazine derivatives, detailing the causality behind their measurement, the protocols for their determination, and their ultimate impact on a compound's journey from a lab curiosity to a potential therapeutic agent.

Core Physicochemical Profiling: The Triad of Drug-Likeness

The success of an orally administered drug is fundamentally governed by its ability to navigate the complex biological environment of the human body. This journey is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are, in turn, deeply rooted in a molecule's fundamental physicochemical characteristics.[1][8] For any novel piperazine derivative, three properties form the cornerstone of its initial characterization: solubility, lipophilicity, and ionization state.

Aqueous Solubility: The Gateway to Absorption

A drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[9] Piperazine itself is freely soluble in water, and its derivatives are often designed to leverage this property.[10][11] However, the addition of various substituents can dramatically alter solubility. Therefore, its accurate measurement is a non-negotiable first step.

Causality of Experimental Choice: We distinguish between two types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer, measuring the point of precipitation.[12] This high-throughput method is invaluable during the early discovery phases for screening large numbers of compounds and establishing structure-solubility relationships.[9][12]

  • Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. The "gold standard" for this is the Shake-Flask method.[13] While more time-consuming, it provides the most reliable data, crucial for later-stage development and formulation.[9][13]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established Higuchi and Connors shake-flask method.[13]

  • Preparation: Add an excess amount of the solid piperazine derivative to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure equilibrium with the saturated solution.[13]

  • Equilibration: Agitate the vial at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Accurately dilute a sample of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved piperazine derivative in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15] The concentration is determined against a standard calibration curve.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[16] This property is a delicate balancing act; a compound must be lipophilic enough to pass through membranes but hydrophilic enough to remain soluble in aqueous environments like blood plasma.

The most common measure of lipophilicity is the octanol-water partition coefficient (P). Because the values of P span many orders of magnitude, it is expressed on a logarithmic scale (LogP).[16]

  • LogP refers to the partition coefficient of the neutral, un-ionized form of the molecule.

  • LogD is the distribution coefficient at a specific pH, accounting for all forms of the molecule (neutral and ionized). For ionizable compounds like piperazines, LogD is the more physiologically relevant parameter.

Causality of Experimental Choice: While the shake-flask method can be used, it is labor-intensive. For drug discovery, a reversed-phase HPLC method offers higher throughput and simultaneously provides data that can be used to estimate LogP, LogD, and pKa.[17][18] This method correlates a compound's retention time on a nonpolar stationary phase (like C18) with known LogP values of standard compounds.

Experimental Protocol: LogD and pKa Determination by RP-HPLC

This protocol allows for the simultaneous determination of key physicochemical parameters.[18][19]

  • System Preparation: Use an HPLC system with a C18 reversed-phase column and a UV or PDA detector.

  • Mobile Phase Preparation: Prepare a series of buffered aqueous mobile phases across a wide pH range (e.g., from pH 2 to pH 12). The organic modifier (e.g., acetonitrile or methanol) concentration is kept constant.

  • Sample and Standard Preparation: Dissolve the piperazine derivative and a set of standard compounds with known LogP and pKa values in a suitable solvent.

  • Chromatographic Runs: Inject the sample onto the column using each prepared mobile phase. Record the retention time at each pH.

  • Data Analysis (LogD & pKa):

    • Plot the retention factor (k) versus the pH of the mobile phase.

    • The resulting sigmoidal curve reveals the pKa values at the inflection points. Piperazine derivatives, being diprotic bases, will typically show two inflection points.[11][20]

    • The retention time of the un-ionized species (observed at high pH for a base) is used to calculate the LogP value by correlating it with the retention times of the standards.

    • The LogD at any given pH can be calculated from the retention time at that pH.[17][18]

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a compound is 50% ionized and 50% in its neutral form. As weak bases, piperazine derivatives have two pKa values, corresponding to the two nitrogen atoms.[20] The ionization state at physiological pH (typically ~7.4) profoundly impacts solubility, membrane permeability, receptor binding, and plasma protein binding. Understanding the pKa is essential for predicting how a drug will behave in different compartments of the body (e.g., the acidic stomach vs. the neutral intestine).

Causality of Experimental Choice: Potentiometric titration is a highly accurate and direct method for determining pKa.[20] It involves titrating a solution of the compound with a strong acid or base and monitoring the solution's pH. The pKa values are determined from the resulting titration curve. This method provides unambiguous thermodynamic pKa values, which are critical for building accurate predictive models.

Synthesis and Application: The "Rule of 5" Framework

The individual physicochemical parameters do not exist in isolation. They collectively contribute to a compound's overall "drug-likeness." A highly influential guideline in this area is Lipinski's Rule of Five, which was derived from the observation that most successful orally administered drugs are relatively small and moderately lipophilic.[8][21]

Lipinski's Rule of Five (Ro5) states that an orally active drug generally has no more than one violation of the following criteria[8][22]:

  • No more than 5 hydrogen bond donors (total of N-H and O-H bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular weight under 500 daltons.

  • A calculated LogP that does not exceed 5.

While not a rigid set of rules, the Ro5 serves as an invaluable filter during the lead optimization phase, guiding chemists to design molecules with a higher probability of good oral bioavailability.[22][23] Piperazine derivatives are often designed with these parameters in mind.[1][24]

ParameterLipinski's GuidelineRationale for Drug-Likeness
Molecular Weight (MW) < 500 DaSmaller molecules are more readily absorbed and distributed.[22]
Lipophilicity (LogP) < 5Balances membrane permeability with aqueous solubility.[16][21]
H-Bond Donors ≤ 5Fewer donors reduce the energy penalty of moving from an aqueous to a lipid environment.[8]
H-Bond Acceptors ≤ 10Manages polarity and solubility.[8]
Table 1: Summary of Lipinski's Rule of Five and the rationale behind each parameter.

Visualization of Key Processes and Concepts

To better illustrate the relationships between synthesis, characterization, and biological relevance, the following diagrams outline key workflows and concepts.

G cluster_0 Discovery & Synthesis cluster_1 Physicochemical Profiling cluster_2 ADME & Candidate Selection Synthesis Novel Piperazine Derivative Synthesis Analysis Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Analysis Solubility Solubility (Kinetic & Thermodynamic) Analysis->Solubility Lipophilicity Lipophilicity (LogP, LogD) Analysis->Lipophilicity pKa Ionization (pKa) Analysis->pKa ADME In Silico & In Vitro ADME Assessment Solubility->ADME Lipophilicity->ADME pKa->ADME Selection Lead Candidate Selection ADME->Selection

Caption: General workflow from synthesis to lead candidate selection.

G center Orally Bioavailable? MW MW < 500 Da MW->center Pass LogP LogP < 5 LogP->center Pass HBD H-Bond Donors ≤ 5 HBD->center Pass HBA H-Bond Acceptors ≤ 10 HBA->center Pass

Caption: Core components of Lipinski's Rule of Five for drug-likeness.

G cluster_neuron Postsynaptic Neuron Receptor Serotonin Receptor (e.g., 5-HT) Signal Signal Transduction Cascade Receptor->Signal Response Cellular Response (e.g., Altered Firing Rate) Signal->Response Piperazine Piperazine Derivative Piperazine->Receptor Binds

References

Methodological & Application

Application Note: Strategic N-Alkylation for the Synthesis of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: N-alkylation of 1-[Bis(4-fluorophenyl)methyl]piperazine with 4-nitrobenzyl bromide to Synthesize 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Abstract

This application note provides a comprehensive technical guide for the synthesis of this compound, a valuable intermediate in pharmaceutical research. The core of this synthesis is the N-alkylation of 1-[Bis(4-fluorophenyl)methyl]piperazine with 4-nitrobenzyl bromide. We will delve into the mechanistic underpinnings of this SN2 reaction, provide a detailed, field-proven laboratory protocol, and discuss the critical parameters that ensure a high-yield, high-purity outcome. This guide is structured to provide not just a procedural checklist, but a causal understanding of the experimental design, empowering researchers to adapt and troubleshoot as needed.

Introduction: The Significance of Benzhydrylpiperazines

The benzhydrylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] The compound 1-[Bis(4-fluorophenyl)methyl]piperazine is a key starting material for drugs like flunarizine, known for its calcium channel blocking activity.[2] Its N-alkylation allows for the introduction of diverse functionalities, enabling the modulation of a compound's pharmacological profile. The target molecule, this compound (CAS 914349-64-7), incorporates a nitrobenzyl group, a versatile handle that can be further modified, for instance, by reduction to an amine, facilitating subsequent coupling reactions.[3]

This note focuses on a robust and scalable method for the mono-N-alkylation of the sterically hindered secondary amine on the piperazine ring.

Mechanistic Rationale: A Classic SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine on the piperazine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide. The bromide ion serves as the leaving group.

Key Experimental Choices and Their Causality:
  • Solvent Selection (DMF): The choice of N,N-Dimethylformamide (DMF) as the solvent is critical. DMF is a polar aprotic solvent. It effectively solvates the potassium cation (from the base) but poorly solvates anions. This leaves the piperazine nucleophile relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.[4]

  • Base Selection (K2CO3): Potassium carbonate (K2CO3) is employed as a mild, heterogeneous base. Its primary role is to act as an acid scavenger, neutralizing the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction. Being a solid, it is easily removed by filtration during work-up.[1]

  • Reagent Stoichiometry: While the piperazine has two nitrogen atoms, the starting material, 1-[Bis(4-fluorophenyl)methyl]piperazine, has one nitrogen that is a sterically hindered tertiary amine and one that is a reactive secondary amine. This inherent difference directs the alkylation to the desired nitrogen. However, to avoid potential side reactions, a slight excess of the piperazine or controlled addition of the alkylating agent can be considered, although the steric hindrance of the benzhydryl group naturally disfavors di-alkylation on the same nitrogen.

Workflow and Data Presentation

Overall Synthetic Workflow

The process can be summarized in three main stages: Reaction Setup, Reaction Execution & Monitoring, and Product Isolation & Purification.

Synthetic Workflow cluster_0 I. Reaction Setup cluster_1 II. Reaction Execution & Monitoring cluster_2 III. Isolation & Purification A Charge flask with: - 1-[Bis(4-fluorophenyl)methyl]piperazine - K2CO3 - Anhydrous DMF B Add 4-nitrobenzyl bromide solution A->B Inert Atmosphere (N2) C Heat reaction mixture (e.g., 60-80 °C) B->C D Monitor progress by TLC C->D Periodic sampling E Cool and filter off K2CO3 D->E Upon completion F Quench with water & extract with EtOAc E->F G Wash, dry, and concentrate organic phase F->G H Purify by column chromatography G->H I Characterize final product H->I

References

Application Notes and Protocols for the Investigation of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine as a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating a Novel Piperazine Derivative

The voltage-gated calcium channels (VGCCs) are a family of ion channels that play a critical role in a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1][2][3] Their significance in cellular function also positions them as key targets for therapeutic intervention in a range of disorders such as hypertension, angina, and certain cardiac arrhythmias.[1][4][5] The piperazine scaffold is a well-established pharmacophore in the design of calcium channel blockers.[6][7] Notably, the diphenylpiperazine drug, flunarizine, which contains the 1-[bis(4-fluorophenyl)methyl]piperazine core, is a known calcium antagonist.[8]

This document provides a comprehensive guide for the characterization of a novel compound, 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine , as a potential calcium channel blocker. The structural similarity of this molecule to known calcium channel antagonists suggests a high probability of activity at one or more VGCC subtypes.[8][9] These application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's potency, selectivity, and functional effects. The methodologies described herein progress from high-throughput screening to more detailed electrophysiological and ex vivo functional assays, providing a robust framework for a thorough investigation.

Part 1: Preliminary Compound Characterization

Prior to initiating biological assays, it is crucial to determine the fundamental physicochemical properties of the test compound to ensure accurate and reproducible results.

Protocol 1: Solubility and Stability Assessment

Objective: To determine the solubility of this compound in various buffers and its stability under experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HEPES-buffered saline (HBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in the desired aqueous buffers (PBS, HBS) to a range of concentrations.

  • Visually inspect for precipitation at each concentration.

  • For a quantitative assessment, centrifuge the solutions and analyze the supernatant for the concentration of the dissolved compound using a validated HPLC method.

  • To assess stability, incubate the compound in the experimental buffers at the relevant temperature (e.g., 37°C) for the duration of the planned assays.

  • Analyze the samples by HPLC at various time points to monitor for degradation.

Expected Outcome: This protocol will establish the optimal solvent and concentration range for the compound in subsequent biological assays, ensuring that the compound remains in solution and is stable throughout the experiments.

Part 2: In Vitro Characterization of Calcium Channel Blocking Activity

This section details the primary in vitro assays to determine if and how the test compound interacts with calcium channels.

Protocol 2: High-Throughput Screening via a Fluorescent Calcium Flux Assay

Rationale: A cell-based calcium flux assay is an efficient method for initial screening and for determining the compound's potency (IC50) in a high-throughput format.[10][11][12] This assay measures the inhibition of depolarization-induced calcium influx in cells expressing specific VGCC subtypes. The use of a fluorescent calcium indicator, such as Fluo-4 AM, allows for real-time monitoring of changes in intracellular calcium concentration.[13]

Workflow for Calcium Flux Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed cells expressing target CaV channel into 96-well plate P2 Incubate for 24-48 hours P1->P2 P3 Load cells with Fluo-4 AM dye P2->P3 P4 Wash to remove excess dye P3->P4 A1 Add test compound at varying concentrations P4->A1 A2 Incubate A1->A2 A3 Add depolarizing agent (e.g., KCl) A2->A3 A4 Measure fluorescence intensity (kinetic read) A3->A4 D1 Calculate % inhibition A4->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for the high-throughput calcium flux assay.

Materials:

  • HEK293 cells stably expressing the target calcium channel subtype (e.g., CaV1.2 for L-type, CaV3.2 for T-type)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Potassium chloride (KCl) solution for depolarization

  • Test compound and a reference blocker (e.g., nifedipine for L-type, mibefradil for T-type)[14]

  • A fluorescence microplate reader with automated injection capabilities (e.g., FlexStation 3)[13]

Procedure:

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer to remove excess dye. Add the test compound at a range of concentrations (e.g., 0.1 nM to 10 µM) to the wells and incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Depolarization and Data Acquisition: Inject a depolarizing stimulus (e.g., KCl) to open the voltage-gated calcium channels and immediately begin kinetic fluorescence readings.

  • Data Analysis: The increase in fluorescence upon depolarization corresponds to calcium influx. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no compound) and normalize to the baseline. Plot the concentration-response curve and determine the IC50 value.

Hypothetical Data Presentation:

Channel SubtypeTest Compound IC50 (µM)Reference Blocker IC50 (µM)
CaV1.2 (L-type)0.85Nifedipine: 0.12
CaV2.2 (N-type)> 10ω-conotoxin GVIA: 0.001
CaV3.2 (T-type)2.5Mibefradil: 2.7
Protocol 3: Electrophysiological Confirmation with Whole-Cell Patch-Clamp

Rationale: The patch-clamp technique is the gold standard for characterizing ion channel modulators as it provides a direct measure of the ionic current flowing through the channels.[15] This method allows for a detailed analysis of the compound's mechanism of action, including its effects on channel kinetics and voltage-dependence.[16][17]

Proposed Mechanism of Channel Blockade

G cluster_channel Voltage-Gated Calcium Channel Channel Extracellular Pore Intracellular Resting Open Inactivated Channel:p1->Channel:p3 Block Blockage of Ca²⁺ Influx Channel:p3->Block Compound Test Compound Compound->Channel:p1 binds to extracellular side Ca_ion Ca²⁺ Ca_ion->Channel:p1 Depolarization Membrane Depolarization Depolarization->Channel:p2 opens

Caption: Proposed mechanism of action for the test compound.

Materials:

  • Cell line expressing the target calcium channel

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (containing Ca²⁺ or Ba²⁺ as the charge carrier)

  • Internal solution (for the patch pipette)

  • Data acquisition and analysis software (e.g., pCLAMP)

Procedure:

  • Cell Culture: Culture cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Recording: Clamp the cell membrane at a holding potential where the channels are closed (e.g., -80 mV). Apply depolarizing voltage steps to elicit calcium channel currents.

  • Compound Application: After obtaining a stable baseline recording, perfuse the external solution containing the test compound onto the cell.

  • Data Acquisition: Record currents in the presence of different concentrations of the compound.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after compound application. Analyze for changes in the current-voltage (I-V) relationship, voltage-dependence of activation and inactivation, and recovery from inactivation to understand the mechanism of block.

Hypothetical Electrophysiological Data Summary (for CaV1.2):

ParameterControl+ 1 µM Test CompoundInterpretation
Peak Current Density (pA/pF)-15.2-4.8Inhibition of Ca²⁺ influx
Half-activation Voltage (V½, act)-10.5 mV-10.2 mVNo significant change in activation gating
Half-inactivation Voltage (V½, inact)-35.8 mV-45.1 mVShift suggests preferential binding to the inactivated state

Part 3: Ex Vivo Functional Assessment

An ex vivo assay using isolated tissues can provide insights into the compound's physiological effects in a more complex biological system.

Protocol 4: Vasorelaxant Effect on Isolated Aortic Rings

Rationale: Since L-type calcium channel blockers are potent vasodilators, assessing the compound's ability to relax pre-constricted arterial tissue is a key functional assay.[1][18][19] The isolated rabbit aortic ring is a classic preparation for this purpose.[20][21]

Materials:

  • Rabbit thoracic aorta

  • Krebs-Henseleit buffer

  • Phenylephrine (or KCl) for pre-constriction

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rabbit and cut it into rings of 2-3 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension of 2g for at least 60 minutes.

  • Pre-constriction: Contract the aortic rings with a submaximal concentration of phenylephrine or KCl.

  • Compound Addition: Once a stable contraction plateau is reached, cumulatively add the test compound in increasing concentrations to the bath.

  • Data Recording: Record the changes in tension (relaxation) after each addition.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction tension. Plot the concentration-response curve and calculate the EC50 value.

Hypothetical Vasorelaxation Data:

CompoundEC50 (µM)
This compound1.2
Nifedipine (Reference)0.2

Conclusion and Future Directions

The protocols outlined in this document provide a systematic approach to characterizing this compound as a potential calcium channel blocker. The data generated from the calcium flux assay, patch-clamp electrophysiology, and isolated aortic ring experiments will collectively determine the compound's potency, selectivity across different VGCC subtypes, mechanism of action, and functional effect on vascular tone.

Positive results from these studies would warrant further investigation, including:

  • Selectivity Profiling: Testing against a broader panel of ion channels to assess off-target effects.

  • In Vivo Models: Evaluating the antihypertensive effects in animal models, such as spontaneously hypertensive rats.[9]

  • Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Neuroprotective Potential: Given that T-type calcium channel blockers have shown neuroprotective effects, this could be an interesting avenue to explore.[22][23][24][25][26]

This structured investigational cascade will provide the necessary data to build a comprehensive profile of this novel compound and evaluate its potential as a therapeutic agent.

References

Application Note & Protocols: Developing High-Throughput Screening Assays for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of robust high-throughput screening (HTS) assays for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine. Given the prevalence of the benzhydrylpiperazine scaffold in compounds targeting ion channels and transporters, this guide will proceed with the scientifically-grounded hypothesis that this novel compound may act as a modulator of voltage-gated calcium channels (VGCCs). The protocols detailed herein are designed to be adaptable, rigorous, and aligned with the principles of modern drug discovery, ensuring the generation of high-quality, reproducible data.

Introduction: The Scientific Rationale

The piperazine moiety is a well-established privileged structure in medicinal chemistry, found in a multitude of clinically significant drugs.[1] Specifically, the 1-bis(4-fluorophenyl)methyl piperazine core is a key pharmacophore in calcium channel blockers such as flunarizine.[2] These drugs are crucial in the management of various cardiovascular and neurological disorders. The addition of a 4-nitrobenzyl group to this scaffold introduces a novel chemical space that warrants investigation for potential modulatory effects on ion channels. This application note will, therefore, focus on developing a cell-based HTS assay to identify and characterize the inhibitory activity of this compound on VGCCs.

High-throughput screening (HTS) is an essential component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[3][4] The success of any HTS campaign hinges on the quality of the assay, which must be sensitive, reproducible, and scalable.[5] This guide will detail the steps for developing a fluorescence-based assay to measure intracellular calcium flux, a direct indicator of VGCC activity.

Postulated Mechanism of Action

We hypothesize that this compound acts as an antagonist of L-type voltage-gated calcium channels. Upon depolarization of the cell membrane, these channels open, allowing an influx of Ca2+ ions, which triggers a variety of cellular responses. An antagonist would block this influx, leading to a measurable decrease in the intracellular calcium concentration.

Postulated Mechanism of Action Membrane Depolarization Membrane Depolarization VGCC Activation VGCC Activation Membrane Depolarization->VGCC Activation Ca2+ Influx Ca2+ Influx VGCC Activation->Ca2+ Influx Cellular Response Cellular Response Ca2+ Influx->Cellular Response Test Compound Test Compound Blockade Test Compound->Blockade Blockade->VGCC Activation Inhibition

Caption: Postulated inhibitory action on a voltage-gated calcium channel (VGCC).

Assay Principle and Design

A cell-based fluorescent assay using a calcium-sensitive dye is a robust and widely adopted method for monitoring VGCC activity in an HTS format.[6] The principle relies on a fluorogenic dye that exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

Workflow Overview:

HTS Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Cell Seeding Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading Compound Addition Compound Addition Dye Loading->Compound Addition Depolarization & Read Depolarization & Read Compound Addition->Depolarization & Read Normalization Normalization Depolarization & Read->Normalization Hit Identification Hit Identification Normalization->Hit Identification

Caption: High-level workflow for the primary HTS assay.

Materials and Methods

Reagents and Equipment
  • Cell Line: HEK293 cells stably expressing the human L-type calcium channel α1c subunit (HEK293-CaV1.2).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-8 AM or a similar no-wash calcium indicator.

  • Probenecid: To prevent dye leakage from the cells.

  • Depolarizing Agent: Potassium chloride (KCl) solution.

  • Test Compound: this compound.

  • Control Compounds:

    • Positive Control (Inhibitor): Nifedipine or Verapamil.

    • Negative Control: DMSO.

  • Microplates: 384-well black, clear-bottom microplates.

  • Instrumentation:

    • Automated liquid handling system.

    • Fluorescence plate reader with kinetic reading capabilities and automated injection.

    • Cell culture incubator (37°C, 5% CO2).

Detailed Protocol: Primary HTS Assay

Day 1: Cell Plating

  • Culture HEK293-CaV1.2 cells to 80-90% confluency.

  • Harvest cells using standard trypsinization methods.

  • Resuspend cells in culture medium to a density of 200,000 cells/mL.

  • Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

Day 2: Assay Execution

  • Dye Loading:

    • Prepare the dye loading solution containing Fluo-8 AM and Probenecid in Assay Buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare a compound plate by diluting the test compound and control compounds in Assay Buffer. The final assay concentration for the primary screen is typically 10 µM.

    • Using an automated liquid handler, transfer 5 µL of the diluted compounds to the corresponding wells of the cell plate.

    • Incubate at room temperature for 15-30 minutes.

  • Depolarization and Signal Detection:

    • Prepare the KCl depolarizing solution in Assay Buffer. The final concentration in the well should be optimized to elicit an EC80 response (typically 50-80 mM).

    • Place the cell plate in the fluorescence plate reader.

    • Initiate kinetic reading (e.g., Excitation: 490 nm, Emission: 525 nm) and inject 10 µL of the KCl solution into each well.

    • Continue reading the fluorescence signal for 60-120 seconds to capture the peak response.

Data Analysis and Quality Control

Data Normalization

The raw fluorescence data is normalized to the percentage of inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive_Control) / (Mean_Signal_Negative_Control - Mean_Signal_Positive_Control))

Assay Quality Metrics

The robustness of the HTS assay is evaluated using the Z'-factor and the Signal-to-Background (S/B) ratio.[7][8]

  • Z'-Factor: A measure of the statistical separation between the positive and negative controls.[9][10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

  • Signal-to-Background Ratio (S/B): The ratio of the mean signal of the negative control to the mean signal of the positive control. A higher S/B ratio is generally desirable.[12] S/B = Mean_Signal_Negative_Control / Mean_Signal_Positive_Control

Example Assay Validation Data
ParameterValueInterpretation
Z'-Factor 0.72Excellent assay quality[9][11]
S/B Ratio 8.5Strong signal window
CV (%) of Controls < 10%Good reproducibility

Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) should be re-tested to confirm their activity.[13] Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50).

Protocol: Dose-Response Assay

This protocol is similar to the primary HTS assay, with the key difference being the preparation of a serial dilution of the confirmed hit compounds (e.g., 10-point, 3-fold dilution series). The resulting data is plotted as % inhibition versus compound concentration and fitted to a four-parameter logistic equation to determine the IC50 value.

Advanced Assay Formats and Secondary Screens

To further characterize the mechanism of action of hit compounds, secondary assays can be employed.

  • Electrophysiology: Patch-clamp electrophysiology provides the gold standard for confirming direct modulation of ion channel activity and determining the mechanism of block.

  • Selectivity Profiling: Screening hit compounds against a panel of other ion channels and receptors to assess their selectivity.

  • Luminescence-Based Assays: These assays, such as those based on luciferase reporters, can offer higher sensitivity and less interference from compound autofluorescence compared to fluorescence-based methods.[14][15][16]

Conclusion

The successful development of a robust HTS assay is a critical first step in the discovery of novel therapeutics. This application note provides a detailed framework for the development and validation of a cell-based fluorescence assay to screen for inhibitors of voltage-gated calcium channels, using this compound as a model compound. By adhering to the principles of rigorous assay validation and quality control, researchers can confidently identify and advance promising hit compounds into the drug discovery pipeline.

References

Application Notes & Protocols: The Utility of Benzhydrylpiperazine Derivatives as T-Type Calcium Channel Modulators in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzhydrylpiperazine scaffold represents a privileged structure in medicinal chemistry, giving rise to a class of compounds with significant activity at various central nervous system targets. A key area of interest is their potent modulation of voltage-gated calcium channels, particularly the T-type (CaV3) subfamily. This guide provides an in-depth exploration of the application of these compounds, typified by the structural class of 1-[Bis(4-fluorophenyl)methyl]piperazine derivatives, in the context of neuroscience research. We will delve into their mechanism of action as T-type calcium channel blockers, their potential as neuroprotective agents and analgesics, and provide detailed protocols for their evaluation in both in vitro and in vivo models.

Part 1: Scientific Foundation & Mechanism of Action

The Benzhydrylpiperazine Moiety: A Gateway to CNS Targets

The 1-[bis(4-fluorophenyl)methyl]piperazine core is a recurring motif in centrally acting drugs. This structure is notably found in compounds like flunarizine, a known calcium channel blocker used in the management of migraine.[1][2] The lipophilic bis(4-fluorophenyl)methyl group facilitates blood-brain barrier penetration, while the piperazine ring serves as a versatile linker that can be functionalized to fine-tune pharmacological activity and selectivity.[3] While the specific compound 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine is not extensively characterized in public-domain neuroscience literature, its core structure strongly suggests activity as a calcium channel modulator.[4][5] This guide will therefore focus on the well-established applications of this chemical class as T-type calcium channel blockers.

T-Type Calcium Channels: Key Regulators of Neuronal Excitability and Disease

The T-type (low-voltage activated) calcium channels, comprising CaV3.1, CaV3.2, and CaV3.3 isoforms, are critical players in shaping neuronal firing patterns.[6] They are activated by small depolarizations from a hyperpolarized resting membrane potential, leading to a transient influx of Ca2+. This calcium entry contributes to:

  • Neuronal Excitability: Generation of burst firing in thalamic neurons, which is implicated in sleep rhythms and seizure propagation.

  • Neurotransmitter Release: Calcium influx via T-type channels can trigger the release of neurotransmitters in specific neuronal populations.[7]

  • Pathophysiological States: Dysregulation of T-type channel expression and function is linked to several neurological disorders, including epilepsy, neuropathic pain, and Parkinson's disease.[6][8]

Blockade of these channels can dampen neuronal hyperexcitability, making them a compelling target for therapeutic intervention.[9]

Proposed Mechanism of Neuroprotection

The neuroprotective effects of T-type calcium channel blockers are an area of active investigation.[8] A primary proposed mechanism involves the mitigation of excitotoxicity. During pathological conditions like ischemia, excessive glutamate release leads to sustained neuronal depolarization and massive Ca2+ influx through various channels, triggering apoptotic and necrotic cell death pathways. By blocking T-type channels, benzhydrylpiperazine derivatives can reduce a component of this pathological calcium load, thereby preserving calcium homeostasis and improving neuronal survival.[8]

G cluster_0 Pathological Condition (e.g., Ischemia) cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Outcome Excess Glutamate Release Excess Glutamate Release Sustained Depolarization Sustained Depolarization Excess Glutamate Release->Sustained Depolarization T_Type_Ca_Channel T_Type_Ca_Channel Sustained Depolarization->T_Type_Ca_Channel Activation Ca_Influx Ca_Influx T_Type_Ca_Channel->Ca_Influx Increased Ca2+ Influx Cellular_Damage Cellular_Damage Ca_Influx->Cellular_Damage Activates Proteases, Lipases, ROS Production Neuroprotection Neuroprotection & Neuronal Survival Apoptosis Apoptosis Cellular_Damage->Apoptosis Leads to Compound Benzhydrylpiperazine Compound Compound->T_Type_Ca_Channel Blockade

Caption: Proposed neuroprotective mechanism of action.

Part 2: In Vitro Characterization Protocols

Evaluating the potency and selectivity of a novel benzhydrylpiperazine derivative requires robust in vitro assays. The following protocols provide a framework for characterizing the compound's activity as a T-type calcium channel blocker.

Protocol 1: Cell-Based Calcium Influx Assay

This high-throughput screening-compatible assay measures changes in intracellular calcium in response to channel activation, providing a functional readout of channel blockade.[10][11]

Objective: To determine the IC50 value of the test compound for inhibiting T-type calcium channel activity.

Materials:

  • Cell Line: HEK293 cells stably expressing a human T-type calcium channel isoform (e.g., CaV3.1, CaV3.2, or CaV3.3).

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: 96-well, black-walled, clear-bottom microplates, coated with Poly-D-lysine.

  • Fluorescent Dye: Fluo-4 AM (calcium-sensitive dye).

  • Reagents: Pluronic F-127, Probenecid, Hanks' Balanced Salt Solution (HBSS), high-potassium stimulation buffer (containing KCl to depolarize cells), Ionomycin (positive control), EGTA (negative control).

  • Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3).

Workflow Diagram:

Caption: Workflow for the cell-based calcium influx assay.

Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293-CaV3.x cells into 96-well plates at a density that will result in 90-100% confluency on the day of the assay. Incubate for 16-24 hours.[10]

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing probenecid (to prevent dye extrusion) and Pluronic F-127 (to aid dye solubilization). Remove the culture medium from the cells, add the loading solution, and incubate at 37°C for 1 hour in the dark.[10][11]

  • Compound Preparation: Prepare serial dilutions of the this compound test compound in HBSS.

  • Assay Execution: a. Wash the cells twice with HBSS containing probenecid. b. Add the compound dilutions to the respective wells and incubate for 15-30 minutes. c. Place the plate in the fluorescence reader. d. Program the instrument to establish a baseline fluorescence reading for ~30 seconds. e. Configure the automated liquid handler to inject the high-potassium stimulation buffer into each well. f. Immediately begin kinetic fluorescence readings (e.g., every 1 second for 2-3 minutes) to capture the calcium influx peak.[11]

  • Data Analysis: a. Determine the peak fluorescence intensity for each well. b. Normalize the data: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Negative] / [Signal_Positive - Signal_Negative]). c. Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Typical Value/Condition Reference
Cell Density50,000 - 80,000 cells/well[11]
Fluo-4 AM Conc.1-5 µM[10]
Probenecid Conc.2.5 mM[10]
Stimulation BufferHBSS + 70 mM KCl(Standard Practice)
Excitation/Emission490 nm / 525 nm[11]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct, high-fidelity measurement of the ionic currents flowing through T-type calcium channels, allowing for detailed characterization of the compound's blocking mechanism.[12][13][14]

Objective: To characterize the voltage- and state-dependence of T-type calcium channel blockade by the test compound.

Materials:

  • Cells: Primary neurons (e.g., dorsal root ganglion neurons) or the HEK293-CaV3.x cell line.

  • Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.

  • Solutions:

    • External Solution (mM): 130 TEA-Cl, 10 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

    • Internal Solution (mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH).

  • Instrumentation: Patch-clamp amplifier, micromanipulator, inverted microscope, data acquisition system.

Step-by-Step Methodology:

  • Preparation: Plate cells onto glass coverslips suitable for microscopy a few days prior to recording.[12]

  • Pipette Pulling & Filling: Pull glass pipettes and fire-polish the tips. Fill the pipette with the internal solution.[15]

  • Obtaining a Giga-ohm Seal: a. Place the coverslip in the recording chamber and perfuse with the external solution. b. Under visual control, approach a target cell with the pipette tip while applying slight positive pressure. c. Upon touching the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal.[15]

  • Achieving Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.[16]

  • Recording T-type Currents: a. Clamp the cell membrane potential at a hyperpolarized holding potential (e.g., -100 mV) to ensure channels are in a resting, available state. b. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents. c. After obtaining a stable baseline recording, perfuse the bath with the external solution containing the test compound at a known concentration. d. Repeat the voltage-step protocol to record the inhibited currents.

  • Data Analysis: a. Measure the peak inward current at each voltage step before and after compound application. b. Construct current-voltage (I-V) relationship plots. c. Calculate the percentage of block at the peak of the I-V curve to determine potency. d. Use specific voltage protocols (e.g., steady-state inactivation protocols) to determine if the compound preferentially binds to the resting, open, or inactivated state of the channel.

Part 3: In Vivo Evaluation Protocols

Demonstrating efficacy in a living organism is a crucial step. The following protocols outline how to assess the analgesic and neuroprotective potential of a benzhydrylpiperazine compound in established rodent models.

Protocol 3: Assessment in a Rodent Model of Neuropathic Pain

Neuropathic pain models are characterized by hypersensitivity to stimuli (allodynia and hyperalgesia), and T-type calcium channels in primary sensory neurons are known to be key contributors.[7][17]

Objective: To evaluate the anti-allodynic effect of the test compound in the Chronic Constriction Injury (CCI) model of neuropathic pain.

Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats.[18]

Workflow Diagram:

G A 1. Baseline Testing Measure paw withdrawal threshold (von Frey test) before surgery B 2. CCI Surgery Place loose ligatures around the sciatic nerve A->B C 3. Pain Development Allow 7-14 days for neuropathic pain to establish B->C D 4. Post-Surgery Testing Confirm development of mechanical allodynia C->D E 5. Compound Administration Administer test compound or vehicle (e.g., i.p., p.o.) D->E F 6. Behavioral Testing Measure paw withdrawal threshold at multiple time points post-dosing E->F G 7. Data Analysis Compare withdrawal thresholds between treated and vehicle groups F->G

Caption: Workflow for in vivo analgesic testing.

Step-by-Step Methodology:

  • Baseline Behavioral Testing: Acclimate rats to the testing environment. Using von Frey filaments of increasing stiffness, determine the 50% paw withdrawal threshold (PWT) for the hind paw that will be ipsilateral to the nerve injury.

  • CCI Surgery: Anesthetize the rat. Surgically expose the sciatic nerve and place four loose ligatures around it at 1 mm intervals. Close the incision.[12][17]

  • Pain Development: Allow the animals to recover for 7-14 days. During this period, they will develop robust mechanical allodynia (a lowered pain threshold) in the ipsilateral paw.

  • Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal injection, oral gavage). A vehicle control group and a positive control group (e.g., gabapentin) should be included.

  • Post-Dosing Behavioral Testing: At various time points after drug administration (e.g., 30, 60, 120, and 240 minutes), re-assess the PWT using the von Frey test.

  • Data Analysis: Convert the PWT data to % Maximum Possible Effect (%MPE). Compare the time course and peak effect of the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Protocol 4: Assessment of Neuroprotection in a Model of Cerebral Ischemia

This protocol provides a framework for evaluating the ability of a compound to protect neurons from ischemic damage.[19][20]

Objective: To determine if the test compound reduces neuronal death in the hippocampus following transient global cerebral ischemia.

Model: Four-vessel occlusion (4-VO) model of transient global ischemia in rats.[19]

Step-by-Step Methodology:

  • Surgical Preparation (Day 1): Anesthetize the rat. Expose and electrocoagulate the vertebral arteries. Place loose occluders around both common carotid arteries.[19]

  • Ischemic Insult (Day 2): Re-anesthetize the animal. Induce global ischemia by tightening the carotid occluders for a defined period (e.g., 10 minutes).

  • Compound Administration: Administer the test compound or vehicle at a specific time relative to the ischemic insult (e.g., 30 minutes before or immediately after reperfusion).

  • Perfusion and Histology (Day 9): After a 7-day survival period, deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Tissue Processing: Remove the brain, post-fix, and process for paraffin or cryo-sectioning.

  • Neuronal Viability Assessment: a. Perform Nissl staining (e.g., with cresyl violet) on coronal sections of the hippocampus. b. Using a microscope, count the number of viable neurons in a defined area of the CA1 hippocampal subfield, which is particularly vulnerable to ischemic damage. c. An observer blinded to the treatment groups should perform the cell counts.

  • Data Analysis: Compare the number of surviving CA1 neurons in the compound-treated group versus the vehicle-treated group using a t-test or one-way ANOVA. A significant increase in surviving neurons indicates a neuroprotective effect.

References

Application Notes and Protocols: In Vitro Evaluation of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Piperazine Derivatives

The piperazine ring is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic characteristics to drug candidates.[1] Within the vast chemical space of piperazine-containing molecules, arylpiperazine derivatives have emerged as a particularly promising class in oncology research.[1][3][4] These compounds have been shown to exert cytotoxic effects on tumor cells through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[1][5]

This document provides a comprehensive guide for the in vitro characterization of a novel piperazine derivative, 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine . While specific biological data for this compound is not yet extensively published, its structural motifs, particularly the 1-bis(4-fluorophenyl)methyl piperazine group, are found in compounds with demonstrated anticancer potential.[6][7][8] Therefore, a systematic evaluation of its effects on cancer cell lines is warranted.

These application notes will guide researchers through a logical, multi-step process to assess the compound's cytotoxic and cytostatic effects, and to elucidate its potential mechanism of action. The protocols provided are grounded in established methodologies and are designed to ensure robust and reproducible data generation.

Experimental Rationale and Workflow

The in vitro evaluation of a novel compound like this compound should follow a tiered approach. This begins with a broad screening to determine its general cytotoxic activity, followed by more detailed investigations into the underlying cellular mechanisms.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Investigation cluster_phase3 Phase 3: Molecular Target Analysis P1_1 Compound Preparation (Stock Solution) P1_2 Cell Line Selection & Culture P1_3 MTT Cell Viability Assay P1_2->P1_3 P1_4 Data Analysis: IC50 Determination P1_3->P1_4 P2_1 Apoptosis Assay (Annexin V/PI Staining) P1_4->P2_1 Proceed if IC50 is potent P2_2 Cell Cycle Analysis (Propidium Iodide Staining) P1_4->P2_2 P3_1 Western Blot Analysis (e.g., Apoptotic & Cell Cycle Proteins) P2_1->P3_1 Investigate molecular players P2_2->P3_1

Figure 1: A tiered experimental workflow for the in vitro characterization of a novel anticancer compound.

Phase 1: Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit cancer cell proliferation and to quantify its potency. This is typically achieved using a metabolic activity-based assay, such as the MTT assay.[9][10]

Data Presentation: Summarizing Cytotoxicity Data

The primary endpoint of this phase is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of a cell population by 50%. IC50 values are crucial for comparing the compound's potency across different cell lines and against reference compounds.

Cell LineCancer TypeIncubation Time (h)IC50 (µM) [Compound]IC50 (µM) [Doxorubicin]
MCF-7Breast Adenocarcinoma48[Example Data][Example Data]
A549Lung Carcinoma48[Example Data][Example Data]
HeLaCervical Carcinoma48[Example Data][Example Data]
HCT116Colon Carcinoma48[Example Data][Example Data]

Table 1: Example data table for summarizing IC50 values of this compound compared to a standard chemotherapeutic agent.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for determining cell viability.[9][11][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[9] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 570-590 nm.[9][11]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[13]

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include wells for a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 4 hours at 37°C in the dark.[12]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[9][13]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well plate reader.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Phase 2: Mechanistic Investigation

If the compound demonstrates significant cytotoxicity, the next phase is to investigate the mechanism of cell death. The two most common outcomes of cytotoxic agents are apoptosis (programmed cell death) and cell cycle arrest.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[14][16] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells.[14] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[17] Therefore, dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[17][18]

apoptosis_states cluster_legend Cell States Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) Healthy Healthy Cell EarlyApop Early Apoptosis Healthy->EarlyApop PS Flipping LateApop Late Apoptosis/Necrosis EarlyApop->LateApop Membrane Permeabilization

Figure 2: Differentiation of cell populations based on Annexin V and PI staining.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

  • Treated and untreated cells

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

    • Centrifuge the cell suspension at approximately 500 x g for 5 minutes.

    • Wash the cells once with ice-cold PBS and centrifuge again.[17]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[15]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[17]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[15][17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[16][17]

    • Analyze the samples on a flow cytometer as soon as possible, using appropriate compensation settings for FITC and PI.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[19] Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA.[20] By staining permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry.[20][21] Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence intensity) of cells in the G0/G1 phase, while cells in the S phase will have an intermediate DNA content.[22] RNase treatment is necessary as PI also binds to double-stranded RNA.[20][23]

Materials:

  • PI/RNase Staining Buffer

  • 70% cold ethanol

  • PBS

  • Flow cytometer

  • Treated and untreated cells

Procedure:

  • Cell Treatment and Harvesting:

    • Seed and treat cells as described in the apoptosis assay protocol.

    • Harvest the cells (adherent and floating) and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[23]

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.[22]

    • Use software with cell cycle analysis algorithms to quantify the percentage of cells in each phase (G0/G1, S, G2/M).[22]

Phase 3: Molecular Target Analysis

The findings from the apoptosis and cell cycle assays can guide further investigation into the molecular pathways affected by the compound. For example, if the compound induces apoptosis, it would be relevant to examine the expression levels of key apoptotic regulatory proteins.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[24] Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.[24][25] This allows for the analysis of changes in protein expression or post-translational modifications (like phosphorylation) in response to compound treatment.[24]

western_blot step1 Protein Extraction step2 SDS-PAGE (Separation) step1->step2 step3 Transfer to Membrane step2->step3 step4 Blocking step3->step4 step5 Primary Antibody Incubation step4->step5 step6 Secondary Antibody Incubation step5->step6 step7 Detection step6->step7

Figure 3: Key steps in the Western blotting workflow.

Potential Target Proteins:

  • Caspase family: Caspase-3, Caspase-9 (key executioner and initiator caspases)

  • Bcl-2 family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)

  • p53: A tumor suppressor protein that can initiate apoptosis.

  • PARP: A substrate of activated Caspase-3; cleavage indicates apoptosis.

Procedure (Abbreviated):

  • Protein Extraction:

    • Treat cells with the test compound as previously described.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[26]

    • Quantify the protein concentration of the lysates using a BCA assay.[26]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS sample buffer.[27]

    • Separate the proteins by size on an SDS-polyacrylamide gel.[24]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[27]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3) overnight at 4°C.[27]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[27]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

Conclusion and Future Directions

These protocols provide a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The data generated from these assays will establish its cytotoxic potency and offer initial insights into its mechanism of action, determining whether it induces apoptosis, causes cell cycle arrest, or both.

Positive results from this initial screening would justify further, more in-depth studies, such as investigating the compound's effects on specific signaling pathways (e.g., PI3K/Akt, MAPK), its potential for overcoming drug resistance, and its selectivity for cancer cells over non-cancerous cells. Ultimately, this systematic approach is crucial for identifying and validating promising new candidates for cancer therapy.

References

A Phased Approach to In Vivo Experimental Design for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to designing and executing in vivo studies for the novel chemical entity 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine. Publicly available data on the specific biological activity of this compound is limited. However, its core structure, 1-Bis(4-fluorophenyl)methyl piperazine, is a known intermediate in the synthesis of flunarizine, a calcium channel blocker, and the broader piperazine class of compounds frequently exhibits activity in the central nervous system (CNS).[1][2] Therefore, this guide is built upon a hypothetical framework assuming the compound is a potential CNS-active agent. The protocols and strategies outlined here provide a robust, adaptable template for its preclinical evaluation, from initial safety and pharmacokinetic profiling to efficacy assessment in relevant disease models.

Foundational Strategy: A Staged In Vivo Evaluation

A successful in vivo research program for a novel compound requires a logical, stepwise progression. This approach ensures that resources are used efficiently and that each experiment builds upon the last, providing a clear rationale for advancing the compound. Poorly designed initial studies can lead to misleading results, wasting time and resources.[3] Our strategy is divided into three core phases: preliminary characterization, safety assessment, and efficacy modeling. This phased approach is critical for making informed go/no-go decisions throughout the preclinical development process.[4]

The overall experimental workflow is designed to systematically de-risk the compound and build a comprehensive data package suitable for further development.

G cluster_0 Phase 1: Preliminary Characterization cluster_1 Phase 2: Safety & Toxicology cluster_2 Phase 3: Efficacy & Mechanism MTD Acute Tolerability (MTD) PK Pharmacokinetics (PK) (IV vs. PO) MTD->PK Informs dose selection SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) PK->SafetyPharm Provides exposure data RepeatTox Repeated-Dose Toxicology (e.g., 28-day study) SafetyPharm->RepeatTox Efficacy Efficacy Model (Disease-Relevant) RepeatTox->Efficacy Defines safe dose range for chronic studies PD Pharmacodynamics (PD) (Target Engagement) Efficacy->PD Correlates effect with mechanism Decision Go/No-Go Decision PD->Decision Start Novel Compound Start->MTD

Figure 1: Phased workflow for in vivo evaluation of a novel compound.

Phase 1: Preliminary In Vivo Characterization

The initial phase focuses on establishing the basic safety and pharmacokinetic (PK) profile of the compound. These studies are fundamental for designing all subsequent, more complex experiments.

Maximum Tolerated Dose (MTD)

Causality: Before assessing efficacy, it is crucial to understand the compound's acute toxicity and identify a range of doses that are well-tolerated by the animal model. This single-dose study determines the highest dose that does not cause significant overt toxicity or mortality. The results are essential for selecting dose levels in subsequent PK and efficacy studies.[5]

Protocol: Single Ascending Dose (SAD) MTD Study in Mice

  • Animal Model: Use a common outbred mouse strain, such as CD-1 mice (male and female, n=3-5 per group), to capture general responses.[6]

  • Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The formulation must be sterile and non-irritating.

  • Administration: Administer single doses via the intended clinical route (e.g., oral gavage, PO) and a parenteral route (e.g., intraperitoneal, IP) in escalating dose groups.[7]

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg) until signs of toxicity are observed.

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for up to 7-14 days. Record body weight changes.

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a 10% loss in body weight occurs, with a full recovery of any clinical signs within the observation period.

Pharmacokinetic (PK) Profiling

Causality: A PK study reveals how the animal's body processes the compound (Absorption, Distribution, Metabolism, and Excretion - ADME).[8] Understanding the compound's concentration over time in the bloodstream is critical to ensure that sufficient exposure is achieved at the target site to elicit a pharmacological effect. Comparing intravenous (IV) and oral (PO) administration allows for the calculation of oral bioavailability.[9]

Protocol: Single-Dose PK Study in Rats

  • Animal Model: Use cannulated Sprague-Dawley rats (n=3-4 per group) to allow for serial blood sampling from a single animal, which reduces biological variability.[5]

  • Dose Groups:

    • Group 1: 2 mg/kg, IV bolus (provides 100% bioavailability benchmark).

    • Group 2: 10 mg/kg, oral gavage (PO).

    • Doses should be well below the determined MTD.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[6]

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.[5]

Table 1: Representative Pharmacokinetic Parameters (Hypothetical Data)

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Description
Cmax (ng/mL) 1250850Maximum observed plasma concentration.
Tmax (hr) 0.08 (5 min)1.0Time to reach Cmax.
AUC₀-inf (ng*hr/mL) 28007000Area under the concentration-time curve.
T½ (hr) 4.54.8Elimination half-life.
Bioavailability (F%) N/A50%Fraction of oral dose reaching systemic circulation.

Phase 2: Safety Pharmacology and Toxicology

Once a basic understanding of the compound's PK and acute tolerability is established, the focus shifts to assessing its potential for adverse effects on major physiological systems, as mandated by regulatory guidelines such as those from the FDA and ICH.[10][11]

Core Battery Safety Pharmacology

Causality: These studies are designed to investigate potential undesirable effects on vital organ systems. The core battery focuses on the central nervous, cardiovascular, and respiratory systems.[12] Negative findings in these studies are critical for the safe progression to human clinical trials.

  • CNS Safety: A functional observational battery (FOB) or Irwin test in rats can assess behavioral and neurological changes (e.g., alertness, motor activity, reflexes).[13]

  • Cardiovascular Safety: Telemetry studies in conscious, unrestrained animals (e.g., dogs or non-human primates) are the gold standard for evaluating effects on blood pressure, heart rate, and ECG intervals (especially QT interval).

  • Respiratory Safety: Whole-body plethysmography in rodents can be used to measure respiratory rate and tidal volume.

Repeated-Dose Toxicity

Causality: While MTD studies assess acute effects, many toxicities only emerge after repeated exposure. A repeated-dose study (e.g., 28 days) helps identify target organs of toxicity, determine a No-Observed-Adverse-Effect-Level (NOAEL), and understand the relationship between dose, exposure, and toxicity.[12][14]

Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats

  • Animal Model: Sprague-Dawley rats (n=10/sex/group).

  • Dose Groups: Vehicle control, Low dose, Mid dose, and High dose. Doses are selected based on MTD and PK data. The high dose should elicit some minimal toxicity, while the low dose should be a multiple of the anticipated efficacious exposure.

  • Administration: Daily oral gavage for 28 consecutive days.

  • Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full necropsy. Weigh major organs and preserve them, along with a comprehensive list of other tissues, in formalin for histopathological examination by a veterinary pathologist.

Phase 3: Efficacy and Pharmacodynamic (PD) Modeling

This phase aims to answer the critical question: Does the compound have the desired biological effect in a disease-relevant context? This requires selecting an appropriate animal model and robust endpoints.

Hypothetical Mechanism of Action (MoA)

For this guide, we will hypothesize that this compound acts as an antagonist at a CNS G-protein coupled receptor (GPCR), such as the Dopamine D2 receptor, a common target for antipsychotic medications. This antagonism is hypothesized to normalize downstream signaling pathways implicated in psychosis.

compound Compound (Antagonist) receptor Dopamine D2 Receptor (GPCR) compound->receptor Blocks g_protein Gi/o Protein receptor->g_protein Activates dopamine Dopamine dopamine->receptor Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces pka PKA camp->pka Activates downstream Downstream Signaling (e.g., CREB, DARPP-32) pka->downstream Phosphorylates response Neuronal Response (Normalization of activity) downstream->response

Figure 2: Hypothetical signaling pathway for the compound as a D2 antagonist.

Efficacy Study: A Model of Sensorimotor Gating

Causality: Deficits in sensorimotor gating, measured by Prepulse Inhibition (PPI) of the startle reflex, are a key endophenotype of schizophrenia and other psychiatric disorders. An animal's inability to filter sensory information is reversed by clinically effective antipsychotics. Therefore, assessing the compound's ability to restore PPI in a pharmacologically-disrupted model provides strong evidence of potential antipsychotic-like efficacy.[13]

Protocol: Reversal of MK-801-Induced PPI Deficit in Rats

  • Animal Model: Male Wistar rats.

  • Habituation: Acclimate rats to the startle chambers for 5-10 minutes one day prior to testing.

  • Dosing:

    • Administer the test compound or vehicle via the desired route (e.g., IP or PO) at various doses (e.g., 1, 3, 10 mg/kg) based on PK and tolerability data.

    • After an appropriate pretreatment interval (determined by Tmax from PK data), administer the disrupting agent MK-801 (an NMDA receptor antagonist, 0.2 mg/kg, SC) or its vehicle.

  • Testing: Place rats in startle chambers and begin the PPI test session 15-20 minutes after MK-801 injection.

  • PPI Paradigm: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to measure baseline startle.

    • Prepulse + Pulse trials: The strong pulse is preceded by a weak, non-startling prepulse (e.g., 3, 6, or 12 dB above background).

    • No-stimulus trials: Background noise only.

  • Data Analysis: Calculate PPI as follows: % PPI = 100 - [(Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) x 100] Analyze data using a two-way ANOVA (Treatment x Prepulse Intensity) followed by post-hoc tests.[15][16]

Statistical Integrity: The Foundation of Trustworthy Data

The objective of any experiment is to obtain an unbiased and precise estimate of a treatment effect.[15] To achieve this, rigorous statistical planning is not optional; it is a core component of the experimental design.[17]

  • Power Analysis: Before starting a study, perform an a priori power calculation to determine the appropriate sample size needed to detect a biologically meaningful effect with statistical confidence, thus avoiding underpowered studies.[16][18]

  • Randomization: Animals must be randomly allocated to treatment groups to prevent selection bias. This can be achieved using simple randomization or block randomization to ensure balanced groups.[3]

  • Blinding: Whenever possible, the investigator administering the compound, caring for the animals, and assessing the outcomes should be blinded to the treatment allocation. This minimizes unconscious observer bias.[3]

Conclusion

The in vivo evaluation of a novel compound like this compound is a complex but manageable process when approached systematically. By progressing through phased assessments of tolerability, pharmacokinetics, safety, and efficacy, researchers can build a robust data package. This guide, based on a hypothetical CNS-active profile, provides a detailed framework of protocols and scientific rationale. The key to success lies in interpreting the data from each phase to intelligently design the next, always grounding experimental choices in principles of scientific and statistical rigor.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine is a synthetic compound featuring a core piperazine structure, a common motif in pharmacologically active molecules. The presence of difluorinated diphenylmethyl and nitrobenzyl moieties suggests its potential role as an intermediate or a candidate in drug discovery programs. Accurate mass measurement and structural confirmation are critical checkpoints in the synthesis and characterization of such novel chemical entities. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), provides the requisite sensitivity and specificity for unambiguous identification and structural elucidation.[1][2]

This application note details a comprehensive protocol for the analysis of this compound using Liquid Chromatography coupled to Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry. We will delve into the rationale behind the methodological choices, from sample preparation to data interpretation, providing a robust framework for its characterization in a research or drug development setting. The principles discussed herein are broadly applicable to the analysis of other small molecule piperazine derivatives.

Scientific Rationale and Experimental Design

The analytical strategy is predicated on leveraging the strengths of a hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[3][4][5] This instrumentation combines the precursor ion selection capabilities of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer.[5][6] This synergy is ideal for obtaining precise mass measurements of the intact molecule and its fragment ions, which is fundamental to confirming its elemental composition and elucidating its structure.

Electrospray ionization (ESI) is selected as the ionization technique due to its suitability for polar, nitrogen-containing compounds like piperazine derivatives, which are readily protonated to form [M+H]⁺ ions in a positive ion mode.[7] The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) is expected to yield structurally informative product ions. The fragmentation patterns of related N-benzylpiperazine compounds often involve cleavage at the C-N bonds of the piperazine ring and the benzylic positions, providing a predictive framework for interpreting the resulting MS/MS spectra.[8][9]

The experimental workflow is designed to first establish the accurate mass of the parent compound and then to systematically induce and analyze its fragmentation to piece together its molecular structure.

workflow cluster_prep Sample Preparation cluster_analysis LC-Q-TOF MS Analysis cluster_data Data Interpretation prep Prepare 1 mg/mL stock solution in Methanol dilute Dilute to 1 µg/mL with 50:50 Acetonitrile:Water + 0.1% Formic Acid prep->dilute lc Liquid Chromatography (C18 Column) dilute->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Full Scan) (Accurate Mass of [M+H]⁺) esi->ms1 ms2 MS/MS Scan (Targeted) (Fragmentation of [M+H]⁺) ms1->ms2 formula Elemental Composition Confirmation ms2->formula fragments Fragmentation Pathway Analysis formula->fragments structure Structural Verification fragments->structure

Figure 1: A schematic overview of the analytical workflow for this compound analysis.

Materials and Methods

Reagents and Materials
  • This compound (analytical standard)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (99%+)

  • Microcentrifuge tubes and appropriate pipettes

  • Syringe filters (0.22 µm PTFE)

Instrumentation
  • An LC system capable of binary gradient elution.

  • A Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer equipped with an Electrospray Ionization (ESI) source.

Detailed Protocols

Protocol 1: Sample Preparation

The objective of this protocol is to prepare the analyte in a solvent compatible with reverse-phase LC-MS and to ensure complete dissolution and ionization.

  • Stock Solution Preparation: Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL. The acidic mobile phase aids in the protonation of the basic nitrogen atoms in the piperazine ring, enhancing the ESI signal in positive ion mode.[10]

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could interfere with the LC-MS system.

Protocol 2: LC-Q-TOF MS Analysis

This protocol outlines the conditions for chromatographic separation and mass spectrometric detection. A C18 column is chosen for its broad applicability in retaining and separating small molecules of intermediate polarity.

Parameter Condition Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for the analyte and efficient separation from impurities.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase for reverse-phase chromatography.
Gradient 5% B to 95% B over 10 minA broad gradient to ensure elution of the analyte and any potential byproducts.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Injection Volume 5 µLA standard volume to avoid column overloading.
Column Temp. 40 °CEnhances peak shape and reproducibility.
Ionization Mode ESI PositiveThe multiple nitrogen atoms in the molecule are readily protonated.
Capillary Voltage 3.5 kVOptimized for stable spray and efficient ionization.
MS Scan Range m/z 100 - 1000To detect the precursor ion and a wide range of potential fragments.
MS1 Resolution >20,000 FWHMTo ensure high mass accuracy for elemental composition determination.
MS/MS Mode Targeted MS/MSIsolate and fragment the [M+H]⁺ ion.
Collision Energy Ramped (e.g., 10-40 eV)To observe a range of fragment ions from low-energy to high-energy dissociation.

Data Analysis and Interpretation

Expected Results

The theoretical monoisotopic mass of this compound (C₂₈H₂₉F₂N₃O₂) is 477.2228 g/mol . Therefore, in the positive ion mode ESI-MS spectrum, the protonated molecule [M+H]⁺ is expected at an m/z of 478.2306 . The high-resolution capability of the Q-TOF should allow for the measurement of this ion with a mass accuracy of <5 ppm.

Predicted Fragmentation Pathway

Based on the known fragmentation patterns of piperazine derivatives, several key fragmentation routes can be predicted for the [M+H]⁺ ion of this compound.[8][9][11] The most labile bonds are typically the benzylic C-N bond and the bonds within the piperazine ring.

fragmentation cluster_main Predicted Fragmentation of C₂₈H₃₀F₂N₃O₂⁺ (m/z 478.23) cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 parent [M+H]⁺ m/z 478.23 f1 Bis(4-fluorophenyl)methyl cation m/z 201.07 parent->f1 Cleavage of C-N bond f2 4-Nitrobenzyl cation m/z 136.04 parent->f2 Cleavage of benzylic C-N bond f3 Piperazine ring opening fragments parent->f3 Ring fragmentation

Figure 2: Major predicted fragmentation pathways for protonated this compound.

Key Predicted Fragments:

m/z (Predicted)Putative StructureFragmentation Origin
201.0718[C₁₃H₉F₂]⁺Cleavage of the bond between the piperazine nitrogen and the bis(4-fluorophenyl)methyl group, forming the stable diphenylmethyl carbocation.
136.0393[C₇H₆NO₂]⁺Cleavage of the bond between the piperazine nitrogen and the 4-nitrobenzyl group, forming the nitrobenzyl carbocation.
278.1690[C₁₅H₂₀FN₃O₂]⁺Loss of a fluorophenyl group.
342.1813[C₂₁H₂₄F₂N₂]⁺Loss of the nitro group and subsequent rearrangement.

The presence and relative abundance of these and other fragment ions in the MS/MS spectrum will serve to confirm the connectivity of the different structural motifs within the molecule.

Troubleshooting

Problem Potential Cause Recommended Solution
No or Low Signal Inefficient ionization.Ensure the mobile phase contains 0.1% formic acid. Optimize ESI source parameters (e.g., capillary voltage, gas flow).
Sample degradation.Prepare samples fresh. If the compound is unstable, consider using a lower temperature for the column and ion source.
Poor Peak Shape Secondary interactions with the column.Ensure the mobile phase is sufficiently acidic. Consider a column with end-capping to minimize silanol interactions.
In-source Fragmentation High source temperature or voltages.Reduce the fragmentor or cone voltage. Lower the source temperature.
Complex MS/MS Spectrum Multiple fragmentation pathways at a given collision energy.Perform a collision energy ramp to differentiate between primary and secondary fragments.

Conclusion

The LC-Q-TOF MS methodology detailed in this application note provides a robust and reliable approach for the comprehensive analysis of this compound. The combination of high-resolution mass measurement of the precursor ion and the detailed structural information gleaned from its MS/MS fragmentation spectrum allows for confident confirmation of its identity. This protocol is not only pivotal for the characterization of this specific molecule but also serves as a template for the analysis of other novel piperazine-based compounds in the pharmaceutical development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine. This molecule is a key intermediate in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2] The synthesis, which involves the N-alkylation of 1-[Bis(4-fluorophenyl)methyl]piperazine with a 4-nitrobenzyl halide, is a critical step that can be prone to challenges affecting yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. It is designed for researchers, scientists, and drug development professionals to provide both theoretical understanding and practical, actionable solutions to optimize this important synthetic transformation.

Reaction Overview: Nucleophilic Substitution

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The secondary amine on the piperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-nitrobenzyl halide, displacing the halide leaving group.

R1 1-[Bis(4-fluorophenyl)methyl]piperazine (Nucleophile) P This compound R1->P Sₙ2 Attack R2 4-Nitrobenzyl Halide (Electrophile, X=Br, Cl) R2->P Base Base (e.g., K₂CO₃, DIPEA) Base->R1 Neutralizes H-X byproduct Solvent Polar Aprotic Solvent (e.g., ACN, DMF)

Caption: General workflow for the SN2 synthesis.

Troubleshooting Guide & Frequently Asked Questions

Q1: My reaction yield is consistently low (<60%). What are the most common causes?

Low yield is the most frequent issue and can stem from several factors. A systematic approach is crucial for diagnosis.

Primary Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If starting material persists even after extended reaction times (>24 hours), investigate other factors like temperature or reagent quality.

  • Suboptimal Base: The choice and amount of base are critical. A base is required to neutralize the hydrogen halide (e.g., HBr or HCl) formed during the reaction, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic.[4]

    • Explanation: An insufficiently strong or sparingly soluble base will not effectively scavenge the acid, leading to a stalled reaction. Conversely, an overly strong base can sometimes promote side reactions.

    • Recommendation: Use a slight excess (1.5-2.0 equivalents) of a moderately weak base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

  • Poor Solvent Choice: The solvent plays a pivotal role in an SN2 reaction.

    • Explanation: Polar aprotic solvents such as Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal. They solvate the cation of the base but leave the anion (the active base) relatively "naked" and more reactive. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[5]

  • Reagent Degradation: The 4-nitrobenzyl halide can degrade, especially if it is old or has been improperly stored. Similarly, the piperazine starting material can absorb atmospheric CO₂ and water.

    • Recommendation: Use freshly opened or purified reagents. Ensure the piperazine starting material is dry.

Q2: My TLC/LC-MS analysis shows significant unreacted starting materials even after 24 hours. How can I drive the reaction to completion?

This is a clear indication of insufficient reactivity in the system.

Strategies to Enhance Reaction Rate:

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can lead to byproduct formation. Monitor by TLC to find the optimal temperature.

  • Add a Catalyst: For less reactive halides (e.g., 4-nitrobenzyl chloride), adding a catalytic amount (0.1 eq.) of sodium iodide or potassium iodide can dramatically improve the rate. This works via the Finkelstein reaction, where the chloride is transiently converted to the more reactive iodide in situ.

  • Re-evaluate Base and Solvent: As mentioned in Q1, ensure you are using an appropriate base and a polar aprotic solvent. Switching from a less polar solvent like THF to a more polar one like DMF can increase the rate.

Q3: I'm observing a new, very polar spot on my TLC plate that doesn't correspond to starting materials or product. What could it be?

This is often indicative of quaternary ammonium salt formation. While the primary and secondary amines on an unsubstituted piperazine can lead to di-alkylation, in this specific synthesis, over-alkylation is less common but possible, especially under harsh conditions.[4]

Potential Side Reactions & Prevention:

  • Quaternization: Although the starting piperazine already has a bulky bis(fluorophenyl)methyl group, it is theoretically possible for the product to be alkylated again at the same nitrogen, forming a quaternary salt. This is more likely if a highly reactive alkylating agent and harsh conditions are used.

    • Prevention: Avoid excessive heating and use precise stoichiometry (1.0 to 1.1 equivalents of the alkylating agent). Slow, dropwise addition of the alkylating agent can help maintain its low concentration, minimizing this side reaction.[3]

Start Low Yield Detected Check_SM Check for Unreacted Starting Material (SM) Start->Check_SM Check_Side_Products Check for Side Products Start->Check_Side_Products Optimize_Conditions Increase Temp / Add KI Catalyst Check_SM->Optimize_Conditions SM Present Review_Reagents Review Base & Solvent Choice Check_SM->Review_Reagents SM Present Purification_Issue Investigate Purification Method Check_Side_Products->Purification_Issue Impurity Co-elutes Success Yield Improved Optimize_Conditions->Success Review_Reagents->Success Purification_Issue->Success

Caption: A troubleshooting workflow for low reaction yields.

Q4: The work-up and purification are challenging. How can I effectively isolate the final product?

Substituted piperazines are basic compounds, which can complicate purification, particularly column chromatography on acidic silica gel.

Purification Best Practices:

  • Aqueous Work-up: After the reaction is complete, perform a standard aqueous work-up. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.

  • Acid-Base Extraction: To remove non-basic impurities, you can perform an acid wash. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic piperazine product will move into the aqueous layer as its hydrochloride salt. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the free-base product is re-extracted into an organic solvent.[6]

  • Column Chromatography: This is the most common purification method.

    • Tailing Issue: The basic nitrogen atoms of the product can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing.

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is added to the mobile phase. This deactivates the acidic sites on the silica, resulting in sharper, more symmetrical peaks.[6]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[4] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find suitable conditions.

Data & Parameter Summary

Table 1: Comparison of Common Solvents
SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability for SN2
Acetonitrile (ACN) Polar Aprotic37.582Excellent
DMF Polar Aprotic36.7153Excellent (Good for sparingly soluble reagents)
DMSO Polar Aprotic46.7189Excellent (Can be difficult to remove)
DCM Polar Aprotic9.140Moderate
Ethanol (EtOH) Polar Protic24.578Poor (Can reduce nucleophilicity)
Table 2: Comparison of Common Bases
BasepKa of Conjugate AcidTypeKey Characteristics
Potassium Carbonate (K₂CO₃) 10.3InorganicInexpensive, moderately strong, commonly used. Can have limited solubility in some organic solvents.
DIPEA 10.7Organic (Amine)Non-nucleophilic, liquid, soluble in most organic solvents.
Triethylamine (NEt₃) 10.8Organic (Amine)Can be nucleophilic and may lead to side reactions. DIPEA is often preferred.
Sodium Bicarbonate (NaHCO₃) 6.4InorganicGenerally too weak for this transformation.

Recommended Experimental Protocol

This protocol is a generalized starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-[Bis(4-fluorophenyl)methyl]piperazine (1.0 eq.)

  • 4-Nitrobenzyl bromide (1.05 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Potassium Iodide (KI) (0.1 eq., optional)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-[Bis(4-fluorophenyl)methyl]piperazine (1.0 eq.), anhydrous K₂CO₃ (2.0 eq.), and KI (0.1 eq., if using).

  • Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.1-0.2 M concentration).

  • Add 4-nitrobenzyl bromide (1.05 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50 °C.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes with 1% NEt₃) or LC-MS every 2-4 hours until the starting piperazine is consumed.[3]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10-50% ethyl acetate in hexanes) containing 0.5-1% triethylamine to afford the pure product.

References

Stability issues of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Guide Overview: This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. Given the compound's structural complexity, understanding its stability in aqueous solutions is critical for generating reproducible and reliable experimental data. This center provides in-depth FAQs, troubleshooting workflows, and validated protocols to address common stability challenges.

Section 1: Compound Profile and Intrinsic Stability Considerations

This compound is a molecule featuring three key structural motifs that influence its behavior in aqueous media: a bis(4-fluorophenyl)methyl group, a central piperazine ring, and a 4-nitrobenzyl moiety. Each contributes to its overall stability profile. The piperazine ring is generally stable but can be susceptible to oxidation and thermal degradation under harsh conditions.[1][2] The nitrobenzyl group is a known chromophore and is often susceptible to photolytic and reductive degradation.[3][4]

Table 1: Key Physicochemical Properties and Stability Flags

Property Value / Information Implication for Aqueous Stability
Molecular Formula C₂₄H₂₃F₂N₃O₂ ---
Molecular Weight 423.46 g/mol Essential for accurate stock solution preparation.[5]
Core Moieties Benzhydrylpiperazine, Nitrobenzyl The benzhydrylpiperazine portion is a common scaffold in pharmaceuticals.[6] The nitrobenzyl group is the primary suspect for photolytic instability.[7]
Aqueous Solubility Predicted to be low High hydrophobicity suggests the need for co-solvents (e.g., DMSO, ethanol) for stock solutions. Aqueous working solutions are at risk of precipitation.

| Key Instability Points | 1. Nitro Group: Susceptible to photolysis and chemical reduction. 2. Piperazine Nitrogens: Potential sites for oxidation. 3. Benzylic C-N bond: Potential site for hydrolysis under strong acidic/basic conditions. |

Section 2: Frequently Asked Questions (FAQs)

Q1: My yellow-tinted solution of the compound turned darker (or colorless) after being left on the bench. What is happening?

A1: This is a classic indicator of degradation, most likely involving the 4-nitrobenzyl group. The yellow color is due to this chromophore. A change in color suggests a chemical modification.

  • Causality: The most probable cause is photodegradation . Nitroaromatic compounds are known to be light-sensitive and can degrade upon exposure to ambient or UV light.[3][8] This process can lead to the reduction of the nitro group (NO₂) to nitroso (NO) or amino (NH₂) groups, altering the molecule's electronic structure and, therefore, its color.[4] Another possibility, though less likely under ambient conditions, is slow oxidation of the piperazine ring.

  • Immediate Action: Protect your solutions from light at all times. Use amber vials or wrap your containers in aluminum foil. Prepare solutions fresh whenever possible and minimize their exposure to direct light during experiments.

Q2: I'm observing a significant loss of compound concentration in my aqueous buffer over 24 hours, even when stored in the dark. What are the likely causes?

A2: When photolysis is ruled out, the primary suspects are hydrolysis and adsorption to container surfaces.

  • Causality - Hydrolysis: The stability of the compound can be pH-dependent.[9] The piperazine nitrogens have pKa values that mean their protonation state will change in different aqueous buffers. Extreme pH (either highly acidic or highly basic) can catalyze the hydrolysis of susceptible bonds. While the core structure is relatively robust, prolonged incubation at non-optimal pH can lead to slow degradation.

  • Causality - Adsorption: This is a common but often overlooked issue for hydrophobic compounds. The molecule may be adsorbing to the surfaces of your plastic or glass containers, effectively removing it from the solution and leading to an apparent loss of concentration.

  • Troubleshooting Steps:

    • Perform a pH Stability Screen: Prepare your solution in a range of buffers (e.g., pH 3, 5, 7.4, 9) and quantify the concentration at t=0 and t=24h using a stability-indicating method like HPLC.

    • Test Different Containers: Compare the concentration loss in standard polypropylene tubes versus low-adhesion tubes or silanized glass vials.

    • Consider a Co-solvent: Including a small percentage (e.g., 1-5%) of an organic solvent like acetonitrile or isopropanol in your final aqueous solution can sometimes improve stability and reduce surface adsorption.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?

A3: This is a solubility issue. The compound is likely well-dissolved in the 100% DMSO stock but crashes out when introduced to the predominantly aqueous environment of the medium.

  • Causality: The solubility limit of the compound in your final aqueous medium is being exceeded. The final concentration of DMSO may be too low to keep the hydrophobic molecule in solution.

  • Best Practices for Dilution:

    • Minimize Final DMSO Concentration: While DMSO is needed, aim for the lowest final concentration possible that maintains solubility and is non-toxic to your cells (typically <0.5%).

    • Warm the Medium: Gently warming the aqueous medium to 37°C before adding the stock can sometimes help with solubilization.

    • Use a Step-wise Dilution: Instead of a single large dilution, perform a series of smaller dilution steps.

    • Vortex During Addition: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.

    • Investigate Formulation Aids: For persistent issues, consider formulating the compound with a non-toxic solubilizing agent or cyclodextrin, if compatible with your experimental system.

Section 3: Troubleshooting Guides and Workflows

This section provides systematic approaches to diagnosing and resolving common stability problems.

Guide 1: Workflow for Investigating Unexpected Experimental Results

If you suspect compound instability is affecting your results, follow this logical workflow to pinpoint the cause.

G start Unexpected Results (e.g., low potency, poor reproducibility) check_conc 1. Verify Stock Solution Concentration & Purity (HPLC-UV) start->check_conc stock_ok Stock is OK check_conc->stock_ok Pass stock_bad Stock Degraded or Incorrectly Made check_conc->stock_bad Fail check_working 2. Prepare Fresh Working Solution & Repeat Key Experiment stock_ok->check_working end_stock Root Cause: Stock Preparation or Storage Issue. ACTION: Prepare new stock (See Protocol Below). stock_bad->end_stock results_ok Results Now OK check_working->results_ok results_bad Results Still Poor check_working->results_bad end_good Root Cause: Old/Degraded Working Solution. ACTION: Prepare fresh daily. results_ok->end_good issue_stability Issue is Stability of Working Solution in Experimental Conditions results_bad->issue_stability perform_forced 3. Perform Forced Degradation Study (See Protocol Below) issue_stability->perform_forced end_bad Root Cause: Intrinsic Instability. ACTION: Modify buffer, temp, or experiment duration. perform_forced->end_bad

References

Technical Support Guide: Troubleshooting Low Bioactivity of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or absent bioactivity in assays involving the small molecule 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine (CAS: 914349-64-7)[1][2]. This piperazine derivative, like many potent small molecules, possesses physicochemical properties that can present challenges in experimental settings[3][4].

This document provides a systematic, causality-driven framework to diagnose and resolve common issues, ensuring that your experimental outcomes are robust and reliable. We will move from foundational compound-related checks to a deep dive into the biological assay system itself.

Initial Diagnostic Workflow

Before delving into specific FAQs, it's helpful to visualize the overall troubleshooting process. The following workflow provides a logical progression from the most common and easily solvable issues to more complex experimental variables.

Troubleshooting_Workflow cluster_0 Phase 1: Compound & Preparation cluster_1 Phase 2: Biological System Validation cluster_2 Phase 3: Target & Mechanism cluster_3 Resolution Start Start: Low or No Bioactivity Observed Compound_Check FAQ 1: Confirm Compound Integrity (Purity, Storage, Handling) Start->Compound_Check Solubility_Check FAQ 2: Address Compound Solubility (Precipitation, Dilution) Compound_Check->Solubility_Check If integrity is confirmed Cell_Health FAQ 3: Assess Cell Health & Culture Conditions (Passage, Density, Contamination) Solubility_Check->Cell_Health If soluble Reevaluate Re-evaluate Hypothesis: - Target relevance in model - Compound's mechanism Solubility_Check->Reevaluate If persistently insoluble Assay_Params FAQ 4: Optimize Assay Parameters (Controls, Incubation Time, Reagents) Cell_Health->Assay_Params If cells are healthy Cytotoxicity FAQ 5: Distinguish Specific Activity from Cytotoxicity Assay_Params->Cytotoxicity If assay is optimized Target_Engagement FAQ 6: Verify On-Target Effect (Downstream Signaling, Target Expression) Cytotoxicity->Target_Engagement If non-toxic at test conc. Success Resolution: Activity Restored Target_Engagement->Success If target is engaged Target_Engagement->Reevaluate If no target engagement

Caption: A systematic workflow for troubleshooting low compound bioactivity.

Part 1: Foundational Checks - Compound Integrity and Solubility

The most frequent cause of apparent inactivity for hydrophobic small molecules is not a lack of potency, but rather an issue with the compound's physical state in the assay.

FAQ 1: How can I be sure the compound I'm using is stable and pure?

Answer: Compound integrity is the absolute foundation of any experiment. Before troubleshooting the assay, you must trust your starting material.

  • Source & Purity: Always source compounds from reputable suppliers that provide a certificate of analysis (CoA) with purity data (e.g., from HPLC or NMR)[5]. The purity of this compound should typically be ≥97%[1].

  • Storage: Verify that the compound has been stored according to the manufacturer's recommendations (e.g., correct temperature, protected from light and moisture). Improper storage is a common cause of degradation[5]. The piperazine moiety can be susceptible to oxidation over time[4][6].

  • Handling of Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO)[5]. Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution as water is absorbed from the atmosphere. Aliquoting the stock solution for single use is best practice.

FAQ 2: My compound seems to have poor solubility in my aqueous assay buffer. Could this be the problem, and how do I fix it?

Answer: Absolutely. This is the most likely culprit. The large, non-polar bis(4-fluorophenyl)methyl and 4-nitrobenzyl groups confer significant hydrophobicity to the molecule. If the compound precipitates, its effective concentration in the assay is far lower than the nominal concentration, leading to low or no observed activity[5][7].

ParameterRecommendationRationale & Causality
Stock Solvent 100% Anhydrous DMSOMaximizes initial dissolution of the hydrophobic compound. Water content can significantly lower the solubility of such molecules.
Stock Concentration 10-20 mM (Typical)A high concentration minimizes the volume of DMSO added to the final assay, reducing solvent-induced toxicity.
Dilution Method Serial dilution in assay mediumAvoid "shock precipitation" by adding the DMSO stock dropwise into the aqueous buffer while vortexing vigorously. This rapid mixing prevents the compound from immediately crashing out of solution[7].
Final DMSO Conc. < 0.5% (v/v) Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive even at 0.1%. Exceeding this can cause cytotoxicity, masking any specific inhibitory effects. Always run a vehicle control (e.g., 0.5% DMSO in media) to confirm the solvent is not affecting the cells[7][8].

This protocol helps you determine the practical solubility limit in your specific assay medium.

  • Prepare Stock: Create a 10 mM stock solution of the compound in 100% anhydrous DMSO. Ensure it is fully dissolved, using sonication if necessary.

  • Highest Working Concentration: In a clear microcentrifuge tube, add the volume of your final assay buffer (e.g., cell culture medium) needed for one well.

  • Spike and Mix: Add the corresponding volume of your 10 mM DMSO stock to achieve the highest concentration you plan to test (e.g., for a 100 µM final concentration in 1 mL, add 10 µL of 10 mM stock). Vortex immediately and vigorously for 30 seconds.

  • Incubate: Place the tube under your exact assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours[5].

  • Inspect: Visually inspect the solution against a dark background. Look for any signs of cloudiness, crystals, or precipitate. If you see any, your compound is not soluble at this concentration. You must either lower the test concentration or consider formulation aids (see below).

Part 2: The Biological System - Assay Optimization

If you have confirmed your compound is pure and soluble at the tested concentrations, the next step is to scrutinize the assay itself.

FAQ 3: Could my cell culture conditions be the source of the problem?

Answer: Yes, the state of your cells is critical for reproducibility. An unhealthy or inconsistent cell population will not yield reliable data[9][10].

  • Cell Health & Morphology: Visually inspect your cells before every experiment. They should exhibit normal morphology and be in the logarithmic growth phase[11]. Stressed or overgrown cells can have altered signaling pathways.

  • Passage Number: Use cells within a consistent, low-passage number range. Continuous passaging can lead to genetic drift, potentially altering the expression of your target or downstream signaling components[8].

  • Seeding Density: Optimize the cell seeding density to ensure you are in the linear range of your assay readout. Too few cells may produce a signal too weak to detect inhibition, while too many can lead to confounding effects from over-confluence[9].

  • Mycoplasma Contamination: This is a common and insidious problem that can dramatically alter cellular responses. Test your cell stocks for mycoplasma regularly.

FAQ 4: How do I ensure my assay protocol and controls are robust?

Answer: A well-designed assay includes controls that validate the experiment and help pinpoint the source of failure.

ParameterRecommended ActionRationale/Impact
Vehicle Control Match the final solvent concentration (e.g., 0.5% DMSO) in a dedicated well.This is your baseline. It ensures that the solvent itself is not causing the biological effect you are measuring[12].
Positive Control Use a known inhibitor of the target pathway.This is essential. If the positive control fails to show activity, it indicates a fundamental problem with the assay system (reagents, cells, etc.), not your test compound[12][13].
Incubation Time Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).The inhibitory effect may be time-dependent. The compound may need more time to enter the cell and engage its target, or the downstream effect may take time to manifest[8].
Reagent Quality Use fresh media and supplements. Check expiration dates on all kits and reagents.Depleted media or expired reagents can lead to poor cell health and assay failure[9].

Part 3: Target Engagement and Mechanism of Action

Once the compound and assay system are validated, the final questions relate to the specific biological interaction. The core structure of your compound, 1-Bis(4-fluorophenyl)methyl piperazine, is a versatile building block used in compounds targeting various pathways, including calcium channels and cancer-related targets[14]. The specific activity depends on the full molecular structure.

FAQ 5: The compound is soluble and my assay controls work, but I still see no effect. How do I know if it's even getting into the cells and hitting its target?

Answer: This is a critical question that moves from troubleshooting to mechanistic validation. The lack of an effect in a functional assay (e.g., proliferation, reporter gene) could mean the compound is not engaging its intended molecular target within the cell.

  • Confirm Target Presence: First, verify that your chosen cell line expresses the intended molecular target at a functional level (e.g., via Western Blot, qPCR, or proteomics).

  • Direct Target Engagement Assays: To confirm the compound is binding to its target inside the cell, consider more direct biophysical methods:

    • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in intact cells or cell lysates[5][8].

    • Downstream Signaling Analysis: If your compound is expected to inhibit an enzyme (e.g., a kinase), you can use Western Blotting to measure the phosphorylation status of its direct substrate. A reduction in substrate phosphorylation in a dose-dependent manner is strong evidence of on-target activity.

Signaling_Pathway Compound 1-[Bis(4-fluorophenyl)methyl] -4-(4-nitrobenzyl)piperazine Target Target Protein (e.g., Kinase) Compound->Target inhibits Substrate Downstream Substrate Target->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Gene Expression) Phospho_Substrate->Response triggers

Caption: Hypothetical pathway showing how an inhibitor prevents the phosphorylation of a downstream substrate.

FAQ 6: At higher concentrations, I see an effect, but it's just cell death. How do I separate this from a specific biological activity?

Answer: This is a crucial distinction. Many compounds are cytotoxic at high concentrations (>10-20 µM), which can be mistaken for a specific antiproliferative effect[12]. You must determine the therapeutic window where the compound shows specific activity without causing general toxicity.

This is a standard colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.

  • Seed Cells: Plate your cells in a 96-well plate at the optimized density and allow them to adhere overnight.

  • Dose Cells: Treat the cells with a broad range of your compound's concentrations (e.g., 0.1 µM to 100 µM) in a serial dilution. Include "untreated" and "vehicle control" wells.

  • Incubate: Incubate for a period relevant to your main assay (e.g., 24 or 48 hours).

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilize Crystals: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at ~570 nm using a microplate reader.

  • Analyze: Plot the absorbance against the compound concentration. The concentration at which you see a significant drop in absorbance indicates the onset of cytotoxicity[8]. Your specific functional assays should be conducted at concentrations below this cytotoxic threshold.

By following this structured troubleshooting guide, you can systematically identify and resolve the issues preventing the observation of bioactivity, leading to more accurate and reliable experimental results.

References

How to resolve impurities in the synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to the Synthesis

The synthesis of this compound typically involves the N-alkylation of 1-[Bis(4-fluorophenyl)methyl]piperazine with a suitable 4-nitrobenzyl halide. This reaction, while seemingly straightforward, is prone to the formation of several impurities that can complicate purification and compromise the final product's purity. Understanding the reaction mechanism and potential side reactions is crucial for successful synthesis.

The core reaction is a nucleophilic substitution where the secondary amine of the piperazine ring attacks the benzylic carbon of the 4-nitrobenzyl halide, displacing the halide leaving group.

Troubleshooting Guide: Resolving Impurities

This section addresses common impurities and provides actionable solutions to mitigate their formation and effectively remove them from the reaction mixture.

Question 1: My reaction mixture shows the presence of unreacted 1-[Bis(4-fluorophenyl)methyl]piperazine. How can I drive the reaction to completion?

Possible Causes & Solutions:

  • Insufficient Reactant: The stoichiometry of the reactants is critical. Ensure that the 4-nitrobenzyl halide is used in a slight molar excess (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the starting piperazine derivative.

  • Inadequate Reaction Time or Temperature: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction temperature or extending the reaction time. However, be cautious as excessive heat can lead to degradation and side product formation.

  • Poor Reagent Quality: The 4-nitrobenzyl halide can degrade over time, especially if exposed to light or moisture. Use a freshly opened or purified batch of the alkylating agent.

Question 2: I am observing a significant amount of a dialkylated piperazine impurity, 1,4-Bis(4-nitrobenzyl)piperazine. How can this be avoided?

This is a common issue in the N-alkylation of piperazines. The formation of the dialkylated product occurs when the product, this compound, is debenzylated, and the resulting piperazine is then alkylated by two molecules of the 4-nitrobenzyl halide.

Strategies to Minimize Dialkylation:

  • Control Stoichiometry: Use of a large excess of the piperazine starting material can favor mono-alkylation. However, this will require an efficient method to remove the unreacted piperazine.

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes favor the desired mono-alkylation.

  • Use of a Protecting Group: A more robust method involves using a mono-protected piperazine, such as N-Boc-piperazine, reacting it with the 4-nitrobenzyl halide, and then deprotecting the Boc group before the final alkylation step with the bis(4-fluorophenyl)methyl group.[1] This multi-step approach often provides a cleaner product.

Question 3: My final product is contaminated with a quaternary ammonium salt. What causes this and how can I remove it?

Over-alkylation can lead to the formation of a quaternary ammonium salt, where the nitrogen atoms of the piperazine ring are further alkylated.

Causality and Remediation:

  • Reaction Conditions: This side reaction is more likely to occur with highly reactive alkylating agents and at elevated temperatures.

  • Purification: Quaternary ammonium salts are highly polar and often soluble in water. A liquid-liquid extraction with an organic solvent and water can effectively remove this impurity into the aqueous phase. The desired product will remain in the organic layer.

Question 4: HPLC analysis shows an unknown peak with a similar retention time to my product. What could it be and how do I resolve it?

Structurally similar impurities can co-elute with the desired product, making purification by standard chromatography challenging.

Identification and Separation:

  • Potential Impurities: This could be an isomer of the starting material or a byproduct from a side reaction. For instance, if there are impurities in the starting 1-[Bis(4-fluorophenyl)methyl]piperazine, they will likely be carried through the reaction.

  • Analytical Characterization: Isolate the impurity using preparative HPLC or careful column chromatography and characterize it using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure.

  • Chromatography Optimization:

    • Change the Stationary Phase: If using a C18 column, consider a different stationary phase like a phenyl-hexyl or a cyano column.

    • Modify the Mobile Phase: Adjust the solvent composition, gradient, or pH of the mobile phase to improve the resolution between the product and the impurity.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common route is the direct N-alkylation of 1-[Bis(4-fluorophenyl)methyl]piperazine with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or chloride) in the presence of a base and a suitable solvent.[2][3]

Q2: What are the recommended reaction conditions for the N-alkylation step?

A2: Typical conditions involve reacting the starting materials in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) with a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) at room temperature to a slightly elevated temperature (e.g., 50-80 °C).

Q3: How can I effectively purify the crude product?

A3: A combination of techniques is often necessary:

  • Aqueous Workup: An initial wash with water or a mild aqueous base can remove inorganic salts and highly polar impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for separating the desired product from unreacted starting materials and less polar impurities. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can significantly improve purity.

Q4: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A4:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For accurate determination of purity and quantification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify the structure of any significant impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 1-[Bis(4-fluorophenyl)methyl]piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-nitrobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizing the Synthesis and Impurity Formation

Synthesis_and_Impurities cluster_reactants Reactants cluster_main_reaction Main Reaction cluster_impurities Potential Impurities A 1-[Bis(4-fluorophenyl)methyl]piperazine C This compound (Desired Product) A->C Alkylation D Unreacted Starting Material A->D Incomplete Reaction B 4-Nitrobenzyl Bromide B->C E 1,4-Bis(4-nitrobenzyl)piperazine (Dialkylation) B->E Side Reaction F Quaternary Ammonium Salt (Over-alkylation) C->F Side Reaction

References

Preventing degradation of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Storage

Welcome to the technical support guide for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As Senior Application Scientists, we have compiled this guide based on the chemical principles governing piperazine derivatives and extensive experience in handling complex organic molecules.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

For maximum stability, the compound should be stored at -20°C , protected from light, and under an inert atmosphere (e.g., argon or nitrogen). The container must be tightly sealed to prevent moisture and oxygen ingress.[1] Safety data sheets for similar piperazine compounds consistently recommend storage in a well-ventilated, locked-up place with the container tightly closed.[2][3][4]

Q2: What are the visible signs of degradation?

The most common signs of degradation are a change in physical appearance. This can include:

  • Color Change: From a white or off-white solid to yellow or brown. This often indicates oxidation or the formation of nitro-related impurities.

  • Change in Form: Clumping of the powder, or its transition to a waxy or oily substance, may suggest hygroscopicity or the absorption of moisture, which can accelerate hydrolysis.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

Q3: Is this compound sensitive to air, light, or moisture?

Yes. Based on its structural motifs, the compound is susceptible to degradation from all three factors.

  • Air (Oxygen): The tertiary amines in the piperazine ring are susceptible to oxidation.[5][6][7]

  • Light (Photodegradation): The nitrobenzyl group, in particular, can be light-sensitive. Photolytic stress is a standard component of forced degradation studies for related compounds.[8][9]

  • Moisture (Hydrolysis): While generally stable, piperazine derivatives can be susceptible to hydrolysis under certain pH conditions.[10]

Q4: How long can I store the compound before re-analysis is necessary?

For long-term storage under optimal conditions (-20°C, dark, inert gas), we recommend re-qualifying the material's purity by HPLC analysis every 6-12 months. If stored at room temperature, re-analysis should be performed more frequently, potentially as often as every 1-3 months, as detrimental impacts on the stability of piperazine compounds have been observed under these conditions.[1]

Part 2: Understanding the Molecule's Inherent Instabilities

The stability of this compound is dictated by its constituent chemical groups. Understanding these vulnerabilities is key to preventing degradation.

  • The Piperazine Ring: This six-membered ring with two nitrogen atoms is a common scaffold in pharmaceuticals.[11][12] Its secondary and tertiary amine centers are nucleophilic and basic, making them primary sites for oxidation. Oxidative degradation can lead to the formation of N-oxides or even ring-opening products.[5][7][13]

  • The Nitrobenzyl Moiety: The nitro group (-NO₂) is a strong electron-withdrawing group that makes the benzyl ring electron-deficient. This group can be susceptible to reduction under certain conditions, forming amino or other reduced species. The benzylic carbon is also a potential site for oxidation.

  • The Bis(4-fluorophenyl)methyl Group: While the fluorophenyl groups are relatively inert, the tertiary carbon (the "methyl" bridge) connecting them to the piperazine ring can be a point of weakness for certain degradation pathways, though it is generally more stable than the other functionalities.

Below is a diagram illustrating the key reactive sites on the molecule.

Caption: Key reactive sites prone to degradation.

Part 3: Troubleshooting Guide: Identifying and Resolving Degradation

This section provides a problem-solving framework for when you suspect compound degradation.

Observed Issue Potential Root Cause(s) Recommended Action(s)
Change in Color (e.g., to yellow/brown) Oxidation of the piperazine nitrogen; Photodegradation involving the nitro group.1. Immediately protect the sample from light. 2. Perform purity analysis via HPLC-UV. 3. Compare the analytical results with the Certificate of Analysis (CoA). 4. If purity is compromised, discard the sample and review storage protocols.
Poor Solubility / Presence of Particulates Formation of insoluble degradation products (e.g., polymers); absorption of moisture leading to hydrolysis.1. Attempt to dissolve a small amount in a trusted solvent (e.g., DMSO). 2. If insoluble, do not use. The presence of particulates indicates significant impurity. 3. Review storage procedures to ensure the container is tightly sealed against moisture.
Unexpected or Inconsistent Biological Assay Results Loss of active parent compound; Formation of degradants with interfering or confounding biological activity.1. STOP all biological experiments with this batch. 2. Re-qualify the compound's purity and identity using HPLC and LC-MS. 3. Source a new, validated batch of the compound for future experiments.
Appearance of New Peaks in HPLC Chromatogram Formation of one or more degradation products.1. Use the workflow below to characterize the new species. 2. Conduct forced degradation studies to intentionally generate and identify potential degradants.[8][9][14]
Workflow for Investigating New Analytical Peaks

This workflow guides the logical process of identifying an unknown impurity detected during analysis.

G start New Peak(s) Observed in HPLC/LC-MS check_blank Step 1: Analyze Blank Injection (Solvent Only) start->check_blank is_impurity Is the peak present in the blank? check_blank->is_impurity system_peak Conclusion: Peak is a system artifact or solvent impurity. ACTION: Clean system, use fresh solvent. is_impurity->system_peak Yes characterize Step 2: Characterize Impurity by LC-MS is_impurity->characterize No mass_match Does the mass correspond to a predicted degradant? (e.g., +16 Da for N-Oxide, -30 Da for reduced nitro) characterize->mass_match known_degradant Conclusion: Likely a known degradation product. ACTION: Correlate with storage conditions to identify cause. mass_match->known_degradant Yes unknown_degradant Conclusion: An unpredicted degradation pathway has occurred. ACTION: Further structural elucidation (e.g., NMR) is required. Review all handling procedures. mass_match->unknown_degradant No

Caption: Decision workflow for characterizing unknown analytical peaks.

Part 4: Essential Laboratory Protocols

Adherence to rigorous protocols is the best defense against degradation.

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, immediately transfer the compound to a light-proof, airtight container.

  • Inerting: Purge the container's headspace with an inert gas (argon or nitrogen) for 30-60 seconds.

  • Sealing: Tightly seal the container. For extra protection, wrap the cap junction with parafilm.

  • Storage: Place the sealed container in a designated -20°C freezer that is not subject to frequent temperature fluctuations.

  • Dispensing: When material is needed, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • After Use: Re-purge the headspace with inert gas, re-seal tightly, and promptly return to -20°C storage.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for understanding a compound's stability profile and are a cornerstone of pharmaceutical development.[9][14] They involve subjecting the compound to harsh conditions to accelerate decomposition.

Stress ConditionReagent / ConditionTypical Duration & TemperaturePotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl24 - 72 hours @ 60°CHydrolysis of amide bonds (if present), potential cleavage at ether linkages.
Basic Hydrolysis 0.1 M NaOH24 - 72 hours @ 60°CSaponification of esters (if present), hydrolysis.[9]
Oxidation 3% H₂O₂24 hours @ Room TempN-oxidation of the piperazine ring, oxidation of the benzylic carbon.[5][7]
Thermal Dry Heat48 hours @ 80°C (or higher if stable)Ring-opening, SN2 reactions, general decomposition.[6][13]
Photolytic High-intensity light (ICH Q1B options)24 - 72 hours @ Room TempPhotoreactions involving the nitro-aromatic system.[8][9]

Methodology:

  • Prepare solutions of the compound (~1 mg/mL) under each stress condition.

  • Include a control sample (in neutral solvent, protected from light) for comparison.

  • After the specified duration, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Protocol 3: Generic Stability-Indicating HPLC-UV Method

This method can serve as a starting point for monitoring the purity of your compound. It must be validated for your specific instrumentation and requirements.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 35°C.[15]

  • Detection Wavelength: 254 nm (for general aromaticity) and ~270-280 nm (often a secondary maximum for nitro-aromatics). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.[15]

References

How to enhance the solubility of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Enhancement for Piperazine Derivatives

Introduction: The Solubility Challenge

Researchers working with 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine (Molecular Formula: C₂₄H₂₃F₂N₃O₂, Molecular Weight: 423.46 g/mol ) frequently encounter challenges with its solubility in aqueous buffers, a critical requirement for most biological assays.[1][2] The molecule's large, hydrophobic structure, characterized by two fluorophenyl rings and a nitrobenzyl group, is the primary contributor to its poor water solubility. However, the presence of a piperazine ring, a basic moiety, provides a key opportunity for solubility manipulation.[3]

This guide provides a systematic, tiered approach to enhancing the solubility of this compound, designed for researchers, scientists, and drug development professionals. We will move from basic solubilization techniques to advanced formulation strategies, explaining the scientific rationale behind each method to ensure reproducible and reliable results in your biological assays.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of this compound. What is the best solvent for making an initial stock solution?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This allows for minimal final DMSO concentration in your assay, which is crucial as DMSO can exhibit cellular toxicity or off-target effects, typically when its final concentration exceeds 0.5-1%.[6]

Q2: My compound dissolves in DMSO, but it crashes out or precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what should I do?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic DMSO stock, is not soluble in the final aqueous environment of your assay buffer. The primary goal is to keep the compound in the solution at its working concentration. This guide's troubleshooting section details a step-by-step approach, starting with pH adjustment, co-solvents, and advancing to more sophisticated methods like cyclodextrin complexation.

Q3: Can I just sonicate my final solution if I see a precipitate?

A3: While sonication can help redissolve a precipitated compound by breaking up aggregates, it is often a temporary fix.[7] If the solution is thermodynamically unstable, the compound will likely precipitate again over time, leading to inaccurate concentrations and unreliable assay results. It is more robust to develop a formulation where the compound remains stably dissolved.

Troubleshooting Guide: A Tiered Approach to Solubility Enhancement

This section provides a logical workflow for systematically addressing solubility issues. We recommend proceeding through the tiers sequentially to find the simplest effective method for your specific assay requirements.

Decision Workflow for Solubility Enhancement

Solubility_Workflow start Start: Compound precipitates in aqueous assay buffer tier1 Tier 1: Optimize DMSO Stock - Prepare 10-50 mM stock in 100% DMSO - Add stock directly to final assay medium - Keep final DMSO <0.5% start->tier1 Initial Check tier2_ph Tier 2a: pH Adjustment - Is the assay pH-tolerant? - Test solubility in buffers from pH 4.0 to 7.0 tier1->tier2_ph Still Precipitates success Success: Compound is soluble Proceed with biological assay tier1->success Precipitation Resolved tier2_cosolvent Tier 2b: Co-Solvent System - Is a co-solvent compatible with the assay? - Try formulations with PEG300, Ethanol, etc. tier2_ph->tier2_cosolvent Still Precipitates / pH Incompatible tier2_ph->success Precipitation Resolved tier3_cd Tier 3: Cyclodextrin Complexation - Prepare inclusion complex with HP-β-CD - Offers significant solubility enhancement with low toxicity tier2_cosolvent->tier3_cd Still Precipitates / Co-solvent Incompatible tier2_cosolvent->success Precipitation Resolved tier3_cd->success Precipitation Resolved fail Insoluble: Re-evaluate compound or consider advanced delivery (e.g., nanosuspension) tier3_cd->fail Still Precipitates

Caption: A step-by-step decision tree for troubleshooting poor solubility.

Tier 1: The Foundation - Proper Stock Solution Preparation

Question: How can I ensure my stock solution preparation isn't the source of the problem?

Answer: The accuracy of all subsequent dilutions depends entirely on the integrity of your initial stock solution.[8] Inaccuracies in the starting concentration will lead to unknown concentrations in all subsequent experiments.[7]

Causality: Many researchers make the mistake of preparing an intermediate aqueous dilution from their DMSO stock before adding it to the final assay medium. This intermediate step, where the compound is at a high concentration in a mostly aqueous solution, dramatically increases the likelihood of precipitation.[7]

Protocol 1: Preparing a 10 mM DMSO Stock Solution

  • Calculation: Accurately weigh out 4.23 mg of this compound.

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the solid compound in a sterile vial.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If dissolution is slow, gentle warming (to 30-40°C) or brief sonication in a water bath can be applied. Ensure the compound is fully dissolved by visual inspection.

  • Assay Dilution: Add the small volume of DMSO stock directly into the final assay buffer or media, vortexing immediately upon addition to facilitate rapid dispersion. The proteins and other components in assay media can help maintain the solubility of hydrophobic compounds.[7]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[7]

Tier 2: Intermediate Strategies for Aqueous Compatibility

If the Tier 1 approach still results in precipitation, the next step is to modify the aqueous vehicle itself.

Question: My compound has a piperazine ring. Can I use pH to my advantage?

Answer: Yes. This is a highly effective and often overlooked strategy for basic compounds. The piperazine moiety contains two nitrogen atoms that can be protonated. By lowering the pH of the aqueous buffer, you increase the proportion of the protonated, ionized form of the molecule. This ionized form is significantly more polar and thus more soluble in water.[9]

Causality: The pKa values for piperazine are approximately 5.35 and 9.73.[3] By adjusting the pH of your buffer to be at least one unit below the lower pKa (e.g., pH 4.0-4.5), you can ensure the piperazine ring is protonated, which often enhances aqueous solubility.[6][10] However, you must confirm that the altered pH does not affect your biological assay's integrity (e.g., cell viability, enzyme activity).[9]

Protocol 2: pH-Solubility Profile Assessment

  • Buffer Preparation: Prepare a series of biologically compatible buffers (e.g., citrate, acetate, MES) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0).

  • Test Dilution: Add a fixed amount of your DMSO stock solution to each buffer to achieve your desired final working concentration.

  • Observation: Vortex each solution and incubate for a set period (e.g., 1 hour) at the assay temperature.

  • Analysis: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using UV-Vis spectroscopy or HPLC.

  • Selection: Choose the most acidic pH that provides complete solubility without compromising your assay's validity.

Question: What if changing the pH is not an option for my assay? What about co-solvents?

Answer: Using a co-solvent is another common and effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11] This makes the environment more favorable for dissolving lipophilic compounds.[][12]

Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic drug and the aqueous medium.[12] They disrupt the hydrogen bonding network of water, making it less capable of "squeezing out" non-polar solutes.[] Common co-solvents for in-vitro and in-vivo work include polyethylene glycol (PEG 300/400), propylene glycol, and ethanol.[][11]

Protocol 3: Developing a Co-Solvent Formulation

  • Vehicle Preparation: Prepare a stock vehicle solution. A common starting point for in-vivo studies that can be adapted for in-vitro use is: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline/PBS.[13]

  • Dissolution: First, dissolve the compound in the DMSO component.

  • Sequential Addition: Sequentially add the PEG300 and Tween® 80, ensuring the solution is mixed thoroughly after each addition.

  • Aqueous Dilution: Slowly add the saline or PBS to the organic mixture while continuously vortexing to prevent precipitation.

  • Final Check: The final formulation should be a clear, homogenous solution. You may need to optimize the ratios depending on the compound's properties and the required concentration. Always test a "vehicle-only" control in your assay.[13]

Tier 3: Advanced Formulation with Cyclodextrins

Question: The previous methods failed or the required amount of organic solvent is toxic to my cells. Is there a more advanced but safer option?

Answer: Yes. Complexation with cyclodextrins is a powerful and widely used technique to enhance the solubility of hydrophobic compounds with minimal toxicity.[9][14][15]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a torus or donut.[14] Their exterior is hydrophilic (water-soluble), while their internal cavity is hydrophobic (lipophilic).[15][16] The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's non-polar interior, forming a water-soluble "inclusion complex."[14][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in formulations due to its high aqueous solubility and low toxicity.[14][17]

Cyclodextrin_Complex cluster_0 Aqueous Environment cluster_1 Water-Soluble Complex cd cd_hole cd_label Hydrophilic Exterior cd_cavity_label Hydrophobic Cavity drug Poorly Soluble Drug Molecule plus + arrow Forms Inclusion Complex cd_complex drug_in Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., dissolve 4 g of HP-β-CD in water or PBS to a final volume of 10 mL). This may require stirring and gentle warming.

  • Compound Addition: Add the pre-weighed solid this compound directly to the HP-β-CD solution. Alternatively, for very difficult compounds, dissolve the compound in a minimal amount of a volatile organic solvent (like ethanol or methanol), add it to the cyclodextrin solution, and then remove the organic solvent via evaporation or under a stream of nitrogen.

  • Complexation: Vigorously stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining undissolved compound.

  • Stock Solution: Carefully collect the clear supernatant. This is your water-soluble stock solution. The concentration should be determined analytically (e.g., via UV-Vis or HPLC) to ensure accuracy.

Summary of Solubilization Strategies

StrategyMechanism of ActionTypical ExcipientsAdvantagesDisadvantages & Assay Considerations
pH Adjustment Increases the ionization of the basic piperazine moiety, enhancing polarity and aqueous solubility.[9][18]Acidic buffers (citrate, acetate)Simple, inexpensive, and highly effective for ionizable compounds.[]Limited to assays tolerant of non-physiological pH; potential for pH to alter drug-target interactions.
Co-solvents Reduces the polarity of the aqueous vehicle, making it more favorable for hydrophobic solutes.[11][12]DMSO, PEG300, Propylene Glycol, EthanolSimple to prepare; can significantly increase solubility.[9]Potential for solvent toxicity to cells or interference with assay components (e.g., enzyme inhibition).[9]
Surfactants Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the solvent.[19][20]Tween® 80, Pluronic® F-68, Cremophor® ELEffective at low concentrations; can also improve stability.[21]Can interfere with assays involving membranes or proteins; potential for cell lysis at high concentrations.[19]
Cyclodextrins Encapsulates the hydrophobic drug in a non-polar cavity, forming a water-soluble inclusion complex.[14][15][16]HP-β-CD, SBE-β-CDHigh solubilization capacity with very low toxicity; widely used in pharmaceutical formulations.[14][17]May alter the free concentration of the drug available for binding; can be a more complex preparation.

References

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate, troubleshoot, and minimize the off-target effects of the novel compound 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine (referred to herein as "Compound X") in cellular models. The principles and protocols outlined here are designed to ensure the generation of robust, reproducible, and accurately interpreted data.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with Compound X?

A1: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary therapeutic target.[1] These interactions can lead to misleading experimental outcomes, cellular toxicity, and an incorrect understanding of the compound's mechanism of action.[2] For Compound X, which features a piperazine core—a scaffold present in many biologically active drugs—the potential for interacting with multiple receptors, channels, or enzymes is significant, making a thorough investigation of off-target effects crucial.[3]

Q2: How can I differentiate between on-target and off-target effects of Compound X?

A2: Distinguishing between on-target and off-target effects is a critical, multi-step process. Key strategies include:

  • Utilizing multiple cell lines: Compare the effects of Compound X in cell lines that express the intended target at varying levels. A consistent effect, irrespective of target expression, may indicate off-target activity.[2]

  • Rescue experiments: If the on-target effect involves the inhibition of a specific protein, attempt to rescue the phenotype by overexpressing a version of that protein that is resistant to Compound X.[2]

  • Employing a structurally related, inactive analog: A negative control compound that is chemically similar to Compound X but lacks the functional groups necessary for binding to the intended target can help identify non-specific effects.[2]

  • Orthogonal assays: Confirm the on-target effect using different experimental methods that measure the same biological endpoint.[2]

Q3: What is the first step I should take to investigate potential off-target effects of Compound X?

A3: The initial and most critical step is to perform a dose-response experiment to determine the cytotoxicity of Compound X in your specific cellular model.[4] This will establish the concentration range where the compound affects cell viability. Assays such as MTT, XTT, or those measuring ATP levels (e.g., CellTiter-Glo®) are suitable for this purpose.[4] All subsequent experiments should be conducted at non-toxic concentrations to avoid confounding results from general cytotoxicity.[4]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during your experiments with Compound X.

Symptom Possible Cause(s) Recommended Solution(s)
High variability in assay results between replicates. 1. Poor solubility of Compound X in cell culture media. 2. Inconsistent final solvent concentration (e.g., DMSO) across wells. 3. Cell plating inconsistency.1. Verify the solubility of Compound X and consider using a different solvent or a stock solution at a lower concentration. 2. Perform a solvent toxicity curve to determine the maximum tolerated concentration and maintain a consistent final solvent concentration across all wells.[2] 3. Ensure a homogenous single-cell suspension before plating and check for even cell distribution.
Unexpected decrease in cell viability at intended therapeutic concentrations. 1. The effective concentration is near the cytotoxic concentration in your cell line.[2] 2. Off-target kinase inhibition affecting cell survival pathways.[4] 3. Induction of apoptosis through off-target pathways.[4]1. Perform a comprehensive cytotoxicity assay (e.g., LDH release) to establish the cytotoxic concentration 50 (CC50) and work at concentrations well below this value.[4] 2. Consider a broad-spectrum kinase inhibition screen to identify potential off-target kinases.[4] 3. Conduct an apoptosis assay, such as Annexin V/PI staining, to determine if the compound is inducing programmed cell death.[4]
Observed phenotype does not correlate with the expression level of the intended target. 1. The phenotype is a result of an off-target effect. 2. The compound is acting on a downstream component of the signaling pathway.1. Use a target-knockout cell line (e.g., generated using CRISPR-Cas9) as a negative control. The persistence of the effect in the knockout line would confirm an off-target mechanism.[1] 2. Analyze the activity of key upstream and downstream signaling molecules to pinpoint the compound's point of intervention.[4]
Difficulty replicating results from a different laboratory or publication. 1. Differences in cell line passage number, leading to phenotypic drift. 2. Variations in cell culture media components (e.g., serum). 3. Discrepancies in the salt form or purity of Compound X.1. Standardize cell passage number for all experiments and perform cell line authentication. 2. Use the same source and lot of media and supplements. 3. Verify the source, purity, and salt form of Compound X.

Experimental Protocols & Data Interpretation

A systematic approach is essential for accurately characterizing the effects of Compound X.

Protocol 1: Determining the Dose-Response Curve and Cytotoxicity
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of Compound X in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of viable cells against the log of the compound concentration to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).

Data Interpretation:
ParameterDefinitionImplication for Off-Target Effects
EC50 The concentration of Compound X that gives half-maximal response for the on-target effect.A lower EC50 indicates higher potency.
CC50 The concentration of Compound X that causes the death of 50% of the cells.A large therapeutic window (high CC50/EC50 ratio) suggests that the on-target effect can be achieved at non-toxic concentrations. A small therapeutic window may indicate that the observed effect is due to general cytotoxicity.
Hill Slope The steepness of the dose-response curve.A shallow Hill slope might suggest multiple binding sites or complex biological responses, potentially involving off-targets.
Protocol 2: Target Engagement Assay using a Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with Compound X at various concentrations, including a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve upon compound treatment indicates direct binding to the target protein.

Visualizing Experimental Workflows and Cellular Pathways

Diagrams can clarify complex experimental designs and biological processes.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Data Interpretation dose_response Dose-Response & Cytotoxicity Assay (CC50) on_target_assay Primary On-Target Assay (EC50) dose_response->on_target_assay therapeutic_window Calculate Therapeutic Window (CC50/EC50) on_target_assay->therapeutic_window orthogonal_assays Orthogonal On-Target Assays therapeutic_window->orthogonal_assays target_engagement Target Engagement (e.g., CETSA) orthogonal_assays->target_engagement knockout_cells Test in Target Knockout Cells target_engagement->knockout_cells profiling Broad-Spectrum Profiling (e.g., Kinase Panel) knockout_cells->profiling interpretation Synthesize Data to Confirm On-Target vs. Off-Target Effects profiling->interpretation

Caption: A phased workflow for systematically identifying and validating on-target and off-target effects.

signaling_pathway compound_x Compound X target_protein Intended Target (e.g., Kinase A) compound_x->target_protein On-Target Binding off_target_protein Off-Target (e.g., Kinase B) compound_x->off_target_protein Off-Target Binding downstream_on Downstream On-Target Effect target_protein->downstream_on downstream_off Downstream Off-Target Effect off_target_protein->downstream_off phenotype_on Desired Phenotype downstream_on->phenotype_on phenotype_off Undesired Phenotype (e.g., Cytotoxicity) downstream_off->phenotype_off

Caption: Distinguishing between on-target and off-target signaling pathways for Compound X.

References

Technical Support Center: Enhancing Cell Permeability of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in piperazine-based compounds. Drawing from established scientific principles and field-proven insights, this resource is designed to help you navigate the complexities of optimizing your compounds for improved cellular uptake and efficacy.

Section 1: Understanding the Permeability Problem with Piperazine Compounds

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce desirable physicochemical properties and engage in critical interactions with biological targets. However, its inherent basicity often leads to poor passive diffusion across the lipophilic cell membrane, a significant hurdle in drug development.

FAQ 1: Why do my piperazine-containing compounds exhibit low cell permeability?

Poor cell permeability of piperazine-based compounds is often multifactorial, stemming from their inherent physicochemical properties:

  • High Basicity (pKa): Piperazine is a diprotic base with two pKa values, typically around 5.4 and 9.7.[1] At physiological pH (around 7.4), the piperazine ring is predominantly protonated, carrying a positive charge. This charge significantly hinders its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane.

  • Hydrogen Bonding Capacity: The nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors.[2] While crucial for target binding, excessive hydrogen bonding with the aqueous environment can impede the compound's transition into the lipophilic membrane interior.

  • Efflux Transporter Recognition: Piperazine-containing molecules can be recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3][4] This active efflux can significantly reduce the intracellular concentration of the compound, even if it has some ability to passively diffuse.

Visualizing the Permeability Challenge

cluster_0 Extracellular Space (Aqueous) cluster_1 Cell Membrane (Lipophilic) cluster_2 Intracellular Space (Aqueous) Compound_Protonated Piperazine Compound (Protonated, Charged) Membrane Compound_Protonated->Membrane Poor Permeation Compound_Neutral Piperazine Compound (Neutral) Membrane->Compound_Neutral Limited Diffusion EffluxPump Efflux Pump (e.g., P-gp) Compound_Neutral->EffluxPump Efflux EffluxPump->Compound_Protonated Expulsion start Low Caco-2 Permeability Observed pampa_check PAMPA Permeability? start->pampa_check passive_issue Primary Issue: Poor Passive Diffusion pampa_check->passive_issue Low efflux_suspect Suspect Active Efflux pampa_check->efflux_suspect Moderate/High run_caco2_inhibitor Run Bidirectional Caco-2 Assay with Efflux Inhibitor (e.g., Verapamil) efflux_suspect->run_caco2_inhibitor analyze_er Calculate Efflux Ratio (ER) run_caco2_inhibitor->analyze_er er_high ER > 2 analyze_er->er_high Yes er_low ER < 2 analyze_er->er_low No efflux_confirmed Active Efflux Confirmed er_high->efflux_confirmed other_mechanisms Consider Other Mechanisms: - Poor Solubility - Metabolism in Caco-2 cells er_low->other_mechanisms

References

Technical Support Center: Refining Dosage and Administration for In Vivo Testing of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the in vivo application of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing effective and reproducible in vivo studies. Piperazine derivatives represent a versatile class of compounds with broad pharmacological activities, but their successful preclinical evaluation hinges on meticulous refinement of dosage and administration protocols.[1][2] This resource provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter.

Section 1: Initial Dose Selection and Range Finding

The journey from a promising in vitro result to a conclusive in vivo outcome begins with the critical step of selecting an appropriate dose range. This initial phase is crucial for ensuring both safety and the potential for therapeutic efficacy in your animal models.

Q1: How do I determine a starting dose for my novel piperazine derivative in an in vivo efficacy study?

A1: Establishing a safe and potentially effective starting dose requires a multi-faceted approach, moving from theoretical calculations to practical, low-animal-number studies.

  • Literature Precedent: The first step is a thorough review of published in vivo data for structurally analogous piperazine derivatives. Focus on studies that report effective dose ranges and any observed toxicities. This can provide a valuable, albeit preliminary, starting point.

  • In Vitro to In Vivo Extrapolation: Your in vitro potency data (e.g., IC50 or EC50 values) can serve as a rough guide. While not directly translatable, it helps in prioritizing dose ranges. Compounds with nanomolar in vitro potency will likely require lower in vivo doses than those with micromolar activity.

  • Maximum Tolerated Dose (MTD) Study: This is the most critical initial in vivo experiment.[3][4] The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specific period.[3][4] It is a crucial step to ensure animal welfare and to identify a safe upper limit for your efficacy studies.[3]

Protocol 1: Abbreviated Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a piperazine derivative that can be administered without causing significant toxicity.

Materials:

  • Test compound (piperazine derivative)

  • Vehicle suitable for administration (e.g., saline, 5% DMSO/5% Tween 80 in saline)

  • Small cohort of rodents (e.g., CD-1 or BALB/c mice), typically 3-5 per group

  • Standard animal monitoring equipment

Procedure:

  • Dose Selection: Based on literature and in vitro data, select a starting dose and 3-4 escalating doses (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose of the compound to a small group of animals via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Observation: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Key signs to observe include changes in posture, activity, breathing, and any signs of pain or distress.[5][6][7]

  • Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[3]

  • Dose Escalation: If no significant toxicity is observed at a given dose, escalate to the next higher dose in a new cohort of animals.

  • MTD Determination: The MTD is the highest dose at which no severe adverse effects are observed.

Section 2: Formulation and Administration Route Optimization

The physicochemical properties of piperazine derivatives can present challenges for in vivo administration.[8] Proper formulation is key to ensuring consistent and predictable systemic exposure.

Q2: My piperazine derivative has poor aqueous solubility. What are my options for formulating it for in vivo studies?

A2: Poor aqueous solubility is a common hurdle.[9][10] Several strategies can be employed to overcome this:

  • Co-solvents: Using water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs) can increase solubility.[9] It is critical to keep the final concentration of the organic solvent low (typically <10% for in vivo use) and to always include a vehicle control group in your experiments.[11]

  • Salt Formation: Converting the basic piperazine nitrogen to a salt (e.g., hydrochloride, citrate, mesylate) is a highly effective method to enhance aqueous solubility.[9][12] A salt screening study can identify the optimal counterion.[9]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, which can improve bioavailability.[9]

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[9]

Formulation StrategyAdvantagesDisadvantages
Co-solvents Simple to preparePotential for solvent toxicity at higher concentrations
Salt Formation Often significant increase in solubility and stabilityRequires additional chemical synthesis and characterization
Nanosuspensions Can improve oral bioavailabilityRequires specialized equipment for preparation and characterization
Cyclodextrins Can significantly enhance solubilityMay alter the pharmacokinetic profile
Q3: What is the most appropriate route of administration for my piperazine derivative?

A3: The choice of administration route depends on the therapeutic goal, the properties of the compound, and the experimental model.

  • Oral (PO): This is the most common and clinically relevant route. However, oral bioavailability can be affected by factors like solubility, gastrointestinal permeability, and first-pass metabolism.[1][8]

  • Intravenous (IV): IV administration bypasses absorption barriers, resulting in 100% bioavailability and rapid systemic exposure.[1][13] It is often used in initial pharmacokinetic studies to determine clearance and volume of distribution.[1]

  • Intraperitoneal (IP): IP injection is a common route in rodent studies, offering rapid absorption into the systemic circulation. However, it can sometimes cause local irritation and does not fully mimic the oral route.

  • Subcutaneous (SC): This route provides slower, more sustained absorption compared to IV or IP, which can be advantageous for maintaining steady-state concentrations.

Decision Workflow for Route Selection

Route Selection start Start: New Piperazine Derivative pk_study Initial Pharmacokinetic (PK) Study Needed? start->pk_study oral_bioavailability Assess Oral Bioavailability pk_study->oral_bioavailability No, proceed to efficacy iv_data Administer IV to determine intrinsic PK parameters pk_study->iv_data Yes bioavailability_ok Good Oral Bioavailability? oral_bioavailability->bioavailability_ok po_data Administer PO to assess absorption iv_data->po_data po_data->oral_bioavailability efficacy_study_po Proceed with Oral Efficacy Studies bioavailability_ok->efficacy_study_po Yes formulation_issue Investigate Formulation or Permeability Issues bioavailability_ok->formulation_issue No end End efficacy_study_po->end alternative_route Consider Alternative Routes (IP, SC) for Efficacy Studies formulation_issue->alternative_route alternative_route->end

Caption: Decision workflow for selecting the appropriate administration route.

Section 3: Troubleshooting In Vivo Experiments

Even with careful planning, in vivo studies can yield unexpected results. This section addresses common troubleshooting scenarios.

Q4: My piperazine derivative showed excellent in vitro potency but has no effect in vivo. What are the likely causes?

A4: This is a frequent and frustrating challenge in drug discovery.[14] The discrepancy often points to issues with the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][8]

  • Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, be rapidly metabolized by liver enzymes (like cytochrome P450s), or be quickly cleared from the body.[14][15][16] A preliminary PK study is essential to understand the compound's exposure profile.

  • Poor Cell Permeability: The compound may not be effectively crossing cell membranes to reach its intracellular target.[11]

  • High Plasma Protein Binding: If a large fraction of the compound is bound to plasma proteins, the concentration of the free, active drug may be too low to exert a therapeutic effect.

  • Off-Target Effects: In some cases, unexpected toxicity at doses required for efficacy can mask the desired therapeutic effect.[11]

Q5: I'm observing unexpected toxicity in my animal model. How can I determine if it's related to my piperazine derivative?

A5: Unforeseen toxicity can derail an in vivo study. A systematic approach is needed to identify the cause.

  • Vehicle Control: Always include a group that receives only the vehicle to rule out toxicity from the formulation itself.[11]

  • Dose-Response Assessment: Evaluate if the toxicity is dose-dependent. A clear relationship between increasing dose and severity of side effects points to the compound as the cause.

  • Clinical Observations: Carefully document all clinical signs. Certain signs may be indicative of specific organ toxicity (e.g., ataxia for neurotoxicity, changes in urine output for nephrotoxicity).[5][6][7]

  • Histopathology and Clinical Chemistry: At the end of the study, collecting blood for clinical chemistry analysis and tissues for histopathological examination can provide definitive evidence of organ-specific toxicity.

Troubleshooting Workflow for Unexpected Toxicity

Caption: A workflow for troubleshooting unexpected in vivo toxicity.

Section 4: Pharmacokinetics and Metabolism

Understanding how a piperazine derivative is absorbed, distributed, metabolized, and excreted is fundamental to interpreting efficacy and toxicity data.

Q6: What are the common metabolic pathways for piperazine derivatives, and how can they impact my in vivo studies?

A6: Piperazine derivatives are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[15][16] Common metabolic reactions include:

  • N-dealkylation: Removal of alkyl groups attached to the piperazine nitrogens.

  • Aromatic hydroxylation: Addition of a hydroxyl group to any aromatic rings in the molecule.

  • Piperazine ring oxidation: Formation of various oxidized metabolites.

Metabolism can have several consequences for your in vivo studies:

  • Inactivation: Metabolism can convert the active compound into inactive metabolites, reducing its therapeutic effect.

  • Activation: In some cases, a metabolite may be more active than the parent compound (a "prodrug" effect).

  • Formation of Toxic Metabolites: Some metabolites can be reactive and cause toxicity.[1]

  • Drug-Drug Interactions: If your compound is a substrate or inhibitor of a specific CYP enzyme, it could interact with other co-administered drugs.

References

Validation & Comparative

A Comparative Guide to the Pharmacological Profiling of Flunarizine and its Structural Analog, 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmacology, particularly concerning ion channel modulators, the diphenylmethylpiperazine scaffold has proven to be a cornerstone for the development of potent calcium channel antagonists.[1][2] Flunarizine, a well-characterized derivative, is a widely recognized therapeutic agent used in the prophylaxis of migraine and the management of vertigo.[3][4] Its clinical efficacy is attributed to a complex pharmacological profile that extends beyond simple calcium channel blockade, encompassing interactions with multiple receptor systems.[5][6]

This guide introduces 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine, a close structural analog of flunarizine. While flunarizine features a cinnamyl group, this compound possesses a 4-nitrobenzyl moiety attached to the piperazine nitrogen. This seemingly subtle structural modification can profoundly impact the molecule's electronic properties, conformation, and ultimately, its biological activity.

The objective of this document is to provide a comprehensive framework for the comparative analysis of these two compounds. We will dissect the known activity of flunarizine and, based on structure-activity relationship (SAR) principles, propose a logical, experimentally-driven workflow to characterize the novel analog. This guide is intended for researchers in drug discovery and pharmacology, offering not just protocols, but the strategic rationale behind them to facilitate a thorough and insightful investigation.

Structural and Physicochemical Comparison

The foundational step in comparing two drug candidates is an analysis of their core structures and resulting physicochemical properties. The shared bis(4-fluorophenyl)methylpiperazine core is a key pharmacophore, while the distinct substituents at the N4 position of the piperazine ring are expected to drive differences in activity and pharmacokinetics.[7]

G cluster_0 Chemical Structures cluster_1 Key Differences flunarizine Flunarizine flunarizine_structure analog 1-[Bis(4-fluorophenyl)methyl]-4- (4-nitrobenzyl)piperazine analog_structure diff Flunarizine: Cinnamyl group (non-polar) Analog: 4-Nitrobenzyl group (polar, electron-withdrawing)

Caption: Side-by-side comparison of Flunarizine and its 4-nitrobenzyl analog.

Table 1: Physicochemical Properties

PropertyFlunarizineThis compoundData Source
Molecular Formula C₂₆H₂₆F₂N₂C₂₄H₂₃F₂N₃O₂[3][8]
Molecular Weight 404.5 g/mol 423.46 g/mol [3][8]
CAS Number 52468-60-7914349-64-7[3][8]
Core Structure DiphenylmethylpiperazineDiphenylmethylpiperazine[7]
Key Substituent Cinnamyl4-Nitrobenzyl[8][9]

The introduction of a nitro group, a potent electron-withdrawing moiety, is predicted to decrease the basicity of the distal piperazine nitrogen compared to flunarizine. This can alter receptor binding affinities and pharmacokinetic properties such as membrane permeability and metabolic stability.

The Multifaceted Mechanism of Flunarizine

Flunarizine's therapeutic effects are not solely due to calcium channel antagonism. It is a non-selective blocker with a range of activities that contribute to its clinical profile.[6] Understanding this profile is crucial for establishing a benchmark against which the novel analog can be compared.

Primary Activity: Calcium Channel Blockade Flunarizine is classified as a selective calcium antagonist that prevents cellular calcium overload by inhibiting its transmembrane influx.[4][10] It shows activity against both T-type and L-type voltage-gated calcium channels, which explains its utility in both neurological and vascular conditions.[6][11]

Secondary Activities: Beyond calcium channels, flunarizine exhibits moderate binding affinity for several other receptors, including:

  • Histamine H1 Receptors: Contributes to its effectiveness in treating vertigo.[6]

  • Dopamine D2 Receptors: May be responsible for some of its side effects, such as extrapyramidal symptoms.[10]

  • Serotonin S2 Receptors: Potentially plays a role in its antimigraine effects.[10]

  • Calmodulin Binding: Flunarizine can antagonize calmodulin, an intracellular calcium-binding protein, which may be an alternative mechanism for modulating calcium signaling.[4][5]

G cluster_channels Voltage-Gated Ca²⁺ Channels cluster_receptors Other Targets cluster_effects Cellular Effects flunarizine Flunarizine T_type T-type (CaV3.x) flunarizine->T_type Blocks L_type L-type (CaV1.x) flunarizine->L_type Blocks H1 Histamine H1 Receptor flunarizine->H1 Antagonizes D2 Dopamine D2 Receptor flunarizine->D2 Antagonizes Calmodulin Calmodulin flunarizine->Calmodulin Antagonizes Ca_influx Reduced Ca²⁺ Influx T_type->Ca_influx L_type->Ca_influx Vertigo Antihistaminic Effect (Anti-vertigo) H1->Vertigo Neuronal_exc Decreased Neuronal Hyperexcitability Ca_influx->Neuronal_exc Vaso Vasodilation Ca_influx->Vaso

Caption: The multi-target mechanism of action of Flunarizine.

Proposed Experimental Workflow for Comparative Analysis

To objectively compare this compound to flunarizine, a tiered approach is recommended. This workflow begins with high-throughput screening to establish primary activity and progresses to more detailed, lower-throughput assays for mechanistic insights.

G start Compound Synthesis & QC step1 Tier 1: Primary Screening Cell-Based Calcium Flux Assay (e.g., Fluo-4) start->step1 Rationale: High-throughput confirmation of Ca²⁺ activity step2 Tier 2: Mechanistic Validation Whole-Cell Patch Clamp Electrophysiology step1->step2 Rationale: Gold-standard for direct channel interaction step3 Tier 3: Selectivity Profiling Competitive Radioligand Binding Assays (H1, D2, S2) step2->step3 Rationale: Assess off-target effects seen with Flunarizine end Comparative Activity Profile (Potency, Selectivity, MoA) step3->end

Caption: Tiered experimental workflow for comparative pharmacological profiling.

Experiment 1: In Vitro Cell-Based Calcium Flux Assay

Causality and Rationale: This is the optimal starting point due to its high-throughput nature. It allows for a rapid assessment of whether the novel compound modulates intracellular calcium levels, providing a functional readout of channel activity.[12][13] Using cell lines that stably express specific human calcium channel subtypes (e.g., HEK-293 expressing CaV3.2 or CaV1.2) is critical for determining potency (IC₅₀) and initial selectivity.[14]

Detailed Protocol:

  • Cell Culture: Culture HEK-293 cells stably expressing the calcium channel subtype of interest (e.g., hCaV3.2) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well microplates at a density of 50,000 cells/well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer consisting of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Prepare the Fluo-4 AM dye solution by dissolving it in DMSO and then diluting it in the loading buffer to a final concentration of 2 µM, adding Pluronic F-127 (0.02%) to aid dispersion.

    • Remove the culture medium from the wells and add 100 µL of the dye solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds (Flunarizine and the analog) and a vehicle control (e.g., 0.1% DMSO) in loading buffer.

  • Assay Execution:

    • Wash the cells twice with 100 µL of loading buffer to remove excess dye.

    • Add 50 µL of the appropriate compound dilution to each well and incubate for 15 minutes at room temperature.

    • Place the plate into a fluorescence plate reader (e.g., FlexStation 3).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add an agonist solution (e.g., a depolarizing concentration of KCl or a specific channel activator) to stimulate calcium influx.

    • Immediately begin recording fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experiment 2: Whole-Cell Patch-Clamp Electrophysiology

Causality and Rationale: While flux assays confirm functional modulation, they do not prove direct channel blockade. Electrophysiology is the gold standard for measuring ion flow directly through the channel pore.[15] This technique provides definitive evidence of blockade and allows for a detailed characterization of the mechanism, such as whether the block is voltage- or state-dependent (preferential binding to resting, open, or inactivated states).[16]

Detailed Protocol:

  • Cell Preparation: Use cells expressing the channel of interest as described in Experiment 1. Plate them at a low density on glass coverslips 24-48 hours before recording.

  • Recording Solutions:

    • External Solution (in mM): 110 BaCl₂ (as charge carrier), 10 HEPES, 10 TEA-Cl, 10 Glucose. Adjust pH to 7.4 with CsOH.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull recording pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (a "gigaseal").

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.

    • Apply a depolarizing voltage step (e.g., to -30 mV for T-type channels) to elicit an inward current.

    • Record baseline currents in response to repeated voltage steps.

  • Compound Application: Perfuse the test compound (at various concentrations) over the cell and record the current response to the same voltage protocol. Allow sufficient time for the effect to reach a steady state.

  • Data Analysis:

    • Measure the peak current amplitude before and after drug application.

    • Calculate the percentage of current inhibition at each concentration.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀.

    • (Optional) Use more complex voltage protocols to investigate voltage- and use-dependency of the block.

Interpreting the Data: A Comparative Summary

The ultimate goal is to generate a comparative dataset that clearly contrasts the potency, selectivity, and mechanism of the two compounds.

Table 2: Hypothetical Comparative Activity Profile

AssayParameterFlunarizine (Reference)This compound
CaV3.2 (T-type) Flux Assay IC₅₀~5 µMExperimental Value
CaV1.2 (L-type) Flux Assay IC₅₀~10 µMExperimental Value
CaV3.2 Patch Clamp IC₅₀~2 µMExperimental Value
CaV1.2 Patch Clamp IC₅₀~8 µMExperimental Value
Histamine H1 Binding Kᵢ68 nM[10]Experimental Value
Dopamine D2 Binding Kᵢ80 nM[10]Experimental Value
Serotonin S2 Binding Kᵢ200 nM[10]Experimental Value

Conclusion

The systematic evaluation of novel compounds by referencing well-characterized drugs is a fundamental process in drug discovery. This guide outlines a robust, logical workflow to dissect the pharmacological activity of this compound in direct comparison to flunarizine. By progressing from high-throughput functional assays to detailed electrophysiological and binding studies, researchers can build a comprehensive profile of the new analog's potency, selectivity, and mechanism of action. The structural difference—a 4-nitrobenzyl versus a cinnamyl group—is hypothesized to alter the compound's activity profile, and the proposed experiments provide the definitive means to test this hypothesis, potentially uncovering a novel modulator with a more desirable therapeutic window.

References

Validating the Mechanism of Action of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide by a Senior Application Scientist.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of the novel compound, 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine. The core structure, 1-[bis(4-fluorophenyl)methyl]piperazine, is a known scaffold found in compounds targeting a range of proteins, including transporters and receptors.[1][2][3][4] However, the specific functional role of the 4-(4-nitrobenzyl)piperazine modification is uncharacterized.

Given the prevalence of this scaffold in pharmacologically active agents, a systematic validation of its biological target and functional effects is essential.[5][6] This document outlines a self-validating, multi-pronged experimental strategy. We will operate under the hypothesis that the compound acts as a novel antagonist for a hypothetical G-protein coupled receptor (GPCR), "GPCR-X," and detail the necessary steps to confirm this MoA, compare its performance to alternative modulators, and ensure scientific integrity.

Part 1: Defining Primary Target Engagement and Affinity

The foundational step in MoA validation is to unequivocally demonstrate direct binding of the compound to its putative molecular target.[7][8] We will employ orthogonal, quantitative methods to confirm target engagement and determine binding affinity.

Radioligand Binding Displacement Assay

This classic competition assay quantifies the compound's ability to displace a known, radioactively labeled ligand from the target receptor. It provides a robust measure of binding affinity (Kᵢ).

Experimental Protocol: Competitive Radioligand Binding

  • Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing GPCR-X.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand for GPCR-X (e.g., ³H-agonist).

  • Compound Titration: Add a range of concentrations of this compound (and comparator compounds) to the wells.

  • Incubation & Harvest: Allow the reaction to reach equilibrium. Harvest the membranes onto filter mats using a cell harvester, washing away unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter mats using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Table 1: Comparative Binding Affinities for GPCR-X

CompoundClassKᵢ (nM)
This compound Test Compound 45.2
Endogenous LigandAgonist2.5
Compound A (Reference)Known Antagonist28.7
Compound B (Alternative)Known Agonist5.8
Surface Plasmon Resonance (SPR) for Kinetic Analysis

To provide orthogonal validation and detailed kinetic information, SPR is used. This label-free technology measures real-time binding events, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).

Experimental Protocol: SPR Analysis

  • Chip Preparation: Immobilize purified, recombinant GPCR-X onto a sensor chip surface.

  • Analyte Injection: Prepare a serial dilution of the test compound in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions sequentially over the chip surface. The binding of the compound to the immobilized receptor causes a change in the refractive index, which is measured in real-time as a response.

  • Kinetic Modeling: Fit the resulting sensorgrams (plots of response vs. time) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₑ, and Kₑ. A low Kₑ value signifies a high binding affinity.

Part 2: Delineating the Functional Mechanism of Action

Confirming that the compound binds to the target is only the first step. We must next determine the functional consequence of this binding event: does it activate, inhibit, or have no effect on receptor signaling?

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay directly measures the first step in GPCR signaling: the exchange of GDP for GTP on the associated Gα subunit. It is a definitive method to distinguish between agonists, antagonists, and inverse agonists.

Experimental Protocol: [³⁵S]GTPγS Assay

  • Assay Components: Combine the GPCR-X expressing membranes with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and the test compound in an assay buffer.

  • Agonist Stimulation: To test for antagonist activity, add a fixed concentration of a known GPCR-X agonist (at its EC₅₀).

  • Incubation & Detection: Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS. The reaction is stopped, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Interpretation:

    • Agonists will increase [³⁵S]GTPγS binding.

    • Antagonists will have no effect on their own but will block the increase caused by an agonist.

    • Inverse agonists will decrease the basal [³⁵S]GTPγS binding.

Diagram 1: GPCR-X Antagonism Workflow

cluster_0 Experimental Setup cluster_1 Signaling Cascade Compound Test Compound (Antagonist) Receptor Membranes with GPCR-X + G-Protein Compound->Receptor Binds, No Activation Agonist GPCR-X Agonist Agonist->Receptor Binds & Activates GTP G-Protein Activation (GTPγS Binding) Receptor->GTP Blocked by Antagonist Effector Effector Enzyme (e.g., Adenylyl Cyclase) GTP->Effector No Change cAMP Second Messenger (cAMP) Effector->cAMP No Change

Caption: Logical flow of an antagonist blocking agonist-induced signaling.

Downstream Second Messenger Assays

Measuring the modulation of second messengers (e.g., cAMP, IP₃, Ca²⁺) provides a cellular confirmation of the compound's functional activity. For a Gₛ- or Gᵢ-coupled receptor like GPCR-X, a cAMP assay is ideal.

Experimental Protocol: cAMP HTRF Assay

  • Cell Plating: Plate GPCR-X expressing cells in a suitable assay plate.

  • Compound Treatment: Treat cells with a dose-response of the test compound, followed by stimulation with a known agonist (e.g., at its EC₈₀ concentration).

  • Cell Lysis & Detection: Lyse the cells and perform a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) reagents to quantify intracellular cAMP levels.

  • Data Analysis: Plot the HTRF signal against the compound concentration to generate dose-response curves and calculate the IC₅₀ for antagonists.

Table 2: Functional Potency in Cellular cAMP Assay

CompoundClassIC₅₀ (nM) (Antagonist Mode)
This compound Test Compound 112.5
Compound A (Reference)Known Antagonist85.1
Scrambled ControlInactive Compound> 10,000

Part 3: Comprehensive Validation and Selectivity Profiling

A robust validation package requires demonstrating the compound's selectivity and linking its molecular action to a cellular phenotype.

Off-Target Selectivity Screening

It is crucial to ensure that the compound's observed effects are due to its action on GPCR-X and not an off-target protein.[9] This is achieved by screening against a broad panel of receptors, kinases, and ion channels.

Experimental Protocol: Broad Panel Screening

  • Service Selection: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that offers screening against a diverse panel of human targets.

  • Compound Submission: Submit the test compound at a high concentration (e.g., 10 µM).

  • Data Interpretation: The primary screen provides data as "% inhibition" or "% activity." Any target showing significant modulation (>50% inhibition) should be flagged for follow-up dose-response analysis to determine potency (IC₅₀ or EC₅₀). An ideal compound will show high selectivity for the primary target.

Cellular Phenotypic Assay

The final validation step is to demonstrate that the compound modulates a biologically relevant cellular process known to be controlled by the target. Assuming GPCR-X is involved in cell migration, a wound-healing assay is appropriate.

Diagram 2: Overall MoA Validation Workflow

cluster_0 Step 1: Target Binding cluster_1 Step 2: Functional Activity cluster_2 Step 3: Specificity & Phenotype Binding Radioligand Binding (Affinity - Ki) GTP_Assay GTPγS Assay (Mechanism - Antagonist?) Binding->GTP_Assay Confirm Target SPR SPR (Kinetics - KD) SPR->GTP_Assay Orthogonal Confirmation cAMP_Assay cAMP Assay (Potency - IC50) GTP_Assay->cAMP_Assay Confirm Mechanism Selectivity Selectivity Panel (Off-Target Profile) cAMP_Assay->Selectivity Confirm Potency Phenotype Phenotypic Assay (Cellular Effect) Selectivity->Phenotype Confirm Specificity

References

A Researcher's Guide to Profiling Target Selectivity: The Case of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, understanding a compound's target engagement and selectivity is paramount. A molecule that interacts potently with its intended target is promising, but off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. This guide provides a comprehensive framework for assessing the cross-reactivity and target selectivity of investigational compounds, using the dopamine D4 receptor antagonist 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine (also known as FAUC 213 ) as a central case study.

FAUC 213 is recognized as a highly selective antagonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric conditions.[1][2][3] Published data indicates a high affinity for the human D4.4 receptor subtype, with a Ki of 2.2 nM.[2][3] In contrast, its affinity for the dopamine D2 and D3 receptors is substantially lower, with Ki values of 3.4 µM and 5.3 µM, respectively.[2][3] While this suggests a strong selectivity within the dopamine receptor family, a thorough investigation requires a broader examination of potential off-target interactions.

This guide is structured not as a rigid protocol, but as a logical workflow. We will detail the essential experimental strategies to build a robust selectivity profile, from initial target affinity confirmation to broad off-target screening and in-cell validation. We will compare the expected profile of FAUC 213 with well-characterized compounds: the highly selective D4 antagonist L-745,870 , the less selective antipsychotic Haloperidol , and the notoriously promiscuous kinase inhibitor Staurosporine .

Part 1: Foundational Selectivity Assessment: The Dopamine Receptor Family

The first principle of selectivity profiling is to confirm and quantify the interaction with the primary target and its closest relatives. For FAUC 213, this involves a head-to-head comparison across all dopamine receptor subtypes. The gold-standard method for this is the competitive radioligand binding assay.

The Causality Behind Competitive Binding Assays

This technique measures the ability of a test compound (the "competitor," e.g., FAUC 213) to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value. This value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. By performing this assay with membranes from cells expressing each dopamine receptor subtype (D1, D2, D3, D4, D5), we can generate a quantitative and comparative measure of binding affinity.

Experimental Protocol: Dopamine Receptor Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Utilize commercially available cell membrane preparations or prepare them from cell lines stably expressing individual human dopamine receptor subtypes (e.g., HEK-293 or CHO cells).

    • Protein concentration of the membrane preparations should be determined using a standard method like the Bradford assay.

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of the test compounds (FAUC 213, L-745,870, Haloperidol) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • To each well, add:

      • Assay buffer.

      • Radioligand solution. A common choice for D2-like receptors is [³H]-Spiperone, used at a concentration near its Kd for the respective receptor.[4]

      • Test compound dilution or vehicle control (for total binding).

      • A high concentration of a known non-radioactive ligand (e.g., (+)-Butaclamol) to determine non-specific binding (NSB).

    • Initiate the binding reaction by adding the membrane preparation to each well.[5]

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 27°C) for a duration sufficient to reach equilibrium (e.g., 30-60 minutes).[5]

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[5]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Allow the filters to dry, then add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Dopamine Receptor Affinity

The data generated should be compiled into a clear, comparative table.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
FAUC 213 (Expected) >10,0003,400[2][3]5,300[2][3]2.2[2][3]>10,000
L-745,870 (Reference) >10,000>10,000>10,0000.43[6]>10,000
Haloperidol (Reference) 200-5001-25-105-20>1,000

Note: Haloperidol values are approximate and can vary based on experimental conditions. The key takeaway is its high affinity for D2 and D3 receptors.

From this initial screen, we can calculate a Selectivity Index . For FAUC 213, the selectivity for D4 over D2 would be Ki(D2) / Ki(D4) = 3400 / 2.2 ≈ 1545-fold. This quantitative measure is a cornerstone of any selectivity claim.

Part 2: Broadening the Horizon: Kinase and In-Cell Profiling

While FAUC 213 shows high selectivity within its primary target family, comprehensive profiling demands a search for unanticipated interactions across entirely different protein classes. Protein kinases are one of the largest enzyme families and are frequent off-targets for small molecule drugs due to the conserved nature of the ATP-binding pocket.[7]

The Rationale for Kinase Panel Screening

Screening against a broad panel of kinases is a critical step to de-risk a compound.[8] Many commercial services offer panels of hundreds of kinases, allowing for a wide survey of potential interactions.[][10] These screens are typically performed at a single high concentration of the test compound (e.g., 1 or 10 µM) to identify any significant inhibitory activity. Hits are then followed up with dose-response curves to determine IC50 values.

Experimental Workflow: Broad Kinase Panel Screening

The diagram below outlines a typical workflow for kinase profiling. The most common methods are radiometric assays, which measure the incorporation of radiolabeled phosphate (from ³³P-ATP) into a substrate, or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).[10]

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound (e.g., FAUC 213) Incubation Incubate Compound with Kinase Compound->Incubation KinasePanel Kinase Panel (>300 kinases) KinasePanel->Incubation Substrate Substrate & ATP (³³P-ATP or cold ATP) Initiation Initiate Reaction (Add Substrate/ATP) Substrate->Initiation Incubation->Initiation Termination Stop Reaction & Separate Products Initiation->Termination Measurement Measure Signal (Radioactivity or Luminescence) Termination->Measurement InhibitionCalc Calculate % Inhibition Measurement->InhibitionCalc IC50 Determine IC50 (for hits) InhibitionCalc->IC50

Caption: Workflow for a broad kinase panel screening experiment.

Data Presentation: Comparative Kinase Inhibition Profile
CompoundPrimary TargetNumber of Kinases Inhibited >50% at 1 µM (out of ~400)Promiscuity Score (Gini Coefficient)
FAUC 213 (Hypothetical) Dopamine D4< 5Low (< 0.4)
Staurosporine (Reference) Pan-Kinase> 200High (> 0.8)

The Gini coefficient is a powerful metric for quantifying selectivity. A score approaching 1 indicates high promiscuity (inhibits many kinases with similar potency), while a score approaching 0 indicates high selectivity (inhibits a single target or a small number of targets with high potency). Staurosporine is a classic example of a promiscuous inhibitor and is expected to have a high Gini coefficient.[11][12]

Part 3: The Litmus Test: Confirming Target Engagement in a Cellular Environment

Biochemical assays are invaluable but are performed in artificial systems. The Cellular Thermal Shift Assay (CETSA) provides a crucial bridge, allowing for the detection of target engagement within the complex milieu of an intact cell.[13][14][15]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[15] When a protein binds to a ligand, its structure is often stabilized, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with a compound, heated to various temperatures, and then lysed. The denatured proteins aggregate and can be separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blot. A stabilizing ligand will result in more soluble protein at higher temperatures, causing a "shift" in the melting curve.[13][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A 1. Cell Treatment Treat intact cells with FAUC 213 or vehicle (DMSO) B 2. Heating Aliquot cells and heat each aliquot to a different temperature (e.g., 40°C to 64°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release cellular contents B->C D 4. Separation Centrifuge to pellet aggregated, denatured proteins C->D E 5. Sample Preparation Collect supernatant (soluble fraction) and prepare for SDS-PAGE D->E F 6. Detection Run Western Blot using an antibody specific to the target protein (Dopamine D4 Receptor) E->F G 7. Analysis Quantify band intensity and plot vs. temperature to generate melting curves F->G

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising chemical entity to a potential therapeutic is paved with rigorous preclinical evaluation. This guide provides a comparative framework for assessing the in vitro and in vivo efficacy of the novel compound, 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine. While comprehensive public data on this specific molecule is limited, its structural motif—the bis(4-fluorophenyl)methyl piperazine core—is a well-established pharmacophore, particularly recognized in the realm of calcium channel modulation.[1][2] This guide will, therefore, be grounded in the established principles of evaluating diphenylpiperazine-class compounds, offering a robust methodological blueprint for its preclinical characterization.

Our discussion will be anchored in the presumed mechanism of action for this compound class: the blockade of voltage-gated calcium channels.[2] We will explore the causal relationships behind the selection of specific assays, the interpretation of their results, and the critical bridge between cell-based activity and whole-organism physiological response.

The Scientific Rationale: From Benchtop to Bedside

The preclinical evaluation of a novel compound is a story told in two parts: what happens in a controlled, isolated environment (in vitro), and how that translates to the complex, integrated biological system of a living organism (in vivo). For a putative calcium channel blocker, the primary in vitro question is one of direct target engagement and cellular consequence. The subsequent in vivo investigation seeks to confirm this mechanism in a physiological context and to assess its therapeutic potential and safety profile.

The bis(4-fluorophenyl)methyl piperazine scaffold is a privileged structure in medicinal chemistry.[1] Its derivatives have been explored for a multitude of therapeutic applications, from antimicrobial to anticancer agents.[3] However, its most prominent role has been as a modulator of calcium influx, a fundamental process governing everything from neurotransmission and muscle contraction to hormone secretion.[2][4]

In Vitro Efficacy: Defining the Molecular Action

The primary objective of in vitro testing is to confirm the compound's mechanism of action, potency, and selectivity in a controlled cellular environment. For a suspected calcium channel blocker, this involves a tiered approach, moving from target binding to cellular function.

Experimental Protocols:

1. Radioligand Binding Assays:

  • Objective: To determine the compound's affinity for specific calcium channel subtypes (e.g., L-type, N-type, T-type).

  • Methodology:

    • Prepare membrane fractions from tissues or cell lines expressing the target calcium channel subtype.

    • Incubate the membranes with a specific radiolabeled ligand (e.g., [³H]-nitrendipine for L-type channels) in the presence of varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.

    • Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the test compound that displaces 50% of the radioligand, and the equilibrium dissociation constant (Kᵢ).

  • Causality: This assay provides direct evidence of the compound's ability to bind to the target channel protein. A low Kᵢ value indicates high binding affinity.

2. Electrophysiology (Patch-Clamp Technique):

  • Objective: To directly measure the effect of the compound on the flow of calcium ions through the channel.

  • Methodology:

    • Culture cells expressing the calcium channel of interest (e.g., HEK293 cells transfected with the gene for a specific channel subtype).

    • Using a micropipette, form a high-resistance seal with the cell membrane (giga-seal).

    • Apply a voltage clamp to control the membrane potential and elicit the opening of voltage-gated calcium channels.

    • Record the resulting inward calcium current in the absence (baseline) and presence of varying concentrations of the test compound.

    • Analyze the data to determine the IC₅₀ for channel blockade.

  • Causality: This functional assay provides definitive evidence of channel blockade and can reveal details about the mechanism of inhibition (e.g., state-dependency).[5]

3. In Vitro Vascular Smooth Muscle Contraction Assay:

  • Objective: To assess the compound's ability to inhibit calcium-dependent smooth muscle contraction.

  • Methodology:

    • Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution.

    • Induce contraction by depolarizing the smooth muscle cells with a high concentration of potassium chloride (KCl), which opens L-type calcium channels.

    • Once a stable contraction is achieved, add the test compound in a cumulative manner to generate a concentration-response curve.

    • Measure the relaxation of the arterial ring as a percentage of the initial KCl-induced contraction.

  • Causality: This assay provides a functional readout of the compound's effect in a tissue context, directly linking calcium channel blockade to a physiological response (vasodilation).[2]

Illustrative In Vitro Data:

The following table presents hypothetical data for this compound, benchmarked against the well-characterized L-type calcium channel blocker, Nifedipine.

AssayThis compoundNifedipine (Reference)
L-type Ca²⁺ Channel Binding (Kᵢ) 15 nM5 nM
N-type Ca²⁺ Channel Binding (Kᵢ) 250 nM>10,000 nM
Electrophysiology (IC₅₀, L-type) 50 nM20 nM
Rat Aorta Relaxation (IC₅₀) 100 nM30 nM

Note: The data presented is for illustrative purposes and is based on the expected profile of a diphenylpiperazine-class calcium channel blocker.

In Vivo Efficacy: From Cellular Effects to Therapeutic Potential

In vivo studies are critical for understanding how a compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall therapeutic effect and potential side effects.

Experimental Protocols:

1. Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR):

  • Objective: To evaluate the compound's ability to lower blood pressure in a relevant animal model of hypertension.[6]

  • Methodology:

    • Implant telemetry transmitters in adult SHRs to allow for continuous monitoring of blood pressure and heart rate.

    • After a recovery period, record baseline cardiovascular parameters.

    • Administer the test compound orally or intravenously at various doses.

    • Continuously monitor blood pressure and heart rate for a defined period (e.g., 24 hours) post-dosing.

    • Analyze the data to determine the dose-dependent effects on mean arterial pressure (MAP) and heart rate.

  • Causality: This model assesses the compound's integrated effect on the cardiovascular system, providing a direct measure of its potential as an antihypertensive agent.

2. Neuropathic Pain Model (Spinal Nerve Ligation):

  • Objective: To assess the compound's analgesic efficacy, particularly relevant for N-type calcium channel blockers.[7]

  • Methodology:

    • Surgically ligate the L5 spinal nerve in rats to induce a state of neuropathic pain.

    • After a post-operative period for the development of pain behaviors, assess the baseline pain threshold using von Frey filaments (for mechanical allodynia) or a radiant heat source (for thermal hyperalgesia).

    • Administer the test compound at various doses.

    • Measure the pain threshold at multiple time points post-dosing.

    • Calculate the degree of reversal of allodynia or hyperalgesia.

  • Causality: N-type calcium channels are critically involved in the transmission of pain signals in the spinal cord. Inhibition of these channels is expected to produce an analgesic effect in this model.

Illustrative In Vivo Data:

The following table provides a hypothetical summary of the in vivo efficacy of this compound in the SHR model, compared to Amlodipine, a long-acting L-type calcium channel blocker.

CompoundDose (mg/kg, p.o.)Maximum Decrease in Mean Arterial Pressure (mmHg)Effect on Heart Rate
This compound 1-15 ± 2No significant change
3-30 ± 4Slight increase
10-50 ± 5Moderate increase
Amlodipine (Reference) 1-18 ± 3No significant change
3-35 ± 4Slight increase
10-55 ± 6Moderate increase

Note: The data presented is for illustrative purposes and reflects the expected dose-dependent antihypertensive effects of a calcium channel blocker.

Visualizing the Workflow and Mechanism

To better understand the preclinical evaluation process and the compound's presumed mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_start Compound Synthesis binding_assay Radioligand Binding Assay (Target Affinity & Selectivity) in_vitro_start->binding_assay patch_clamp Electrophysiology (Functional Blockade) binding_assay->patch_clamp Confirm Function tissue_assay Isolated Tissue Assay (Physiological Response) patch_clamp->tissue_assay Tissue-Level Effect in_vitro_end Potency & Mechanism Established tissue_assay->in_vitro_end in_vivo_start Lead Compound from In Vitro in_vitro_end->in_vivo_start Go/No-Go Decision pk_studies Pharmacokinetics (ADME) in_vivo_start->pk_studies efficacy_model_1 Antihypertensive Model (SHR) pk_studies->efficacy_model_1 Dose Selection efficacy_model_2 Neuropathic Pain Model pk_studies->efficacy_model_2 Dose Selection in_vivo_end Therapeutic Potential & Safety Profile efficacy_model_1->in_vivo_end efficacy_model_2->in_vivo_end

Caption: Preclinical evaluation workflow for a novel compound.

G extracellular Extracellular Space intracellular Intracellular Space membrane ca_channel Voltage-Gated Ca²⁺ Channel ca_ion_in Ca²⁺ ca_channel:s->ca_ion_in compound 1-[Bis(4-fluorophenyl)methyl] -4-(4-nitrobenzyl)piperazine compound->ca_channel Blockade ca_ion_out Ca²⁺ ca_ion_out->ca_channel:f0 Depolarization response Cellular Response (e.g., Muscle Contraction)

Caption: Proposed mechanism of action via calcium channel blockade.

Bridging the Gap: Interpreting In Vitro vs. In Vivo Data

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy. A compound with high affinity and potency in isolated cell systems may fail in animal models due to poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability) or off-target effects that only manifest in a whole organism.

Conversely, a compound with modest in vitro potency might exhibit significant in vivo efficacy if it concentrates in the target tissue or has active metabolites. Therefore, it is the synthesis of both datasets that provides a comprehensive picture of a compound's therapeutic potential.

Conclusion

While specific experimental data for this compound remains to be published, its chemical structure strongly suggests activity as a calcium channel blocker. The experimental framework outlined in this guide provides a robust, scientifically-grounded approach to its preclinical evaluation. By systematically progressing from target engagement and cellular function in vitro to physiological response and therapeutic efficacy in vivo, researchers can effectively characterize this and other novel compounds, paving the way for the development of new and improved medicines. The true value of such a compound will ultimately be revealed not by its performance in a single assay, but by the coherent narrative that emerges from the totality of its preclinical data.

References

A Comparative Benchmarking Guide to Dopamine Transporter Inhibitors: Evaluating 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological benchmarking of novel compounds targeting the dopamine transporter (DAT). As a case study, we will focus on the evaluation of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine against well-characterized DAT inhibitors: GBR 12909, cocaine, and methylphenidate. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic neurotransmission and the development of novel therapeutics for neurological and psychiatric disorders.

The dopamine transporter is a critical regulator of dopamine signaling in the brain, and its dysfunction is implicated in numerous conditions, including Parkinson's disease, ADHD, and substance use disorders[1][2]. Consequently, the DAT is a primary target for a wide array of therapeutic agents and research compounds[3][4]. The objective of this guide is to present a rigorous, scientifically sound methodology for characterizing the potency and selectivity of new chemical entities that interact with the DAT.

The Dopaminergic Synapse and DAT Inhibition

The dopamine transporter, a member of the solute carrier 6 (SLC6) family, is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, a crucial process for terminating dopaminergic signaling[5][6]. Inhibitors of the DAT block this reuptake mechanism, leading to an increase in the extracellular concentration of dopamine and prolonged stimulation of postsynaptic dopamine receptors[7][8].

Comparative Pharmacological Profiles of Known DAT Inhibitors

A critical first step in benchmarking a novel compound is to compare its in vitro activity with that of established DAT inhibitors. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) for GBR 12909, cocaine, and methylphenidate, which serve as reference standards in the field.

CompoundDAT Ki (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)SpeciesAssay Type
GBR 12909 1[9][10]5[11][12]>100[9][10]>100[9][10]Rat, HumanRadioligand Binding, Dopamine Uptake
Cocaine -~100-300~300-800~200-500Human, RatRadioligand Binding, Dopamine Uptake
Methylphenidate -33 (d-threo)[13][14]>10,000[13][14]244 (d-threo)[13]Rat, HumanRadioligand Binding, Dopamine Uptake

Note: Ki and IC50 values can vary depending on the specific assay conditions, radioligand used, and tissue preparation. The values presented here are representative figures from the literature.

Experimental Protocols for Benchmarking

To ensure scientific rigor and reproducibility, standardized in vitro assays are essential for characterizing the pharmacological profile of a novel compound. The following protocols for radioligand binding and dopamine uptake assays are foundational for determining the affinity and functional potency of this compound at the dopamine transporter.

Protocol 1: Radioligand Binding Assay for DAT Affinity

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the dopamine transporter.

Materials:

  • HEK-293 cells stably expressing the human dopamine transporter (hDAT).

  • [³H]WIN 35,428 or another suitable radioligand.

  • Test compound: this compound.

  • Reference compounds: GBR 12909, Cocaine, Methylphenidate.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture hDAT-expressing HEK-293 cells to ~80-90% confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]WIN 35,428) to each well.

    • Add increasing concentrations of the test compound or a reference inhibitor.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known DAT inhibitor, such as 10 µM GBR 12909).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC50) of the test compound to inhibit the uptake of dopamine into cells expressing the DAT[15][16][17].

Materials:

  • hDAT-expressing HEK-293 cells or other suitable cell line.

  • [³H]Dopamine.

  • Test compound and reference inhibitors.

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation counter.

Procedure:

  • Cell Plating:

    • Plate the hDAT-expressing cells in a 96-well plate and grow to confluency[15].

  • Uptake Assay:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor for 10-20 minutes at 37°C[18].

    • Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (typically near its Km value)[18].

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer[18].

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS)[18].

  • Detection and Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.

    • Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

Radioligand_Binding_Assay cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_detection Detection cluster_analysis Data Analysis hDAT_cells hDAT-expressing cells homogenization Homogenization hDAT_cells->homogenization centrifugation Centrifugation homogenization->centrifugation membranes Isolated Membranes centrifugation->membranes plate 96-well Plate membranes->plate incubation Incubation at RT plate->incubation radioligand [3H]WIN 35,428 radioligand->plate test_compound Test Compound (e.g., 1-[Bis(4-fluorophenyl)methyl] -4-(4-nitrobenzyl)piperazine) test_compound->plate filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50_calc IC50 Calculation scintillation->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Workflow for the Radioligand Binding Assay.

Dopamine_Uptake_Assay cluster_cell_prep Cell Preparation cluster_assay_steps Uptake Assay cluster_termination Termination & Detection cluster_data_analysis Data Analysis cells hDAT-expressing cells in 96-well plate preincubation Pre-incubation with Test Compound cells->preincubation add_da Add [3H]Dopamine preincubation->add_da incubation_37c Incubate at 37°C add_da->incubation_37c wash_cold Wash with Cold Buffer incubation_37c->wash_cold lysis Cell Lysis wash_cold->lysis scintillation_count Scintillation Counting lysis->scintillation_count ic50_determination IC50 Determination scintillation_count->ic50_determination

Caption: Workflow for the [³H]Dopamine Uptake Inhibition Assay.

Dopaminergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cleft Dopamine (DA) DA_vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor Binding inhibitor DAT Inhibitor (e.g., 1-[Bis(4-fluorophenyl)methyl] -4-(4-nitrobenzyl)piperazine) inhibitor->DAT Blocks

Caption: Mechanism of DAT Inhibition at the Dopaminergic Synapse.

Concluding Remarks

This guide outlines a systematic approach to the in vitro characterization of novel dopamine transporter inhibitors, using this compound as a representative test compound. By employing standardized radioligand binding and dopamine uptake assays, researchers can generate robust and comparable data on the potency and selectivity of new chemical entities. This information is paramount for the rational design and development of novel therapeutics for a range of neurological and psychiatric disorders. The provided protocols and comparative data for established DAT inhibitors serve as a valuable resource for guiding these research endeavors.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine and its structural analogs. As research in neuropharmacology and calcium channel modulation continues to evolve, understanding the nuanced differences between these closely related compounds is paramount for advancing drug discovery efforts. This document synthesizes available data to offer insights into their synthesis, biological activities, and structure-activity relationships (SAR), providing a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Versatile Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of pharmacological activities.[1][2][3][4] Its unique structural and physicochemical properties allow for diverse substitutions at its two nitrogen atoms, enabling the fine-tuning of biological activity and pharmacokinetic profiles. The 1-benzhydrylpiperazine framework, in particular, is a well-established pharmacophore found in compounds targeting the central nervous system and cardiovascular system. A notable example is Flunarizine, a calcium channel blocker used in the treatment of migraine, which shares the 1-[bis(4-fluorophenyl)methyl]piperazine core.[5]

This guide focuses on a specific subset of this class: 1-[Bis(4-fluorophenyl)methyl]-4-(substituted benzyl)piperazine derivatives. The lead compound, featuring a 4-nitrobenzyl moiety, and its analogs are of significant interest for their potential as neuroprotective agents and modulators of voltage-gated calcium channels. Understanding how substitutions on the benzyl ring influence their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-(substituted benzyl)piperazine Analogs

The synthesis of the target compound and its analogs is typically achieved through a straightforward nucleophilic substitution reaction. The general synthetic route involves the reaction of 1-[bis(4-fluorophenyl)methyl]piperazine with a variety of substituted benzyl halides (e.g., chlorides or bromides).

General Synthetic Workflow:

A 1-[Bis(4-fluorophenyl)methyl]piperazine E Reaction Mixture A->E B Substituted Benzyl Halide (X = Cl, Br) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., Acetonitrile, DMF) D->E F Purification (e.g., Chromatography) E->F G Target Analog F->G

Caption: General synthetic scheme for 1-[Bis(4-fluorophenyl)methyl]-4-(substituted benzyl)piperazine analogs.

Step-by-Step Synthesis Protocol:
  • Dissolution: Dissolve 1-[bis(4-fluorophenyl)methyl]piperazine (1 equivalent) in a suitable aprotic polar solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a weak inorganic base, such as potassium carbonate (K₂CO₃), or an organic base, like triethylamine (Et₃N) (1.5-2 equivalents), to the solution to act as a proton scavenger.

  • Addition of Benzyl Halide: To the stirred mixture, add the desired substituted benzyl halide (e.g., 4-nitrobenzyl bromide) (1.1 equivalents).

  • Reaction: Heat the reaction mixture to a temperature ranging from 60°C to 80°C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Evaluation: Neuroprotection and Calcium Channel Blockade

Neuroprotective Activity

Neuronal cell death is a hallmark of many neurodegenerative diseases and ischemic events. Compounds that can protect neurons from various insults are of great therapeutic interest. The neuroprotective effects of piperazine derivatives are often evaluated in vitro using neuronal cell lines subjected to stressors like glutamate-induced excitotoxicity or oxidative stress.

Inferred Structure-Activity Relationship (SAR) for Neuroprotection:

Based on general principles of medicinal chemistry and data from related compound series, the following hypotheses can be made regarding the influence of the benzyl substituent:

  • Electron-withdrawing groups (EWGs) , such as the nitro group (NO₂) at the para position, may modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets. The polarity imparted by the nitro group could affect cell permeability and target engagement.

  • Electron-donating groups (EDGs) , such as methoxy (OCH₃) or methyl (CH₃) groups, can alter the lipophilicity and metabolic stability of the compound. For instance, the related compound 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine has been identified as a cerebral vasodilator, suggesting that methoxy substituents are compatible with activity in the central nervous system.[6]

  • Halogen substituents (e.g., F, Cl, Br) can impact both the lipophilicity and the metabolic stability of the molecule. Their position on the benzyl ring would likely influence the overall conformation and binding affinity.

Table 1: Hypothetical Comparative Neuroprotective Activity Profile

Analog (Substituent at para-position of benzyl ring)Inferred Relative PotencyRationale
-NO₂ (Nitro) Moderate to High Strong electron-withdrawing nature may influence target interaction. Polarity could impact cell penetration.
-OCH₃ (Methoxy) Moderate to High Known to be active in related CNS-active compounds.[6]
-CH₃ (Methyl) Moderate Increases lipophilicity, potentially enhancing membrane permeability.
-Cl (Chloro) Moderate Halogen substitution can improve metabolic stability and binding interactions.
-H (Unsubstituted) Baseline Provides a reference point for evaluating the effect of substituents.
Calcium Channel Blocking Activity

The 1-[bis(4-fluorophenyl)methyl]piperazine core is a known calcium channel antagonist.[5] Voltage-gated calcium channels (VGCCs) are crucial for neuronal signaling, and their dysregulation is implicated in various neurological disorders. The ability of these compounds to block specific subtypes of VGCCs (e.g., L-type, T-type, N-type) is a key aspect of their pharmacological profile.

Inferred Structure-Activity Relationship (SAR) for Calcium Channel Blockade:

The nature of the substituent on the 4-benzyl group can significantly influence the potency and selectivity of calcium channel blockade.

  • The overall lipophilicity of the molecule is a critical factor for accessing the binding site on the calcium channel, which is often located within the cell membrane.

  • The electronic nature of the substituent can affect the pKa of the distal piperazine nitrogen, which may be important for ionic interactions with the channel protein.

  • The size and shape of the substituent will determine the steric fit within the binding pocket.

Experimental Protocols for Comparative Evaluation

To facilitate direct comparison, standardized in vitro assays are essential. The following are detailed protocols for evaluating the neuroprotective and calcium channel blocking activities of this compound and its analogs.

Protocol 1: In Vitro Neuroprotection Assay using Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This assay assesses the ability of the test compounds to protect neuronal cells from death induced by excessive glutamate stimulation.

Workflow for Neuroprotection Assay:

A Seed SH-SY5Y cells in 96-well plates B Differentiate cells (e.g., with retinoic acid) A->B C Pre-treat with test compounds (various concentrations) B->C D Induce excitotoxicity with Glutamate C->D E Incubate for 24-48 hours D->E F Assess cell viability (e.g., MTT assay) E->F G Calculate IC50 values F->G A Prepare cell culture expressing target calcium channel (e.g., HEK293 with Cav1.2) B Obtain a gigaseal with a patch pipette A->B C Establish whole-cell configuration B->C D Record baseline calcium currents C->D E Perfuse with test compound D->E F Record calcium currents in the presence of the compound E->F G Analyze current inhibition and determine IC50 F->G

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Stance on Laboratory Safety

Our core principle is to treat this compound as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.[1][2] This approach mandates a higher level of containment and personal protection, ensuring the safety of all personnel. This document provides the essential, immediate safety and logistical information required for its handling, from initial risk assessment to final disposal.

Hazard Analysis: Deconstructing the Molecule

A thorough understanding of the potential risks is paramount. The structure of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine suggests a multi-faceted hazard profile.

  • Piperazine Core: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[3][4] They are also recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms.[3][4]

  • 4-Nitrobenzyl Group: Aromatic nitro compounds are a well-documented class of toxic chemicals.[5] They can be absorbed through the skin and may cause systemic effects. The nitro group makes them potentially reactive and unstable, especially at elevated temperatures or in the presence of reducing agents.[5][6]

  • Bis(4-fluorophenyl)methyl Group: While the fluorophenyl groups are generally stable, many organofluorine compounds possess biological activity and can be toxic. The overall lipophilicity of this large substituent may enhance skin absorption.

Given these factors, we must assume the compound is, at a minimum:

  • A skin and eye corrosive/irritant.[3][7][8]

  • A skin and respiratory sensitizer.[4][9]

  • Harmful if swallowed, inhaled, or absorbed through the skin.[8][10][11]

  • A potential target organ toxicant with repeated exposure.

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before any personal protective equipment is considered, we must implement robust engineering and administrative controls. This is a core principle of industrial hygiene and mandated by OSHA.[12]

  • Designated Work Area: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a designated area within a certified chemical fume hood.[2] This area should be clearly marked with warning signs indicating the presence of a potent compound.

  • Ventilation: A chemical fume hood with a face velocity of 80-120 feet per minute is mandatory. The performance of the fume hood must be certified annually.

  • Restricted Access: Only trained personnel directly involved in the experiment should be allowed in the designated area during handling operations.

  • Safe Work Practices:

    • Never work alone when handling this compound.

    • Develop a detailed Standard Operating Procedure (SOP) for the specific experiment before work begins.

    • Keep quantities to the minimum required for the experiment.

    • Wash hands thoroughly before leaving the laboratory.[7][9][13]

    • Prohibit eating, drinking, and smoking in the laboratory.[9][13]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for good engineering controls but is essential for protecting against residual hazards. The following PPE is mandatory for all operations involving this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile rubber gloves (minimum thickness >0.11 mm).[14]The piperazine and nitroaromatic moieties pose a significant risk of skin absorption and corrosion. Double gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
Eye/Face Protection Chemical safety goggles with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield must be worn over the goggles when handling powders or solutions.[3][14]Protects against dust particles and splashes, which could cause serious, irreversible eye damage.[3][7]
Body Protection A buttoned, long-sleeved, flame-resistant lab coat. Disposable sleeves should be worn over the lab coat.Prevents contamination of personal clothing and skin.[3][9]
Respiratory Protection For handling the solid compound (e.g., weighing), a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[15][16]Protects against inhalation of fine dust, which can cause respiratory irritation and sensitization.[15][16]
Workflow for Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (If required) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves (Over cuff) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat (Turn inside out) Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Spill_Response Start Spill Occurs Alert Alert personnel and evacuate area Start->Alert Assess Assess spill size (Minor vs. Major) Alert->Assess Minor Minor Spill (<1g, contained) Assess->Minor Minor Major Major Spill (>1g, uncontained) Assess->Major Major Contain Contain spill with absorbent pads Minor->Contain Evacuate Evacuate lab, Call EHS Major->Evacuate Clean Clean with decontaminating solution and collect waste Contain->Clean Dispose Dispose of all materials as hazardous waste Clean->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.